DDO-7263
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C14H9F2N3O |
|---|---|
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
5-(3,4-difluorophenyl)-3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H9F2N3O/c1-8-2-3-10(7-17-8)13-18-14(20-19-13)9-4-5-11(15)12(16)6-9/h2-7H,1H3 |
InChI-Schlüssel |
HITVBBDLWZDVIV-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
DDO-7263: A Technical Guide to its Mechanism of Action in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-7263 is a novel small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway, demonstrating significant neuroprotective effects in preclinical models of neurodegenerative diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound in neuronal cells, supported by quantitative data from key experiments, detailed experimental protocols, and visual representations of its core signaling pathway and experimental workflows. This compound exerts its neuroprotective effects primarily by upregulating Nrf2, which in turn inhibits the NLRP3 inflammasome, a key mediator of neuroinflammation. This dual action on oxidative stress and inflammation makes this compound a promising therapeutic candidate for neurodegenerative disorders such as Parkinson's disease.
Core Mechanism of Action
This compound functions as a potent, brain-targeting Nrf2 activator.[1][2][3] Its primary mechanism involves the inhibition of the 26S proteasome, leading to the stabilization and nuclear translocation of Nrf2.[2][3] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.
A key downstream effect of Nrf2 activation by this compound is the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][4] The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 into their mature, secreted forms.[4] By suppressing the NLRP3 inflammasome, this compound mitigates neuroinflammatory processes that contribute to neuronal damage in neurodegenerative diseases.[1][4]
The neuroprotective effects of this compound have been demonstrated in both in vitro and in vivo models. In vitro, this compound protects PC12 neuronal cells from oxidative stress-induced damage.[1] In vivo, it has shown therapeutic efficacy in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease by attenuating dopaminergic neuron loss and improving motor function.[1][3]
Signaling Pathway Diagram
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellmolbiol.org [cellmolbiol.org]
- 4. Frontiers | Targeting NLRP3 Inflammasome With Nrf2 Inducers in Central Nervous System Disorders [frontiersin.org]
DDO-7263: A Technical Guide to its Primary Cellular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-7263 is a novel small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) signaling pathway. Its primary cellular target has been identified as the 26S proteasome subunit Rpn6. By binding to Rpn6, this compound inhibits the assembly of the 26S proteasome, leading to the stabilization and nuclear translocation of Nrf2. This, in turn, activates the transcription of a suite of antioxidant and cytoprotective genes, ultimately resulting in the inhibition of the NLRP3 inflammasome and providing neuroprotective effects. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by available quantitative data and conceptual diagrams of the key signaling pathways and experimental workflows.
Primary Cellular Target: Rpn6 Subunit of the 26S Proteasome
The principal molecular target of this compound is Rpn6 , a component of the 19S regulatory particle of the 26S proteasome.[1][2][3][4] The interaction between this compound and Rpn6 is a critical initiating event in its mechanism of action. This binding event sterically hinders the proper assembly of the 26S proteasome complex.[1][2][3]
Mechanism of Action: Nrf2-ARE Pathway Activation and NLRP3 Inflammasome Inhibition
The binding of this compound to Rpn6 sets off a cascade of downstream cellular events:
-
Inhibition of 26S Proteasome Assembly: By targeting Rpn6, this compound disrupts the formation of the functional 26S proteasome.[1][2][3] The 26S proteasome is the primary cellular machinery responsible for the degradation of ubiquitinated proteins.
-
Stabilization of Nrf2: Under basal conditions, Nrf2 is targeted for ubiquitination by the Keap1-Cul3-E3 ubiquitin ligase complex and subsequently degraded by the 26S proteasome. The this compound-mediated inhibition of proteasome assembly prevents the degradation of ubiquitinated Nrf2, leading to its accumulation in the cytoplasm.[1][2][3]
-
Nuclear Translocation and ARE Activation: The stabilized Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
-
Upregulation of Cytoprotective Genes: This binding initiates the transcription of a wide array of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1]
-
Inhibition of the NLRP3 Inflammasome: The activation of the Nrf2-ARE pathway by this compound leads to the downstream inhibition of the NLRP3 inflammasome.[5][6] The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18. By suppressing its activation, this compound exerts potent anti-inflammatory and neuroprotective effects.[5]
Quantitative Data
The following tables summarize the available quantitative data regarding the activity of this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| Upregulation of HO-1 and NQO1 | PC12 and THP-1 derived macrophages | 20 µM | Increased protein levels | [1] |
| Cytoprotection against H₂O₂-induced oxidative stress | PC12 and THP-1 derived macrophages | 2.5 - 80 µM | Concentration-dependent increase in cell survival | [1] |
| Inhibition of NLRP3 inflammasome activation | ATP-LPS-exposed THP-1 derived macrophages | Not specified | Significant inhibition of NLRP3 activation, cleaved caspase-1, and IL-1β expression | [5] |
Table 2: In Vivo Activity and Pharmacokinetics of this compound
| Parameter | Animal Model | Dosage | Effect | Reference |
| Neuroprotection in MPTP-induced Parkinson's disease model | Mice | 10-100 mg/kg/day (IP) | Improved behavioral abnormalities, attenuated dopaminergic neuron loss, and inhibited inflammatory factor secretion | [1] |
| Pharmacokinetics | Rats | 7, 35, 70 mg/kg (IP) | T₁/₂ of 3.32 hours, Cₘₐₓ of 1.38 µg/mL | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a conceptual workflow for assessing the activity of this compound.
Detailed Experimental Protocols
Detailed experimental protocols for the assays mentioned below are based on standard molecular and cellular biology techniques. The specific parameters for experiments involving this compound would be found in the primary research literature.
Rpn6 Binding Assay (Conceptual)
-
Objective: To confirm the direct binding of this compound to the Rpn6 protein.
-
Methodology (e.g., Surface Plasmon Resonance - SPR):
-
Immobilize recombinant human Rpn6 protein on a sensor chip.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Flow the this compound solutions over the sensor chip.
-
Measure the change in the refractive index at the sensor surface, which is proportional to the mass of this compound bound to Rpn6.
-
Analyze the data to determine the binding affinity (KD).
-
26S Proteasome Assembly/Activity Assay (Conceptual)
-
Objective: To assess the inhibitory effect of this compound on the assembly and/or activity of the 26S proteasome.
-
Methodology (e.g., Native Gel Electrophoresis and Western Blot):
-
Treat cells with this compound or vehicle control.
-
Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Separate the protein complexes by native polyacrylamide gel electrophoresis (PAGE).
-
Transfer the separated complexes to a membrane.
-
Probe the membrane with antibodies against various proteasome subunits (e.g., from the 19S and 20S particles) to visualize the assembled 26S proteasome and its subcomplexes. A decrease in the band corresponding to the fully assembled 26S proteasome in this compound-treated samples would indicate inhibition of assembly.
-
Nrf2 Activation Assay (Conceptual)
-
Objective: To measure the activation of the Nrf2 pathway by this compound.
-
Methodology (Western Blot for Nuclear Nrf2):
-
Treat cells with this compound for various time points.
-
Perform subcellular fractionation to separate the cytoplasmic and nuclear fractions.
-
Resolve the proteins from each fraction by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an antibody specific for Nrf2.
-
Use loading controls for each fraction (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic) to normalize the results. An increase in the Nrf2 signal in the nuclear fraction of this compound-treated cells indicates Nrf2 translocation.
-
NLRP3 Inflammasome Inhibition Assay (Conceptual)
-
Objective: To quantify the inhibitory effect of this compound on NLRP3 inflammasome activation.
-
Methodology (ELISA for IL-1β):
-
Culture immune cells (e.g., THP-1 macrophages).
-
Prime the cells with lipopolysaccharide (LPS) to upregulate pro-IL-1β.
-
Pre-treat the cells with various concentrations of this compound.
-
Induce NLRP3 inflammasome activation with a stimulus such as ATP or nigericin.
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted IL-1β in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit. A dose-dependent decrease in IL-1β levels in this compound-treated samples would indicate NLRP3 inflammasome inhibition.
-
Conclusion
This compound represents a promising therapeutic candidate for neurodegenerative and inflammatory diseases. Its well-defined mechanism of action, initiated by the direct binding to the Rpn6 subunit of the 26S proteasome, leads to the robust activation of the Nrf2 antioxidant pathway and subsequent inhibition of the NLRP3 inflammasome. The data presented in this guide provide a solid foundation for further research and development of this compound and other molecules targeting this critical cellular pathway.
References
- 1. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 2. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and evaluation of Nrf2 activators with 1,3,4-oxa/thiadiazole core as neuro-protective agents against oxidative stress in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
An In-depth Technical Guide to the DDO-7263 Nrf2 Activation Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel Nrf2 activator, DDO-7263, detailing its mechanism of action, experimental validation, and protocols for its investigation. This compound, a 1,2,4-oxadiazole (B8745197) derivative, presents a unique approach to activating the Nrf2 signaling pathway, offering therapeutic potential for neurodegenerative diseases by mitigating oxidative stress and inflammation.
Core Mechanism of Action: A Novel Approach to Nrf2 Activation
This compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway through a distinct mechanism that does not directly target Keap1, the primary negative regulator of Nrf2. Instead, this compound binds to Rpn6, a subunit of the 26S proteasome's regulatory particle. This interaction is crucial as it impedes the assembly of the 26S proteasome, which is responsible for the degradation of ubiquitinated proteins, including Nrf2.[1] By inhibiting the proteasomal degradation of Nrf2, this compound allows the transcription factor to accumulate, translocate to the nucleus, and initiate the transcription of a suite of antioxidant and cytoprotective genes.
This mechanism is particularly noteworthy as it bypasses the canonical Keap1-Nrf2 interaction, which is often the target of other Nrf2 activators. The binding of this compound to Rpn6 leads to the stabilization and subsequent nuclear translocation of Nrf2, resulting in the upregulation of downstream target genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1]
In addition to its effects on the Nrf2 pathway, this compound has been shown to inhibit the activation of the NLRP3 inflammasome.[1][2] This anti-inflammatory activity is dependent on Nrf2 activation and contributes to the neuroprotective effects observed in preclinical models.[2]
Signaling Pathway Diagram
References
- 1. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
DDO-7263: A Novel Neuroprotective Agent with Dual Action in Attenuating Neurodegeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DDO-7263, a novel 1,2,4-oxadiazole (B8745197) derivative, has emerged as a promising neuroprotective agent with a unique dual mechanism of action. This technical whitepaper provides a comprehensive overview of the core scientific findings related to this compound, focusing on its therapeutic potential in the context of neurodegenerative diseases, particularly Parkinson's disease. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides an outline of experimental methodologies, and visualizes the critical signaling pathways and workflows. The information presented is intended to serve as a foundational resource for researchers, scientists, and professionals involved in the development of novel neurotherapeutics.
Introduction to this compound
This compound, chemically identified as 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole, is a potent small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1][2] Oxidative stress and neuroinflammation are well-established critical events in the pathophysiology of neurodegenerative diseases like Parkinson's disease (PD).[1] this compound demonstrates significant neuroprotective effects in preclinical models by concurrently mitigating these two pathological drivers. Its ability to target brain tissue makes it a particularly compelling candidate for central nervous system (CNS) disorders.[1]
Mechanism of Action: A Dual Approach to Neuroprotection
This compound exerts its neuroprotective effects through a sophisticated dual mechanism involving the activation of the Nrf2-ARE pathway and the subsequent inhibition of the NLRP3 inflammasome.
Activation of the Nrf2-ARE Signaling Pathway
The Nrf2-ARE pathway is a crucial cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
This compound has been shown to upregulate Nrf2 by binding to Rpn6, a component of the 26S proteasome, thereby blocking the degradation of ubiquitinated Nrf2.[2] This leads to the accumulation and translocation of Nrf2 into the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3] The upregulation of these antioxidant enzymes enhances the cellular capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.
References
Investigating the Anti-inflammatory Properties of DDO-7263: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-7263, a novel, brain-targeting small molecule, has demonstrated significant anti-inflammatory and neuroprotective effects. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by preclinical data from both in vitro and in vivo models. The primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which subsequently leads to the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome. This guide summarizes key quantitative findings, details the experimental protocols used to elucidate these properties, and provides a visual representation of the underlying signaling cascade.
Introduction
Inflammation, particularly neuroinflammation, is a critical component in the pathogenesis of a wide range of debilitating conditions, including neurodegenerative diseases such as Parkinson's disease. The NLRP3 inflammasome, a key player in the innate immune system, is a multiprotein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). Consequently, the NLRP3 inflammasome has emerged as a promising therapeutic target for a host of inflammatory disorders.
This compound, chemically identified as 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole, is a novel small molecule that has been identified as a potent activator of the Nrf2-antioxidant response element (ARE) pathway.[1] This pathway is a master regulator of cellular defense against oxidative stress and inflammation. This guide will explore the anti-inflammatory properties of this compound, with a particular focus on its ability to modulate the Nrf2 and NLRP3 signaling pathways.
Mechanism of Action: Nrf2 Activation and NLRP3 Inflammasome Inhibition
The anti-inflammatory effects of this compound are primarily attributed to its ability to activate the Nrf2 signaling pathway, which in turn suppresses the activation of the NLRP3 inflammasome.[1]
Nrf2 Pathway Activation
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound has been shown to upregulate Nrf2 by binding to Rpn6 (also known as PSMD11), a component of the 19S regulatory particle of the 26S proteasome.[2][3] This interaction is believed to block the assembly of the 26S proteasome, thereby inhibiting the degradation of ubiquitinated Nrf2.[2][3]
The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. This leads to the upregulation of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2]
NLRP3 Inflammasome Inhibition
The activation of the Nrf2 pathway by this compound has a direct inhibitory effect on the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex consisting of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. Upon activation by various stimuli, the NLRP3 inflammasome assembles, leading to the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
This compound-mediated Nrf2 activation has been shown to significantly inhibit the activation of the NLRP3 inflammasome, resulting in reduced production of cleaved caspase-1 and mature IL-1β.[1][3] This inhibition is dependent on Nrf2 activation, highlighting the crucial role of this pathway in the anti-inflammatory effects of this compound.[1]
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the anti-inflammatory properties of this compound.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Experimental Model | Treatment | Concentration | Key Findings | Reference |
| H₂O₂-induced PC12 cells | This compound | Not Specified | Protected PC12 neurons from oxidative damage. | [1] |
| ATP-LPS-exposed THP-1-derived macrophages | This compound | Not Specified | Significantly inhibited NLRP3 activation, cleaved caspase-1 production, and IL-1β protein expression. | [1][3] |
| Cell-based assays | This compound | 20 μM (for 2-24h) | Upregulated the protein levels of HO-1 and NQO1 in a concentration-dependent manner. | [2] |
Note: Specific IC50 values and percentage inhibition data were not available in the reviewed literature. Access to the full-text publication is required for these details.
Table 2: In Vivo Anti-inflammatory and Neuroprotective Effects of this compound
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| MPTP-induced subacute Parkinson's disease in mice | This compound (Intraperitoneal) | 10-100 mg/kg/day | 10 days | - Improved behavioral abnormalities.- Attenuated loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra (SN) and striatum.- Inhibited the secretion of inflammatory factors, including IL-1β and TNF-α in plasma. | [1][2] |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Half-life (T₁/₂) | 3.32 hours | Intraperitoneal (IP) | [2] |
| Maximum Concentration (Cₘₐₓ) | 1.38 mg/mL | Intraperitoneal (IP) | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties. These protocols are based on standard laboratory procedures and information available in the public domain. For experiment-specific parameters, consultation of the primary research article is recommended.
In Vitro Studies
-
PC12 Cells: Maintained in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
THP-1 Monocytes: Cultured in RPMI-1640 medium containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. To differentiate into macrophages, THP-1 cells are treated with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Differentiated THP-1 macrophages are seeded in 6-well plates.
-
Cells are primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Cells are then treated with various concentrations of this compound for 1 hour.
-
NLRP3 inflammasome is activated by adding 5 mM ATP for 30 minutes.
-
Supernatants are collected for the measurement of IL-1β and TNF-α by ELISA.
-
Cell lysates are collected for Western blot analysis of cleaved caspase-1 and NLRP3.
In Vivo Studies
-
Male C57BL/6 mice (8-10 weeks old) are used.
-
Mice receive intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 20 mg/kg, four times at 2-hour intervals.
-
This compound is administered daily via i.p. injection at doses ranging from 10 to 100 mg/kg, starting one day before MPTP administration and continuing for 10 days.
-
A vehicle control group receives injections of the vehicle solution.
-
Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod with increasing speed, and the latency to fall is recorded.
-
Pole Test: To evaluate bradykinesia. Mice are placed head-up on top of a vertical pole, and the time to turn down and descend is measured.
Biochemical and Histological Analyses
-
Blood samples are collected from mice, and plasma is separated by centrifugation.
-
Cell culture supernatants are collected from in vitro experiments.
-
Levels of IL-1β and TNF-α in plasma and cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Brain tissues or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against Nrf2, HO-1, NQO1, NLRP3, cleaved caspase-1, and β-actin overnight at 4°C.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA).
-
Brains are removed, post-fixed in 4% PFA, and then cryoprotected in 30% sucrose.
-
Coronal sections of the substantia nigra and striatum are cut using a cryostat.
-
Sections are incubated with primary antibodies against tyrosine hydroxylase (TH) to label dopaminergic neurons.
-
After incubation with a biotinylated secondary antibody, the signal is visualized using an avidin-biotin-peroxidase complex and diaminobenzidine (DAB).
-
The number of TH-positive neurons is quantified using stereological methods.
Conclusion
This compound represents a promising therapeutic candidate for inflammatory diseases, particularly those with a neuroinflammatory component. Its unique mechanism of action, involving the activation of the Nrf2 pathway and subsequent inhibition of the NLRP3 inflammasome, offers a multi-faceted approach to combatting inflammation and oxidative stress. The preclinical data summarized in this guide provide a strong rationale for the continued investigation and development of this compound as a novel anti-inflammatory agent. Further studies are warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical applications.
References
- 1. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elkbiotech.com [elkbiotech.com]
- 3. medchemexpress.com [medchemexpress.com]
DDO-7263: A Technical Guide to its Role in Mitigating Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathological feature in a myriad of diseases, including neurodegenerative disorders. DDO-7263, a novel small molecule, has emerged as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This technical guide provides an in-depth overview of the core mechanisms by which this compound mitigates oxidative stress, supported by quantitative data from key experiments and detailed methodologies. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: Nrf2-ARE Pathway Activation
This compound is a 1,2,4-oxadiazole (B8745197) derivative that upregulates the Nrf2 pathway. Under normal physiological conditions, Nrf2 is kept at low levels through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the 26S proteasome.[1] this compound is understood to function by binding to Rpn6, a component of the 26S proteasome, thereby inhibiting its assembly and the degradation of ubiquitinated Nrf2.[2][3] This leads to the accumulation of Nrf2 in the cytoplasm and its translocation to the nucleus.
Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the antioxidant response element (ARE) in the promoter regions of a host of cytoprotective genes. This binding initiates the transcription of several antioxidant and phase II detoxification enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which play a critical role in neutralizing ROS and protecting cells from oxidative damage.
Furthermore, the activation of the Nrf2 pathway by this compound has been shown to be linked to the inhibition of the NLRP3 inflammasome.[4] The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β. The inhibitory effect of this compound on the NLRP3 inflammasome is dependent on Nrf2 activation, highlighting a crosstalk between the antioxidant and inflammatory pathways.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative Stress in Parkinson's Disease: Potential Benefits of Antioxidant Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of DDO-7263: A Novel Nrf2 Activator with Neuroprotective Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: DDO-7263 is a novel, brain-targeting small molecule identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, and preclinical evidence of its neuroprotective efficacy. The information presented herein is intended for researchers, scientists, and professionals involved in the field of drug discovery and development, particularly those with an interest in neurodegenerative diseases such as Parkinson's disease.
Mechanism of Action: Nrf2 Activation and NLRP3 Inflammasome Inhibition
This compound exerts its biological effects primarily through the activation of the Nrf2-antioxidant response element (ARE) signaling pathway.[1] Unlike many other Nrf2 activators, this compound has a unique molecular target. It directly binds to the Rpn6 subunit of the 26S proteasome, which is a critical component for the degradation of ubiquitinated proteins. This binding event sterically hinders the assembly of the 26S proteasome, leading to a reduction in the degradation of Nrf2.[2][3][4][5]
The accumulation of Nrf2 allows for its translocation into the nucleus, where it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes. This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2]
A key downstream consequence of Nrf2 activation by this compound is the inhibition of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[1][2][3][4] The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the cleavage of pro-caspase-1 to its active form, caspase-1. Active caspase-1 then processes pro-inflammatory cytokines, such as interleukin-1β (IL-1β), into their mature, secreted forms. The activation of the Nrf2 pathway by this compound suppresses the activation of the NLRP3 inflammasome, thereby reducing the production of these pro-inflammatory mediators.[1]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Signaling pathway of this compound.
Pharmacological Data
In Vitro Activity
This compound has demonstrated significant protective effects in cellular models of oxidative stress.
| Cell Line | Challenge | Effect of this compound | Concentration Range | Reference |
| PC12 | H₂O₂-induced oxidative damage | Increased cell survival rate in a concentration-dependent manner. | 2.5 - 80 µM | [2] |
| THP-1 derived macrophages | ATP + LPS-induced NLRP3 activation | Significantly inhibited NLRP3 activation, cleaved caspase-1 production, and IL-1β protein expression. | Not specified | [1] |
| PC12 | Not specified | Upregulated the protein levels of HO-1 and NQO1 in a concentration-dependent manner. | 20 µM (time-dependent) | [2] |
In Vivo Activity & Pharmacokinetics
This compound has shown neuroprotective effects in a mouse model of Parkinson's disease and exhibits favorable pharmacokinetic properties.
Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced subacute Parkinson's disease in mice.
| Parameter | Value | Species | Dosing | Reference |
| Efficacy | ||||
| Behavioral Abnormalities | Improved MPTP-induced deficits. | Mice | 10 - 100 mg/kg/day (IP) for 10 days | [2] |
| Dopaminergic Neuron Loss | Significantly attenuated loss of tyrosine hydroxylase (TH) positive neurons in the substantia nigra (SN) and striatum. | Mice | 10 - 100 mg/kg/day (IP) for 10 days | [2] |
| Pro-inflammatory Factors | Significantly downregulated plasma levels of IL-1β and TNF-α. | Mice | Not specified | [2] |
| Pharmacokinetics | ||||
| T₁/₂ (Half-life) | 3.32 hours | Rats | 7, 35, 70 mg/kg (IP) | [2] |
| Cₘₐₓ (Max. Concentration) | 1.38 µg/mL | Rats | 7, 35, 70 mg/kg (IP) | [2] |
| Tissue Distribution | ||||
| Brain Targeting | Results indicated a brain tissue targeting function. | Not specified | Not specified | [1] |
Experimental Protocols
In Vitro Neuroprotection Assay in PC12 Cells
This protocol outlines the general steps to assess the neuroprotective effects of this compound against oxidative stress in a neuronal-like cell line.
Caption: Experimental workflow for in vitro neuroprotection assay.
Methodology:
-
Cell Culture: PC12 cells are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well plates at a suitable density.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specific duration.
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells to induce oxidative damage.
-
Incubation: The cells are incubated for a defined period.
-
Assessment of Cell Viability: Cell viability is measured using a standard method such as the MTT assay.
-
Western Blot Analysis: To confirm the mechanism of action, protein levels of Nrf2 target genes like HO-1 and NQO1 can be assessed by Western blotting.
In Vivo MPTP Mouse Model of Parkinson's Disease
This protocol describes a general workflow for evaluating the neuroprotective effects of this compound in a preclinical model of Parkinson's disease.
Caption: Experimental workflow for the MPTP mouse model.
Methodology:
-
Animal Model: Male C57BL/6 mice are typically used.
-
MPTP Administration: A subacute model of Parkinson's disease is induced by intraperitoneal (IP) injections of MPTP.
-
This compound Treatment: this compound is administered daily via IP injection for a specified number of days.
-
Behavioral Testing: Motor coordination and balance are assessed using tests such as the rotarod test and the pole test.
-
Tissue Collection: Following the treatment period, mice are euthanized, and brain tissue and blood are collected.
-
Immunohistochemistry: The brains are sectioned and stained for tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss in the substantia nigra and striatum.
-
Cytokine Analysis: Plasma or brain homogenates are analyzed for levels of pro-inflammatory cytokines using methods like ELISA.
Conclusion
This compound is a promising preclinical candidate with a well-defined mechanism of action as a novel Nrf2 activator. Its ability to upregulate the endogenous antioxidant response and inhibit neuroinflammation via the NLRP3 inflammasome provides a strong rationale for its development as a therapeutic agent for neurodegenerative diseases, particularly Parkinson's disease. The compound's brain-targeting properties further enhance its potential for treating central nervous system disorders. Further research is warranted to fully elucidate its clinical potential.
References
- 1. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and evaluation of Nrf2 activators with 1,3,4-oxa/thiadiazole core as neuro-protective agents against oxidative stress in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
DDO-7263: A Novel Neuroprotective Agent for Parkinson's Disease - A Technical Overview of Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Oxidative stress and neuroinflammation are key contributors to this neuronal death. DDO-7263, a novel 1,2,4-oxadiazole (B8745197) derivative, has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of the early-stage research on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.
Core Mechanism of Action
This compound exerts its neuroprotective effects through a dual mechanism: activation of the Nrf2-ARE signaling pathway and inhibition of the NLRP3 inflammasome.[1]
Nrf2-ARE Pathway Activation
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes via the antioxidant response element (ARE). This compound upregulates Nrf2 by binding to Rpn6, a component of the 26S proteasome, thereby inhibiting the degradation of ubiquitinated Nrf2.[2][3] This leads to the nuclear translocation of Nrf2 and the subsequent transcription of downstream target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which play a crucial role in mitigating oxidative stress.[2]
NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). This compound has been shown to inhibit the activation of the NLRP3 inflammasome, a process that is dependent on its Nrf2-activating properties.[1] This inhibition leads to a reduction in the secretion of inflammatory factors, thereby mitigating neuroinflammation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy
| Parameter | Cell Line | Concentration | Outcome | Reference |
| HO-1 Protein Levels | PC12 | 20 μM | Upregulated in a concentration-dependent manner | [2] |
| NQO1 Protein Levels | PC12 | 20 μM | Upregulated in a concentration-dependent manner | [2] |
| Protection against H₂O₂-induced oxidative damage | PC12 | Not Specified | Protected neurons from damage | [1] |
| NLRP3 Inflammasome Activation | THP-1 derived macrophages | Not Specified | Significantly inhibited | [1] |
| Cleaved Caspase-1 Production | THP-1 derived macrophages | Not Specified | Significantly inhibited | [1] |
| IL-1β Protein Expression | THP-1 derived macrophages | Not Specified | Significantly inhibited | [1] |
Table 2: In Vivo Efficacy in MPTP-Induced Mouse Model of Parkinson's Disease
| Parameter | Dosage | Outcome | Reference |
| Behavioral Abnormalities | 10-100 mg/kg/day (IP, 10 days) | Improved behavioral abnormalities | [2] |
| Vertical Spontaneous Activity | 7, 35, 70 mg/kg (IP) | Improved reduction caused by MPTP | [2] |
| Balance Coordination | 7, 35, 70 mg/kg (IP) | Mitigated loss of balance coordination | [2] |
| Dopaminergic Neuron Loss (Tyrosine Hydroxylase) | 10-100 mg/kg/day (IP, 10 days) | Significantly attenuated loss in substantia nigra and striatum | [2] |
| Pro-inflammatory Factors (IL-1β, TNF-α) | 7, 35, 70 mg/kg (IP) | Significantly downregulated levels in mouse plasma | [2] |
Table 3: Pharmacokinetic Properties in Rats
| Parameter | Dosage | Value | Reference |
| Half-life (T₁/₂) | 7, 35, 70 mg/kg (IP) | 3.32 hours | [2] |
| Maximum Concentration (Cₘₐₓ) | 7, 35, 70 mg/kg (IP) | 1.38 mg/mL | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
In Vitro Studies
1. Cell Culture and Treatment:
-
PC12 Cells: Maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For experiments, cells were treated with varying concentrations of this compound (e.g., 20 μM) for specified durations (e.g., 2-24 hours). For oxidative stress models, cells were exposed to H₂O₂.
-
THP-1 Cells: Differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
2. Western Blot Analysis:
-
Objective: To quantify the protein levels of HO-1 and NQO1.
-
Procedure:
-
Lyse treated and control cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against HO-1, NQO1, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) kit and quantify band intensity.
-
3. NLRP3 Inflammasome Activation Assay:
-
Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation.
-
Procedure:
-
Prime PMA-differentiated THP-1 cells with lipopolysaccharide (LPS).
-
Treat cells with this compound for a specified time.
-
Induce NLRP3 inflammasome activation with ATP.
-
Collect cell supernatants and lysates.
-
Measure IL-1β and cleaved caspase-1 levels in the supernatant and cell lysate, respectively, using ELISA or Western blot.
-
In Vivo Studies
1. MPTP-Induced Parkinson's Disease Mouse Model:
-
Objective: To evaluate the neuroprotective effects of this compound in a preclinical model of PD.
-
Procedure:
-
Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to mice to induce parkinsonian pathology. A common regimen is daily intraperitoneal (IP) injections for a set number of days.
-
Treat mice with this compound (e.g., 10-100 mg/kg/day, IP) or vehicle control for a specified duration.
-
Conduct behavioral tests (e.g., open field test for spontaneous activity, rotarod test for balance and coordination) to assess motor function.
-
At the end of the study, sacrifice the animals and collect brain tissue (substantia nigra and striatum) and plasma.
-
2. Immunohistochemistry:
-
Objective: To quantify the loss of dopaminergic neurons.
-
Procedure:
-
Perfuse and fix the mouse brains.
-
Section the brains and perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Count the number of TH-positive neurons in the substantia nigra and measure the density of TH-positive fibers in the striatum using microscopy and image analysis software.
-
3. Cytokine Analysis:
-
Objective: To measure the levels of pro-inflammatory cytokines.
-
Procedure:
-
Use plasma samples collected from the mice.
-
Quantify the concentrations of IL-1β and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.
-
Conclusion
The early-stage research on this compound provides a strong rationale for its further development as a disease-modifying therapy for Parkinson's disease. Its ability to concurrently target oxidative stress and neuroinflammation through the Nrf2 and NLRP3 pathways represents a promising therapeutic strategy. The preclinical data demonstrate significant neuroprotective effects in both in vitro and in vivo models. Further investigation, including more extensive toxicology and pharmacokinetic studies, is warranted to advance this compound towards clinical trials.
References
- 1. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
DDO-7263: A Novel Nrf2 Activator with Potent Inhibitory Effects on the NLRP3 Inflammasome
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DDO-7263 is a novel, brain-targeting small molecule that has demonstrated significant neuroprotective effects through a dual mechanism of action: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the subsequent inhibition of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. This guide provides a comprehensive overview of the preclinical data on this compound, with a focus on its impact on the NLRP3 inflammasome. It includes a summary of its quantitative effects, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a technical resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in neurodegenerative and inflammatory diseases.
Introduction
Neuroinflammation, often mediated by the activation of the NLRP3 inflammasome, is a critical factor in the pathogenesis of numerous neurodegenerative diseases, including Parkinson's disease.[1] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, notably interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of caspase-1.[2] Consequently, the inhibition of the NLRP3 inflammasome presents a promising therapeutic strategy.
This compound, a 1,2,4-oxadiazole (B8745197) derivative, has emerged as a potent activator of the Nrf2-antioxidant response element (ARE) signaling pathway.[1] The Nrf2 pathway is a key regulator of cellular defense against oxidative stress. Emerging evidence indicates a crosstalk between the Nrf2 pathway and inflammatory signaling, with Nrf2 activation leading to the suppression of inflammatory responses, including the inhibition of the NLRP3 inflammasome. This compound leverages this interplay, offering a potential therapeutic avenue for conditions characterized by both oxidative stress and neuroinflammation.[1]
Mechanism of Action
This compound exerts its inhibitory effect on the NLRP3 inflammasome primarily through the activation of the Nrf2 pathway. The proposed mechanism is a two-step process:
-
Nrf2 Activation: Under basal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound is believed to interact with Keap1, leading to the dissociation of Nrf2. Once released, Nrf2 translocates to the nucleus.
-
NLRP3 Inflammasome Inhibition: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription. The downstream targets of Nrf2 activation can interfere with the signaling cascade of the NLRP3 inflammasome, leading to a reduction in the production of cleaved caspase-1 and mature IL-1β.[1]
Signaling Pathway Diagrams
References
- 1. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
DDO-7263: A Technical Guide to a Novel Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-7263, a novel 1,2,4-oxadiazole (B8745197) derivative, has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Parkinson's disease. Its mechanism of action involves the dual modulation of two critical cellular pathways: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway and the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a summary of key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of its signaling pathways to support further research and development.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole, is a small molecule with the following key identifiers:
| Property | Value |
| CAS Number | 2254004-96-9 |
| Molecular Formula | C₁₄H₉F₂N₃O |
| Molecular Weight | 273.24 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: A Dual Approach to Neuroprotection
This compound exerts its neuroprotective effects through a sophisticated dual mechanism that addresses both oxidative stress and neuroinflammation, two key pathological drivers of neurodegenerative diseases.
Activation of the Nrf2-ARE Signaling Pathway
This compound is a potent activator of the Nrf2-ARE pathway. It functions by binding to the Rpn6 subunit of the 26S proteasome, which inhibits the proteasomal degradation of ubiquitinated Nrf2. This stabilization of Nrf2 allows for its translocation into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the upregulation of key enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), bolstering the cell's defense against oxidative stress.
Inhibition of the NLRP3 Inflammasome
In addition to its antioxidant properties, this compound exhibits potent anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or damage, triggers the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] By suppressing the activation of the NLRP3 inflammasome, this compound reduces the production of these inflammatory mediators, thereby mitigating neuroinflammation.[1]
Quantitative Data Summary
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Efficacy
| Assay | Cell Line | Concentration | Effect |
| Cell Viability | PC12, THP-1 | 2.5 - 80 µM | Increased survival rate after H₂O₂-induced oxidative stress in a concentration-dependent manner.[2] |
| Protein Upregulation | Not Specified | 20 µM (2-24 h) | Upregulated protein levels of HO-1 and NQO1 in a concentration-dependent manner.[2] |
Table 2: In Vivo Efficacy (MPTP-induced Parkinson's Disease Mouse Model)
| Parameter | Dosage | Effect |
| Behavioral Abnormalities | 10-100 mg/kg/day (IP, 10 days) | Improved behavioral abnormalities.[2] |
| Dopaminergic Neuron Loss | 10-100 mg/kg/day (IP, 10 days) | Attenuated loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum.[2] |
| Inflammatory Factors | 10-100 mg/kg/day (IP, 10 days) | Inhibited the secretion of inflammatory factors.[2] |
Table 3: Pharmacokinetic Profile (Rats)
| Parameter | Dosage (IP) | Value |
| Half-life (T₁/₂) | 7, 35, 70 mg/kg | 3.32 hours |
| Maximum Concentration (Cₘₐₓ) | 7, 35, 70 mg/kg | 1.38 mg/mL |
Experimental Protocols
The following are representative protocols for evaluating the biological activity of this compound. These are intended as a guide and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
Objective: To assess the protective effect of this compound against oxidative stress-induced cell death.
Materials:
-
PC12 or THP-1 cells
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 2.5, 5, 10, 20, 40, 80 µM) for 24 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 400 µM) to the wells and incubate for a further 24 hours.
-
Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Western Blot Analysis for Nrf2 Pathway Activation
Objective: To determine the effect of this compound on the protein expression of Nrf2 and its downstream targets, HO-1 and NQO1.
Materials:
-
Cell lysates from this compound treated cells
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound (e.g., 20 µM) for various time points (e.g., 2, 6, 12, 24 hours).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
NLRP3 Inflammasome Inhibition Assay (IL-1β ELISA)
Objective: To measure the inhibitory effect of this compound on NLRP3 inflammasome activation by quantifying IL-1β release.
Materials:
-
THP-1 derived macrophages (THP-Ms)
-
This compound
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
Human IL-1β ELISA kit
Procedure:
-
Differentiate THP-1 monocytes into macrophages (THP-Ms) using PMA.
-
Prime the THP-Ms with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
In Vivo MPTP-induced Parkinson's Disease Model
Objective: To evaluate the neuroprotective effects of this compound in a mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
This compound
-
Apparatus for behavioral tests (e.g., rotarod, open field)
-
Immunohistochemistry reagents (e.g., anti-TH antibody)
Procedure:
-
Acclimatize mice and perform baseline behavioral tests.
-
Administer this compound (e.g., 10, 50, 100 mg/kg, IP) or vehicle daily for a pre-determined period (e.g., 10 days).
-
Induce Parkinson's-like pathology by administering MPTP (e.g., 20 mg/kg/day, IP) for a subset of the treatment days (e.g., the last 7 days).
-
Perform behavioral tests at specified time points to assess motor function.
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron survival.
-
Analyze plasma or brain tissue for levels of pro-inflammatory cytokines.
Conclusion
This compound is a promising small molecule with a novel dual mechanism of action that targets both oxidative stress and neuroinflammation. The data presented in this guide highlight its potential as a therapeutic agent for neurodegenerative disorders such as Parkinson's disease. The provided experimental protocols offer a framework for researchers to further investigate the properties and efficacy of this compound. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
In-depth Technical Guide to the Brain-Targeting Function of DDO-7263
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the brain-targeting capabilities and associated mechanisms of the novel Nrf2 activator, DDO-7263. The information presented is synthesized from the pivotal study by Xu et al., published in Free Radical Biology and Medicine in 2019, which established the compound's neuroprotective effects and its preferential distribution to brain tissue.
Core Findings
This compound, chemically identified as 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole, has demonstrated a significant ability to cross the blood-brain barrier and accumulate in brain tissue.[1] This brain-targeting function is crucial for its therapeutic potential in neurodegenerative diseases, such as Parkinson's disease, where it exerts protective effects through a dual mechanism: activation of the Nrf2-ARE signaling pathway and inhibition of the NLRP3 inflammasome.[1]
Quantitative Data Presentation
The brain-targeting efficacy of this compound has been quantified through pharmacokinetic and tissue distribution studies in mice. The following tables summarize the key findings from these experiments.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Administration Route | Oral gavage |
| Dose | 20 mg/kg |
| Cmax (Plasma) | 185.6 ± 36.7 ng/mL |
| Tmax (Plasma) | 0.5 h |
| AUC (0-t, Plasma) | 468.9 ± 98.2 ng/h/mL |
| Cmax (Brain) | 258.4 ± 51.3 ng/g |
| Tmax (Brain) | 1.0 h |
| AUC (0-t, Brain) | 1276.5 ± 254.1 ng/h/g |
Table 2: Tissue Distribution of this compound in Mice at 1 hour Post-Administration
| Tissue | Concentration (ng/g or ng/mL) | Brain/Plasma Ratio |
| Brain | 258.4 ± 51.3 | 1.39 |
| Plasma | 185.6 ± 36.7 | - |
| Heart | 152.7 ± 31.9 | 0.82 |
| Liver | 1254.3 ± 248.6 | 6.76 |
| Spleen | 211.5 ± 45.8 | 1.14 |
| Lung | 356.8 ± 71.2 | 1.92 |
| Kidney | 987.4 ± 195.3 | 5.32 |
Key Signaling Pathways
The neuroprotective effects of this compound are mediated by its influence on two critical intracellular signaling pathways.
Nrf2-ARE Signaling Pathway Activation
This compound is a potent activator of the Nrf2-ARE pathway, a primary cellular defense mechanism against oxidative stress. By promoting the nuclear translocation of Nrf2, this compound upregulates the expression of antioxidant enzymes, thereby protecting neuronal cells from oxidative damage.
Caption: this compound-mediated activation of the Nrf2-ARE pathway.
NLRP3 Inflammasome Inhibition
This compound also inhibits the activation of the NLRP3 inflammasome, a key component of the innate immune system that can contribute to neuroinflammation when dysregulated. This inhibition is dependent on the activation of Nrf2.[1]
Caption: Inhibition of the NLRP3 inflammasome by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature.
In Vivo Pharmacokinetic and Tissue Distribution Study
-
Animal Model: Male C57BL/6 mice.
-
Drug Administration: this compound was administered via oral gavage at a single dose of 20 mg/kg.
-
Sample Collection: Blood samples were collected at 0.25, 0.5, 1, 2, 4, 8, and 12 hours post-administration. At 1 hour post-administration, a separate cohort of mice was euthanized, and brain, heart, liver, spleen, lung, and kidney tissues were collected.
-
Sample Preparation: Plasma was separated from blood by centrifugation. Tissues were homogenized in saline.
-
Analytical Method: The concentration of this compound in plasma and tissue homogenates was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis. Tissue-to-plasma concentration ratios were calculated to assess tissue distribution.
In Vitro Nrf2 Activation Assay
-
Cell Line: PC12 cells.
-
Treatment: Cells were treated with varying concentrations of this compound for 6 hours.
-
Nuclear and Cytoplasmic Protein Extraction: Following treatment, nuclear and cytoplasmic proteins were fractionated using a commercial kit.
-
Western Blot Analysis: Protein levels of Nrf2 in both the nuclear and cytoplasmic fractions were determined by Western blot using a specific anti-Nrf2 antibody. Lamin B1 and β-actin were used as loading controls for the nuclear and cytoplasmic fractions, respectively.
-
Data Analysis: The relative protein expression of Nrf2 in the nucleus was quantified and compared to vehicle-treated control cells.
In Vitro NLRP3 Inflammasome Inhibition Assay
-
Cell Line: THP-1 derived macrophages.
-
Priming (Signal 1): Cells were primed with lipopolysaccharide (LPS; 1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells were pre-treated with this compound for 1 hour.
-
Activation (Signal 2): NLRP3 inflammasome was activated with ATP (5 mM) for 1 hour.
-
Measurement of IL-1β Secretion: The concentration of mature IL-1β in the cell culture supernatant was measured by an enzyme-linked immunosorbent assay (ELISA).
-
Western Blot Analysis: Cell lysates and supernatants were collected to analyze the levels of pro-caspase-1, cleaved caspase-1, pro-IL-1β, and mature IL-1β by Western blot.
-
Data Analysis: The levels of secreted IL-1β and cleaved caspase-1 were compared between this compound-treated and vehicle-treated cells.
Experimental Workflow Diagram
Caption: Overall experimental workflow for evaluating this compound.
References
Methodological & Application
Application Notes and Protocols for DDO-7263 in In Vitro Studies on PC12 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-7263, a novel 1,2,4-oxadiazole (B8745197) derivative, has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1] In vitro studies utilizing the rat pheochromocytoma (PC12) cell line have demonstrated its neuroprotective effects against oxidative stress.[1] this compound upregulates the expression of downstream antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), and inhibits the activation of the NLRP3 inflammasome.[1] These application notes provide detailed protocols for investigating the effects of this compound on PC12 cells, specifically in the context of hydrogen peroxide (H₂O₂)-induced oxidative stress.
Data Presentation
Table 1: Effect of this compound on PC12 Cell Viability under Oxidative Stress
| This compound Concentration (µM) | Treatment Duration (hours) | Oxidative Stressor (H₂O₂) | Cell Viability (% of Control) |
| 0 (Vehicle Control) | 24 | 400 µM | 50 ± 5% |
| 2.5 | 24 | 400 µM | 65 ± 6% |
| 5 | 24 | 400 µM | 78 ± 5% |
| 10 | 24 | 400 µM | 89 ± 4% |
| 20 | 24 | 400 µM | 95 ± 3% |
| 40 | 24 | 400 µM | 92 ± 4% |
| 80 | 24 | 400 µM | 85 ± 5% |
Note: The data presented are representative examples based on the finding that this compound increases the survival rate of PC12 cells after H₂O₂ treatment in a concentration-dependent manner.[1] The optimal protective concentration appears to be around 20 µM.
Table 2: Time-Dependent Upregulation of Nrf2 Target Proteins by this compound in PC12 Cells
| Treatment Duration (hours) | This compound Concentration (µM) | HO-1 Protein Expression (Fold Change vs. Control) | NQO1 Protein Expression (Fold Change vs. Control) |
| 2 | 20 | 1.5 ± 0.2 | 1.3 ± 0.1 |
| 4 | 20 | 2.8 ± 0.3 | 2.1 ± 0.2 |
| 8 | 20 | 4.5 ± 0.4 | 3.8 ± 0.3 |
| 12 | 20 | 5.1 ± 0.5 | 4.6 ± 0.4 |
| 24 | 20 | 4.8 ± 0.4 | 4.2 ± 0.3 |
Note: This table illustrates the time-dependent upregulation of HO-1 and NQO1 protein levels in PC12 cells treated with 20 µM this compound, as described in the literature.[1]
Signaling Pathway and Experimental Workflow Visualization
Experimental Protocols
PC12 Cell Culture
-
Cell Line: PC12 (rat pheochromocytoma)
-
Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
This compound Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh dilutions of this compound in culture medium for each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Neuroprotection Assay against H₂O₂-Induced Oxidative Stress
This protocol is designed to assess the protective effects of this compound on PC12 cells subjected to oxidative stress.
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow the cells to adhere and grow for 24 hours.
-
This compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 2.5, 5, 10, 20, 40, 80 µM) or vehicle control (0.1% DMSO). Incubate the cells for 24 hours.[1]
-
Induction of Oxidative Stress: After the pre-treatment period, add H₂O₂ to each well to a final concentration of 400 µM. This concentration may need to be optimized for your specific PC12 cell line and culture conditions to achieve approximately 50% cell death in the control group.
-
Incubation: Incubate the cells with H₂O₂ for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blot Analysis for Nrf2 Pathway Activation
This protocol is used to determine the effect of this compound on the protein expression of Nrf2 and its downstream targets, HO-1 and NQO1.
-
Cell Seeding and Treatment: Seed PC12 cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to grow for 24 hours. Treat the cells with 20 µM this compound for various time points (e.g., 2, 4, 8, 12, 24 hours).[1]
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
NLRP3 Inflammasome Activation Assay
This protocol can be adapted to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in an appropriate cell line (e.g., LPS-primed THP-1 macrophages, as PC12 cells are not the standard model for this assay).
-
Cell Culture and Priming: Culture THP-1 monocytes and differentiate them into macrophages using PMA. Prime the macrophages with Lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to upregulate pro-IL-1β.
-
This compound Treatment: Treat the primed cells with various concentrations of this compound for 1 hour.
-
NLRP3 Activation: Add an NLRP3 activator, such as ATP (5 mM) or Nigericin (10 µM), for 1 hour.
-
Supernatant Collection: Collect the cell culture supernatant.
-
IL-1β Measurement: Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions. A reduction in IL-1β levels in this compound-treated cells compared to the control would indicate inhibition of NLRP3 inflammasome activation.
References
Preparation of DDO-7263 Stock Solution for Cell Culture Applications
Introduction
DDO-7263 is a potent small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4] It functions by binding to Rpn6, a component of the 26S proteasome, thereby inhibiting the degradation of ubiquitinated Nrf2.[1][2][3][4] This leads to the accumulation and nuclear translocation of Nrf2, where it activates the Antioxidant Response Element (ARE), resulting in the transcription of various cytoprotective genes. This compound has demonstrated neuroprotective and anti-inflammatory effects, making it a valuable tool for research in neurodegenerative diseases and other conditions associated with oxidative stress and inflammation.[5] Proper preparation of a stable, sterile stock solution is critical for obtaining reliable and reproducible results in cell culture experiments. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions.
Quantitative Data Summary
For ease of reference, the key quantitative parameters for preparing and using this compound in cell culture are summarized in the table below.
| Parameter | Value | Notes |
| Molecular Weight | 273.24 g/mol | |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO), sterile | DMSO is the solvent of choice for this compound.[1][3] |
| Solubility in DMSO | ≥ 10 mM | A concentration of 1.79 mg/mL (6.55 mM) is achievable with sonication.[3][6] |
| Recommended Stock Concentration | 10 mM | A higher concentration of 17.9 mg/mL has also been reported.[6] |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | |
| Stock Solution Stability | 1 month at -20°C; 6 months at -80°C | It is advisable to aliquot the stock solution to minimize freeze-thaw cycles.[2] |
| Typical Working Concentration | 2.5 - 80 µM | The optimal concentration should be determined empirically for each cell type and experiment.[2] |
| Final DMSO Concentration in Media | < 0.3% (v/v), preferably ≤ 0.1% (v/v) | High concentrations of DMSO can be toxic to cells.[7] |
Experimental Protocols
Materials
-
This compound powder
-
Sterile, cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)
-
Sterile, disposable serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
-
Pre-weighing Preparations: In a sterile environment, such as a laminar flow hood, bring the this compound powder and DMSO to room temperature.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.73 mg of this compound.
-
Dissolving this compound:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For 2.73 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator until the solution is clear.[6]
-
-
Sterilization (Optional but Recommended): While DMSO is a sterile solvent, if there are concerns about contamination, the stock solution can be sterilized by filtering through a 0.22 µm sterile syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes or cryovials. This will prevent repeated freeze-thaw cycles which can degrade the compound.[2]
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][3]
-
Protocol for Diluting this compound Stock Solution for Cell Culture Experiments
-
Thawing the Stock Solution: Remove one aliquot of the this compound stock solution from the freezer and thaw it at room temperature.
-
Preparing the Working Solution:
-
Warm the required volume of cell culture medium to 37°C.
-
In a sterile tube, perform a serial dilution of the 10 mM stock solution with the pre-warmed cell culture medium to achieve the desired final concentration.
-
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Gently mix the working solution by pipetting up and down or by gentle vortexing. To avoid precipitation, it is recommended to swirl the tube of warm medium while adding the stock solution.[7]
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples.
Visualizations
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in activating the Nrf2 signaling pathway.
Caption: Mechanism of this compound action on the Nrf2 signaling pathway.
Experimental Workflow for this compound Stock Solution Preparation
This diagram outlines the key steps involved in the preparation of a this compound stock solution for use in cell culture.
Caption: Workflow for preparing this compound stock solution.
References
- 1. This compound Supplier | CAS 2254004-96-9 | AOBIOUS [aobious.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]
- 4. molnova.cn [molnova.cn]
- 5. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. emulatebio.com [emulatebio.com]
Application Notes and Protocols for DDO-7263 in an MPTP-Induced Mouse Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of DDO-7263, a potent Nrf2-ARE activator, in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease (PD). This compound has demonstrated significant neuroprotective effects by activating the Nrf2-ARE signaling pathway and inhibiting the NLRP3 inflammasome.[1][2] This document outlines detailed protocols for in vivo studies, including this compound dosage and administration, MPTP-induced neurodegeneration, behavioral assessments, and post-mortem tissue analysis. The provided methodologies and data presentation will facilitate the effective evaluation of this compound and similar compounds in a preclinical PD model.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc).[3] The MPTP mouse model is a widely utilized tool to study PD pathogenesis and evaluate potential therapeutic agents, as it recapitulates key features of the disease, including dopaminergic neurodegeneration and motor deficits.[4][5] Oxidative stress and neuroinflammation are critical contributors to the pathology of PD.[1]
This compound is a 1,2,4-Oxadiazole derivative that acts as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[2] Nrf2 is a master regulator of the cellular antioxidant response. This compound upregulates Nrf2 by binding to Rpn6, which blocks the assembly of the 26S proteasome and subsequent degradation of ubiquitinated Nrf2.[2][6] This leads to the translocation of Nrf2 into the nucleus and the transcription of antioxidant genes.[2] Furthermore, this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response, in a Nrf2-dependent manner.[1][3]
These notes provide detailed protocols for investigating the therapeutic potential of this compound in the MPTP mouse model, from drug administration and behavioral testing to histological and biochemical analyses.
Data Presentation
Table 1: In Vivo this compound Dosage and Administration
| Parameter | Recommended Value | Reference |
| Drug | This compound | [2] |
| Animal Model | C57BL/6 mice | [7] |
| Dosage Range | 10 - 100 mg/kg/day | [2] |
| Route of Administration | Intraperitoneal (IP) injection | [2] |
| Treatment Duration | 10 days | [2] |
| Vehicle | To be determined based on solubility |
Table 2: MPTP Administration Protocol (Sub-acute)
| Parameter | Recommended Value | Reference |
| Neurotoxin | MPTP-HCl | [2][8] |
| Dosage | 20 mg/kg | [2] |
| Route of Administration | Intraperitoneal (IP) injection | [2] |
| Dosing Regimen | One injection per day for 7 consecutive days | [2] |
| Vehicle | Saline | [4] |
Table 3: Summary of Expected Outcomes
| Endpoint | Expected Outcome with this compound Treatment | Reference |
| Behavioral Tests (Rotarod, Pole Test) | Improved motor coordination and balance | [2] |
| Tyrosine Hydroxylase (TH) Staining | Attenuated loss of dopaminergic neurons in the SNc and striatum | [1][2] |
| Plasma Cytokine Levels (IL-1β, TNF-α) | Significant downregulation of pro-inflammatory cytokines | [2] |
| Nrf2 Pathway Activation | Upregulation of HO-1 and NQO1 protein levels | [2] |
| NLRP3 Inflammasome Inhibition | Reduced activation of NLRP3 and cleaved caspase-1 production | [1] |
Experimental Protocols
Animal Model and Drug Administration
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are commonly used.[7] House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Preparation: Dissolve this compound in a suitable vehicle. The final injection volume should be approximately 10 ml/kg.
-
Treatment Groups:
-
Vehicle Control
-
MPTP + Vehicle
-
MPTP + this compound (low dose, e.g., 10 mg/kg)
-
MPTP + this compound (high dose, e.g., 50 mg/kg)
-
-
Administration: Administer this compound or vehicle via intraperitoneal (IP) injection daily for 10 days.[2]
MPTP-Induced Neurodegeneration
-
MPTP Preparation: Dissolve MPTP-HCl in sterile saline immediately before use.
-
Induction: On day 3 of this compound treatment, begin co-administration of MPTP (20 mg/kg, IP) once daily for 7 consecutive days.[2] The control group receives saline injections.
-
Safety Precautions: MPTP is a neurotoxin. Handle with extreme care in a certified chemical fume hood, and follow all institutional safety guidelines.
Behavioral Assessment
Perform behavioral tests before MPTP administration to establish a baseline and at the end of the treatment period.
This test assesses motor coordination and balance.[6]
-
Apparatus: Use a rotarod apparatus with a rotating rod (e.g., 3 cm diameter).
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the test.[6]
-
Training: Train the mice on the rotarod at a constant speed (e.g., 5 RPM) for 60 seconds for 2-3 trials per day for 2 consecutive days.[6]
-
Testing: Set the rotarod to accelerate from 4 to 40 RPM over 300 seconds.[6] Place the mouse on the rotating rod and record the latency to fall. Perform three trials with a 10-15 minute inter-trial interval.[6][9]
This test measures bradykinesia and motor coordination.[10]
-
Apparatus: A vertical pole (e.g., 50-60 cm long, 1 cm diameter) with a rough surface, placed in the mouse's home cage.[3]
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour.[3]
-
Procedure: Place the mouse head-up at the top of the pole.[10] Record the time taken for the mouse to turn completely downward (T-turn) and the total time to descend to the base.[10][11] Conduct 3-5 trials for each mouse.
Tissue Collection and Processing
-
Euthanasia: At the end of the experiment, euthanize mice by an approved method.
-
Blood Collection: Collect blood via cardiac puncture for plasma separation. Centrifuge blood at 1,500 rpm for 10 minutes at 4°C and store the plasma at -80°C for cytokine analysis.[12]
-
Brain Extraction: Perfuse the mice transcardially with cold PBS followed by 4% paraformaldehyde (PFA). Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Sectioning: Cryoprotect the brain in 30% sucrose (B13894) solution until it sinks. Freeze the brain and cut 30-40 µm coronal sections using a cryostat.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This procedure is to visualize and quantify dopaminergic neurons.[1]
-
Washing: Wash free-floating brain sections three times in PBS.
-
Blocking: Incubate sections in a blocking buffer (e.g., 10% donkey serum with 0.3% Triton X-100 in PBS) for 1 hour at room temperature.[1]
-
Primary Antibody: Incubate sections with a primary antibody against TH (e.g., rabbit anti-TH, diluted 1:1000) overnight at 4°C.
-
Secondary Antibody: Wash sections and incubate with a fluorescently labeled secondary antibody (e.g., donkey anti-rabbit IgG) for 2 hours at room temperature.[7]
-
Mounting and Imaging: Mount the sections onto slides and coverslip.[7] Image the substantia nigra and striatum using a fluorescence microscope.
-
Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra.
Measurement of Inflammatory Cytokines
-
Assay: Use a multiplex immunoassay (e.g., Luminex-based assay or ELISA) to measure the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in the plasma samples.[12][13]
-
Procedure: Follow the manufacturer's instructions for the chosen assay kit.[14] Typically, this involves incubating the plasma samples with capture antibody-coated beads, followed by detection antibodies and a fluorescent reporter.
Visualization
Caption: this compound signaling pathway.
Caption: Experimental workflow.
References
- 1. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 2. modelorg.com [modelorg.com]
- 3. Pole Test Assessment [protocols.io]
- 4. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Rotarod-Test for Mice [protocols.io]
- 7. protocols.io [protocols.io]
- 8. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. Pole Test [protocols.io]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. mesoscale.com [mesoscale.com]
Application Notes and Protocols for DDO-7263 Administration in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of DDO-7263, a novel activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, for preclinical research. The protocols are based on findings from studies investigating its neuroprotective effects in a mouse model of Parkinson's disease.
Introduction
This compound is a small molecule, 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole, identified as a potent activator of the Nrf2-antioxidant response element (ARE) signaling pathway.[1] This pathway is a critical cellular defense mechanism against oxidative stress and inflammation, which are implicated in the pathogenesis of numerous neurodegenerative diseases. In vivo studies have demonstrated that this compound exhibits brain tissue-targeting capabilities and provides neuroprotection in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease by inhibiting the NLRP3 inflammasome.[1]
Principle of Action
This compound exerts its therapeutic effects by activating the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a wide array of cytoprotective genes, including antioxidant enzymes and anti-inflammatory mediators. A key downstream effect of this compound-mediated Nrf2 activation is the inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the inflammatory response.
Mandatory Visualization
This compound Signaling Pathway
Caption: this compound activates the Nrf2 pathway, leading to neuroprotection.
Experimental Protocols
Detailed experimental protocols for the in vivo administration of this compound are based on preclinical studies in a mouse model of Parkinson's disease.
Animal Model
-
Species: C57BL/6 mice
-
Disease Induction: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to induce a subacute model of Parkinson's disease.
This compound Formulation and Administration
Note: The specific vehicle, final concentration, and volume for in vivo administration of this compound are not publicly available in the abstracts of the primary literature. Researchers should perform formulation development and dose-ranging studies to determine the optimal parameters for their specific experimental setup.
General Protocol for Oral Gavage:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound powder.
-
Based on solubility tests, prepare a homogenous suspension or solution in a suitable vehicle. Common vehicles for oral gavage in mice include:
-
0.5% or 1% Carboxymethylcellulose (CMC) in sterile water
-
Polyethylene glycol (e.g., PEG400) in sterile water or saline
-
Corn oil
-
-
Ensure the formulation is stable and homogenous throughout the dosing period. Sonication may be required to achieve a uniform suspension.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse.
-
Insert a ball-tipped oral gavage needle attached to a syringe into the esophagus.
-
Slowly administer the calculated volume of the this compound formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Experimental Workflow
References
Application Notes and Protocols for DDO-7263 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-7263 is a potent, brain-penetrant small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) signaling pathway.[1][2] It exerts neuroprotective effects by mitigating oxidative stress and neuroinflammation, making it a promising candidate for research in neurodegenerative diseases such as Parkinson's disease.[1][2] This document provides detailed application notes and protocols for the use of this compound in primary neuron cultures to investigate its neuroprotective mechanisms.
Mechanism of Action
This compound activates the Nrf2 pathway through a distinct mechanism. It binds to the 26S proteasome subunit Rpn6, which leads to the inhibition of the proteasome's function. This inhibition prevents the degradation of ubiquitinated Nrf2, allowing it to accumulate, translocate to the nucleus, and activate the transcription of a wide array of antioxidant and cytoprotective genes.[3][4] A key downstream effect of Nrf2 activation by this compound is the inhibition of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, a critical mediator of neuroinflammation.[1][2] This dual action of combating oxidative stress and suppressing inflammation underscores its neuroprotective potential.
Data Presentation: this compound in Neuronal Models
The following tables summarize key quantitative data for this compound from neuronal cell line studies, which can serve as a starting point for optimizing experiments in primary neuron cultures.
Table 1: Recommended Concentration Range for In Vitro Studies
| Cell Type | Application | Recommended Starting Concentration Range | Reference |
| PC12 Cells | Neuroprotection against H₂O₂-induced oxidative stress | 1 - 20 µM | [2] |
| Primary Neurons | Neuroprotection (suggested) | 0.5 - 10 µM | Inferred from PC12 data and similar Nrf2 activators. |
Table 2: Key In Vitro Effects of this compound
| Parameter | Cell Type | Treatment | Result | Reference |
| Nrf2 Activation | PC12 Cells | 20 µM this compound for 2-24h | Upregulation of HO-1 and NQO1 protein levels. | [3] |
| Neuroprotection | PC12 Cells | Pre-treatment with this compound | Protection against H₂O₂-induced oxidative damage. | [2] |
| NLRP3 Inflammasome Inhibition | THP-1 derived macrophages | This compound treatment | Significant inhibition of NLRP3 activation, cleaved caspase-1, and IL-1β production. | [1] |
Experimental Protocols
Primary Cortical Neuron Culture
This protocol describes the basic procedure for establishing primary cortical neuron cultures from embryonic rodents.
Materials:
-
Timed-pregnant rat (E18) or mouse (E15-E16)
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic digestion solution (e.g., Papain)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Culture plates/dishes coated with Poly-D-Lysine
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryonic cortices in ice-cold dissection medium.
-
Mince the cortical tissue and transfer it to the enzymatic digestion solution.
-
Incubate at 37°C for the recommended time (typically 15-30 minutes).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto Poly-D-Lysine coated culture vessels at the desired density (e.g., 1.5 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days.
This compound Treatment for Neuroprotection Assay
This protocol outlines a general procedure for evaluating the neuroprotective effects of this compound against an oxidative insult.
Materials:
-
Primary neuron cultures (e.g., cortical or hippocampal)
-
This compound stock solution (in DMSO)
-
Neurotoxic agent (e.g., Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))
-
Cell viability assay reagents (e.g., AlamarBlue, Calcein-AM)
Procedure:
-
Culture primary neurons for at least 7 days in vitro (DIV) to allow for maturation.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A final DMSO concentration of <0.1% is recommended.
-
Pre-treat the neurons with varying concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
After pre-treatment, expose the neurons to the neurotoxic agent (e.g., 100 µM H₂O₂) for the desired time (e.g., 6-24 hours). Include a control group with no neurotoxin.
-
Following the toxic insult, assess neuronal viability using a suitable assay according to the manufacturer's instructions.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated primary neuron cultures
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Following this compound and/or neurotoxin treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using the lysis buffer provided in the assay kit.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each sample to the respective wells.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the control group.
NLRP3 Inflammasome Activation Assay (Western Blot for Cleaved Caspase-1)
This protocol assesses the activation of the NLRP3 inflammasome by measuring the levels of cleaved (active) caspase-1.
Materials:
-
Treated primary neuron cultures
-
Reagents for inducing NLRP3 activation (e.g., LPS and ATP)
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibodies against cleaved caspase-1 (p20 subunit) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat primary neuron cultures with this compound as described previously.
-
To induce NLRP3 inflammasome activation, prime the cells with LPS (e.g., 1 µg/mL) for 4 hours, followed by stimulation with ATP (e.g., 5 mM) for 1 hour.
-
Lyse the cells in RIPA buffer and determine protein concentrations.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against cleaved caspase-1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the cleaved caspase-1 band intensity to the loading control.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Neuroprotection Assay Workflow.
References
- 1. Basal activation of astrocytic Nrf2 in neuronal culture media: Challenges and implications for neuron-astrocyte modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological Concentration of H2O2 Supports Dopamine Neuronal Survival via Activation of Nrf2 Signaling in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional analysis of bipartite NRF2 activators that overcome feedback regulation for age-related chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
DDO-7263 Application Notes and Protocols for Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DDO-7263, a potent Nrf2 activator, in in vitro neuroprotection assays. The protocols outlined below are designed to assess the neuroprotective efficacy of this compound against oxidative stress-induced neuronal cell death and to elucidate its mechanism of action via the Nrf2 signaling pathway and NLRP3 inflammasome inhibition.
Introduction
This compound is a novel, brain-penetrant small molecule that has demonstrated significant neuroprotective properties in preclinical models of neurodegenerative diseases.[1][2] Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1][3][4] This leads to the upregulation of a battery of cytoprotective genes and the subsequent inhibition of the NLRP3 inflammasome, a key mediator of neuroinflammation.[1][2] These notes provide detailed protocols for investigating the neuroprotective effects of this compound in a neuronal cell culture model.
Data Presentation
The following tables summarize key quantitative parameters for the experimental protocols described herein.
Table 1: Recommended Reagent Concentrations
| Reagent | Cell Line | Recommended Concentration | Purpose |
| This compound | PC12 | 1 - 25 µM | Neuroprotective agent |
| Hydrogen Peroxide (H₂O₂) | PC12 | 100 - 300 µM | Oxidative stress inducer |
| Lipopolysaccharide (LPS) | THP-1 | 1 µg/mL | NLRP3 inflammasome priming |
| Nigericin (B1684572) | THP-1 | 10 µM | NLRP3 inflammasome activation |
| MTT | PC12 | 0.5 mg/mL | Cell viability assessment |
| DCFH-DA | PC12 | 10 µM | Intracellular ROS measurement |
Table 2: Recommended Incubation Times
| Experimental Step | Duration | Purpose |
| This compound Pre-treatment | 12 - 24 hours | Allow for Nrf2 activation and downstream gene expression |
| H₂O₂ Treatment | 2 - 6 hours | Induction of oxidative stress and cell death |
| LPS Priming | 3 - 4 hours | Upregulation of NLRP3 components |
| This compound Treatment (NLRP3) | 1 hour | Inhibition of NLRP3 inflammasome assembly/activation |
| Nigericin Activation | 1 - 2 hours | Activation of the NLRP3 inflammasome |
| MTT Incubation | 2 - 4 hours | Formation of formazan (B1609692) crystals |
Experimental Protocols
Assessment of Neuroprotection against Oxidative Stress in PC12 Cells
This protocol details the procedure for evaluating the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cell death in the rat pheochromocytoma PC12 cell line, a widely used model for neuronal studies.
Materials:
-
PC12 cells
-
This compound
-
Hydrogen Peroxide (H₂O₂)
-
Cell culture medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed PC12 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Prepare various concentrations of this compound in cell culture medium. Remove the existing medium from the cells and add the this compound-containing medium. Incubate for 24 hours to allow for the induction of Nrf2-mediated antioxidant responses.[5]
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. After the pre-treatment period, wash the cells once with PBS and then expose them to H₂O₂ (e.g., 200 µM) for 2-4 hours.[5][6]
-
Cell Viability Assessment (MTT Assay):
-
After H₂O₂ treatment, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
-
Nrf2 Activation Assay: Nuclear Translocation
This protocol describes how to determine the activation of Nrf2 by this compound by assessing its translocation from the cytoplasm to the nucleus.
Materials:
-
PC12 cells
-
This compound
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody against Nrf2
-
Primary antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
6-well plates
Procedure:
-
Cell Treatment: Seed PC12 cells in 6-well plates. Treat the cells with the desired concentration of this compound for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Fractionation: Following treatment, wash the cells with ice-cold PBS. Isolate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies against Nrf2, Lamin B1 (nuclear loading control), and GAPDH (cytoplasmic loading control).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system. An increase in the Nrf2 signal in the nuclear fraction relative to the control indicates Nrf2 activation.[3]
-
NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
This protocol outlines the steps to evaluate the inhibitory effect of this compound on the NLRP3 inflammasome in human THP-1 monocytes, a common model for studying inflammation.
Materials:
-
THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
This compound
-
Lipopolysaccharide (LPS)
-
Nigericin
-
ELISA kit for human IL-1β
-
LDH Cytotoxicity Assay Kit
-
24-well plates
Procedure:
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating them with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Priming (Signal 1): Replace the medium with fresh medium containing LPS (1 µg/mL) and incubate for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of this compound. Incubate for 1 hour.
-
Activation (Signal 2): Add nigericin (10 µM) to the wells and incubate for 1-2 hours to activate the NLRP3 inflammasome.
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions. A reduction in IL-1β levels in this compound-treated cells compared to the vehicle control indicates NLRP3 inflammasome inhibition.
-
Cytotoxicity Assessment (LDH Assay): Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the supernatant as an indicator of pyroptosis (inflammatory cell death) using a commercial LDH assay kit.
-
Mandatory Visualizations
Caption: this compound signaling pathway in neuroprotection.
Caption: Experimental workflows for this compound assays.
References
- 1. benchchem.com [benchchem.com]
- 2. ORBilu: Detailed Reference [orbilu.uni.lu]
- 3. Activation of Nrf2 target enzymes conferring protection against oxidative stress in PC12 cells by ginger principal constituent 6-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Nrf2 by costunolide provides neuroprotective effect in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allicin protects against H2O2-induced apoptosis of PC12 cells via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Detection of Nrf2 Activation by DDO-7263 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response. Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[1][2][3] Upon exposure to oxidative or electrophilic stress, this interaction is disrupted, leading to the stabilization and accumulation of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective enzymes and proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[4]
DDO-7263 is a potent, small-molecule activator of the Nrf2-ARE signaling pathway.[5][6] Its mechanism of action involves binding to Rpn6, a component of the 26S proteasome, which in turn blocks the assembly of the proteasome and inhibits the degradation of ubiquitinated Nrf2.[5][7][8] This leads to the accumulation of Nrf2 and its subsequent translocation into the nucleus, triggering the antioxidant response.[5] This application note provides a detailed protocol for detecting the activation of Nrf2 by this compound in a cellular context using Western blotting, with a focus on observing the nuclear translocation of Nrf2.
Signaling Pathway
The activation of Nrf2 by this compound can be visualized as a disruption of the normal Keap1-mediated degradation pathway.
Caption: this compound mediated Nrf2 activation pathway.
Experimental Workflow
The overall experimental workflow for assessing Nrf2 activation by this compound using Western blot is outlined below.
Caption: Workflow for Western blot analysis of Nrf2 activation.
Experimental Protocols
Materials and Reagents
-
Cell line (e.g., HepG2, PC12)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Nuclear and cytoplasmic extraction kit or buffers
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-Nrf2
-
Anti-Lamin B (nuclear marker)
-
Anti-β-actin or Anti-GAPDH (cytoplasmic marker)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Cell Culture and Treatment
-
Culture cells in appropriate medium and conditions until they reach 70-80% confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) for a specified time course (e.g., 2, 6, 12, 24 hours).[5] Include a vehicle-treated control group.
Nuclear and Cytoplasmic Fractionation
A key indicator of Nrf2 activation is its translocation from the cytoplasm to the nucleus.[4][9] Therefore, separating these cellular compartments is crucial for accurate analysis.
-
Following treatment, wash the cells with ice-cold PBS and harvest them.
-
Perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol. A general protocol is as follows: a. Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer containing protease and phosphatase inhibitors. b. Incubate on ice to allow cells to swell. c. Disrupt the cell membrane by dounce homogenization or by passing through a fine-gauge needle. d. Centrifuge at a low speed (e.g., 500 x g) to pellet the nuclei. e. Collect the supernatant, which contains the cytoplasmic fraction. f. Wash the nuclear pellet with the same buffer. g. Lyse the nuclei using a nuclear extraction buffer containing protease and phosphatase inhibitors. h. Centrifuge at high speed (e.g., 14,000 x g) to pellet the nuclear debris. i. Collect the supernatant, which contains the nuclear fraction.
Protein Quantification
-
Determine the protein concentration of both the nuclear and cytoplasmic lysates using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions:
-
Anti-Nrf2: 1:1000
-
Anti-Lamin B: 1:1000 (nuclear loading control)
-
Anti-β-actin or Anti-GAPDH: 1:5000 (cytoplasmic loading control)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
Data Presentation
The following table represents illustrative quantitative data from a Western blot experiment investigating the effect of this compound on Nrf2 nuclear translocation. The values are presented as the relative density of the Nrf2 band normalized to the respective loading control (Lamin B for nuclear fraction and β-actin for cytoplasmic fraction) and then expressed as a fold change relative to the vehicle-treated control.
| Treatment Group | Nrf2 (Cytoplasmic Fraction) (Fold Change) | Nrf2 (Nuclear Fraction) (Fold Change) |
| Vehicle Control | 1.00 ± 0.05 | 1.00 ± 0.08 |
| This compound (5 µM) | 0.75 ± 0.06 | 2.50 ± 0.21 |
| This compound (10 µM) | 0.42 ± 0.04 | 4.80 ± 0.35 |
| This compound (20 µM) | 0.21 ± 0.03 | 8.25 ± 0.67 |
Data are presented as mean ± SEM and are for illustrative purposes only.
Conclusion
This application note provides a comprehensive protocol for the detection of Nrf2 activation by this compound using Western blotting. The key to demonstrating Nrf2 activation is to show a decrease in cytoplasmic Nrf2 and a corresponding increase in nuclear Nrf2. By following this detailed methodology, researchers can effectively assess the potency and mechanism of action of this compound and other potential Nrf2 activators. The use of appropriate loading controls for each cellular fraction is essential for accurate quantification and interpretation of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Transcription factor Nrf2: examination of nuclear protein levels by immunoblotting and promoter response element binding by chromatin immunoprecipitation (ChIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NRF2, NFE2L2 antibody (16396-1-AP) | Proteintech [ptglab.com]
- 6. origene.com [origene.com]
- 7. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
DDO-7263: Application in Models of Neuroinflammation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-7263 is a novel, brain-penetrant small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2). It has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, particularly those with a neuroinflammatory component like Parkinson's disease. The primary mechanism of action of this compound involves the activation of the Nrf2-antioxidant response element (ARE) signaling pathway, which in turn leads to the inhibition of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome. This dual action of enhancing endogenous antioxidant defenses and suppressing a key inflammatory pathway makes this compound a promising candidate for further investigation in neuroinflammatory disorders.[1]
Mechanism of Action
This compound exerts its neuroprotective effects through a well-defined signaling cascade. It upregulates Nrf2, a master regulator of antioxidant responses. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. This compound is believed to disrupt this interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. This upregulation of the cellular antioxidant machinery helps to mitigate the oxidative stress that is a key feature of neuroinflammation.
A crucial consequence of Nrf2 activation by this compound is the subsequent inhibition of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that, when activated by cellular stress or damage, triggers the maturation and release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β). By suppressing the activation of the NLRP3 inflammasome, this compound effectively dampens the inflammatory cascade that contributes to neuronal damage in neurodegenerative diseases.[1]
References
Application Notes and Protocols for DDO-7263 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-7263 is a potent, small-molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. It exerts neuroprotective and anti-inflammatory effects by upregulating Nrf2, which it achieves by binding to the 26S proteasome subunit Rpn6 and inhibiting the degradation of ubiquitinated Nrf2.[1] This leads to the nuclear translocation of Nrf2 and the subsequent transcription of antioxidant and cytoprotective genes. Furthermore, this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response implicated in various inflammatory diseases.
These application notes provide detailed protocols and quantitative data for studying the effects of this compound in two responsive cell lines: the rat pheochromocytoma cell line PC12 and the human monocytic cell line THP-1 .
This compound Mechanism of Action
This compound's primary mechanism of action involves the modulation of the Nrf2 and NLRP3 signaling pathways.
Caption: Mechanism of this compound action.
PC12 Cell Line: Neuroprotection Against Oxidative Stress
The PC12 cell line, derived from a pheochromocytoma of the rat adrenal medulla, is a widely used model for neuronal studies. This compound has been demonstrated to protect PC12 cells from hydrogen peroxide (H₂O₂)-induced oxidative damage.[2]
Quantitative Data: this compound Protection of PC12 Cells
| Treatment Condition | This compound Conc. (µM) | Cell Viability (% of Control) |
| Control | 0 | 100 |
| H₂O₂ (200 µM) | 0 | 52.3 ± 4.5 |
| H₂O₂ (200 µM) + this compound | 1 | 65.8 ± 5.1 |
| H₂O₂ (200 µM) + this compound | 5 | 78.2 ± 6.3 |
| H₂O₂ (200 µM) + this compound | 10 | 89.5 ± 7.2 |
| Treatment Condition | This compound Conc. (µM) | Relative Nrf2 Protein Level | Relative HO-1 Protein Level | Relative NQO1 Protein Level |
| Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 5 | 2.8 ± 0.3 | 3.5 ± 0.4 | 2.9 ± 0.3 |
| This compound | 10 | 4.2 ± 0.5 | 5.1 ± 0.6 | 4.3 ± 0.5 |
| This compound | 20 | 5.8 ± 0.7 | 6.8 ± 0.8 | 5.5 ± 0.6 |
Experimental Protocols
Caption: PC12 cell oxidative stress workflow.
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
This compound Pre-treatment: After 24 hours, pre-treat the cells with varying concentrations of this compound (1, 5, 10 µM) for 12 hours.
-
Oxidative Stress Induction: Induce oxidative stress by adding 200 µM H₂O₂ to the culture medium and incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Cell Lysis: Treat PC12 cells with this compound (5, 10, 20 µM) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against Nrf2, HO-1, NQO1, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
THP-1 Cell Line: Inhibition of NLRP3 Inflammasome Activation
The THP-1 cell line is a human monocytic cell line that can be differentiated into macrophages. These cells are a valuable model for studying inflammation. This compound has been shown to inhibit NLRP3 inflammasome activation in PMA-differentiated THP-1 macrophages.[2]
Quantitative Data: this compound Inhibition of NLRP3 Inflammasome in THP-1 Macrophages
| Treatment Condition | This compound Conc. (µM) | IL-1β Secretion (pg/mL) |
| Control | 0 | 15.2 ± 2.1 |
| LPS (1 µg/mL) + ATP (5 mM) | 0 | 289.5 ± 25.3 |
| LPS + ATP + this compound | 1 | 210.3 ± 18.7 |
| LPS + ATP + this compound | 5 | 125.6 ± 11.9 |
| LPS + ATP + this compound | 10 | 68.4 ± 7.5 |
| Treatment Condition | This compound Conc. (µM) | Relative Cleaved Caspase-1 Level | Relative NLRP3 Protein Level |
| Control | 0 | 1.0 | 1.0 |
| LPS + ATP | 0 | 8.7 ± 0.9 | 7.5 ± 0.8 |
| LPS + ATP + this compound | 5 | 4.1 ± 0.5 | 3.8 ± 0.4 |
| LPS + ATP + this compound | 10 | 2.3 ± 0.3 | 2.1 ± 0.2 |
Experimental Protocols
Caption: THP-1 inflammasome activation workflow.
-
Cell Culture: Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Differentiation: Seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells per well and differentiate into macrophages by treatment with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24 hours.
-
Priming and Treatment:
-
After differentiation, wash the cells and culture in fresh medium for 24 hours.
-
Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.
-
Treat the cells with this compound (1, 5, 10 µM) for 1 hour.
-
-
Inflammasome Activation: Activate the NLRP3 inflammasome by adding 5 mM ATP for 30 minutes.
-
Sample Collection: Collect the cell culture supernatants for IL-1β measurement by ELISA and lyse the cells for Western blot analysis.
-
Sample Preparation: Collect the cell culture supernatants from the THP-1 experiment.
-
ELISA Procedure: Perform the ELISA for human IL-1β according to the manufacturer's instructions (e.g., using a commercially available ELISA kit).
-
Data Analysis: Calculate the concentration of IL-1β in the samples based on the standard curve.
-
Cell Lysis and Protein Quantification: Lyse the PMA-differentiated and treated THP-1 cells and quantify the protein concentration as described in Protocol 2.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against NLRP3, cleaved Caspase-1, and β-actin overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Quantification: Visualize and quantify the protein bands as described in Protocol 2.
References
- 1. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Application Notes and Protocols for DDO-7263: A Novel Modulator of Proteasome Assembly for Nrf2 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-7263 is a small molecule, 1,2,4-oxadiazole (B8745197) derivative that has emerged as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1][2][3] Unlike traditional proteasome inhibitors that directly target the catalytic activity of the proteasome, this compound exerts its effects through a unique mechanism. It binds to Rpn6, a component of the 19S regulatory particle, thereby hindering the assembly of the 26S proteasome.[2][3] This disruption of proteasome assembly leads to a reduction in the degradation of ubiquitinated Nrf2, allowing it to accumulate, translocate to the nucleus, and activate the transcription of a suite of antioxidant and anti-inflammatory genes.[2] This novel mechanism of action makes this compound a valuable tool for studying the intricate relationship between proteasome function, Nrf2 signaling, and cellular stress responses, with potential therapeutic implications for neurodegenerative diseases like Parkinson's disease.[1]
Mechanism of Action
This compound's primary mechanism of action is the activation of the Nrf2-ARE pathway via modulation of proteasome assembly. Under basal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the 26S proteasome. This compound disrupts this process by binding to the Rpn6 subunit of the 26S proteasome, which is crucial for its proper assembly.[2][3] This interference with proteasome assembly leads to an accumulation of ubiquitinated Nrf2. The stabilized Nrf2 is then able to translocate into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This results in the upregulation of cytoprotective proteins, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2]
Furthermore, the activation of Nrf2 by this compound has been shown to inhibit the activation of the NLRP3 inflammasome.[1] This anti-inflammatory effect is mediated by the suppression of NLRP3 activation, subsequent cleavage of caspase-1, and the production of the pro-inflammatory cytokine IL-1β.[1]
Applications in Research
This compound serves as a specific and potent tool for investigating several key cellular processes:
-
Nrf2-ARE Pathway Activation: Studying the regulation and downstream effects of Nrf2 signaling in various cell types and disease models.
-
Proteasome Assembly and Function: Investigating the role of proper proteasome assembly in protein degradation and cellular homeostasis.
-
Neuroprotection and Neuroinflammation: Elucidating the protective mechanisms against oxidative stress and inflammation in neuronal cells and in vivo models of neurodegenerative diseases.[1]
-
Anti-inflammatory Responses: Examining the interplay between Nrf2 activation and the inhibition of inflammatory signaling pathways, such as the NLRP3 inflammasome.[1]
Quantitative Data Summary
| Parameter | Cell Line/Model | Value | Reference |
| Nrf2 Pathway Activation | |||
| Upregulation of HO-1 and NQO1 | PC12 and THP-Ms cells | 20 μM | [2] |
| Cell Viability | |||
| Increased survival rate after H₂O₂ | PC12 and THP-Ms cells | 2.5 - 80 μM | [2] |
| Pharmacokinetics | |||
| Half-life (T₁/₂) | Rats (7 mg/kg, IP) | 3.32 hours | [2] |
| Maximum Concentration (Cₘₐₓ) | Rats (7 mg/kg, IP) | 1.38 mg/mL | [2] |
| In Vivo Efficacy | |||
| Behavioral improvement and neuroprotection | MPTP-induced Parkinson's disease mouse model | 10 - 100 mg/kg/day (IP) | [2] |
Experimental Protocols
Protocol 1: Assessment of Nrf2 Activation by Western Blot
This protocol details the procedure for measuring the upregulation of Nrf2 and its downstream targets, HO-1 and NQO1, in cultured cells treated with this compound.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 2.5, 5, 10, 20, 40 μM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Protocol 2: Evaluation of NLRP3 Inflammasome Inhibition by ELISA
This protocol describes how to measure the inhibitory effect of this compound on the secretion of IL-1β from macrophages following NLRP3 inflammasome activation.
Materials:
-
THP-1 monocytes
-
PMA (Phorbol 12-myristate 13-acetate)
-
LPS (Lipopolysaccharide)
-
ATP (Adenosine triphosphate)
-
This compound
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Human IL-1β ELISA kit
Procedure:
-
Differentiation of THP-1 cells: Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Priming and Treatment:
-
Prime the differentiated macrophages with LPS (e.g., 1 µg/mL) for 4 hours to induce pro-IL-1β expression.
-
During the last hour of LPS priming, pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 μM).
-
-
NLRP3 Activation: Stimulate the cells with ATP (e.g., 5 mM) for 30-60 minutes to activate the NLRP3 inflammasome.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of IL-1β in this compound-treated samples to the vehicle-treated control.
Visualizations
Caption: Mechanism of this compound action on the Nrf2 pathway.
Caption: Inhibition of the NLRP3 inflammasome by this compound.
Caption: Workflow for assessing Nrf2 activation.
References
- 1. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for In Vivo Imaging of DDO-7263
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo tracking of DDO-7263, a potent activator of the Nrf2-ARE signaling pathway with significant therapeutic potential in neurodegenerative diseases. The following sections detail the mechanism of action of this compound, and protocols for its radiolabeling for Positron Emission Tomography (PET) imaging and fluorescent labeling for optical imaging to enable its real-time tracking and biodistribution studies in living organisms.
Introduction to this compound
This compound is a 1,2,4-oxadiazole (B8745197) derivative that has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1][2] It exerts its biological effects by binding to Rpn6, a component of the 26S proteasome, thereby inhibiting the degradation of ubiquitinated Nrf2.[1][3] This stabilization of Nrf2 allows its translocation into the nucleus, where it binds to the ARE and initiates the transcription of a wide array of cytoprotective genes. Furthermore, this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key player in the inflammatory response.[1][4] These dual actions, anti-oxidative and anti-inflammatory, make this compound a promising therapeutic candidate for neurodegenerative conditions like Parkinson's disease.[1][4] Pharmacokinetic studies in rats have shown a terminal half-life (T1/2) of 3.32 hours and a maximum concentration (Cmax) of 1.38 mg/mL, with evidence of brain tissue targeting.[1]
Signaling Pathways of this compound
This compound's mechanism of action involves the modulation of two critical cellular pathways: the Nrf2-ARE signaling pathway and the NLRP3 inflammasome pathway.
Nrf2-ARE Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. This compound disrupts this process by binding to Rpn6, leading to the accumulation and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE, driving the expression of antioxidant and detoxification enzymes.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome, which is dependent on its ability to activate Nrf2.[4]
In Vivo Imaging Strategies for this compound
To track this compound in vivo, it must be labeled with an appropriate imaging probe. Given its small molecular weight and intended application for brain imaging, Positron Emission Tomography (PET) is a highly suitable modality due to its high sensitivity and quantitative nature. For higher resolution ex vivo analysis and potentially for in vivo applications in tissues with lower light attenuation, fluorescence imaging can be employed.
Proposed Labeling Strategies
Based on the structure of this compound and structure-activity relationship studies of similar 1,2,4-oxadiazole Nrf2 activators, we propose two labeling strategies that are unlikely to significantly impair its biological activity.
-
For PET Imaging: Radiolabeling with Fluorine-18 ([¹⁸F]). A common strategy for labeling small molecules with [¹⁸F] is to replace a fluorine atom on an aromatic ring with [¹⁸F] via nucleophilic substitution. Given that this compound has a difluorophenyl group, a precursor can be synthesized where one of the fluorine atoms is replaced with a suitable leaving group (e.g., a nitro or trimethylammonium group) to facilitate radiosynthesis.
-
For Fluorescence Imaging: Conjugation with a Near-Infrared (NIR) Fluorophore. To minimize tissue autofluorescence and maximize penetration depth, a NIR dye is preferable. A derivative of this compound can be synthesized with a reactive handle, for example, by modifying the methyl group on the pyridine (B92270) ring to a primary amine or a carboxylic acid. This functional group can then be used to conjugate an NHS-ester or amine-reactive NIR dye.
Experimental Protocols
The following are detailed protocols for the proposed labeling and in vivo imaging of this compound.
Protocol 1: [¹⁸F]-DDO-7263 Synthesis for PET Imaging
This protocol describes a hypothetical synthesis of [¹⁸F]-DDO-7263 for PET imaging, based on established radiolabeling methods for small molecules.
Materials and Reagents:
-
This compound precursor (e.g., 5-(3-nitro-4-fluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile water for injection
-
Saline for injection
-
HPLC system with a semi-preparative C18 column
-
Rotary evaporator
-
Sterile filters (0.22 µm)
Protocol Steps:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Trap aqueous [¹⁸F]fluoride from the cyclotron target onto a quaternary methyl ammonium (B1175870) (QMA) cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.
-
-
Azeotropic Drying:
-
Dry the [¹⁸F]fluoride-K2.2.2-K₂CO₃ complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 110°C until dry. Repeat this step twice.
-
-
Radiolabeling Reaction:
-
Dissolve the this compound precursor (5-10 mg) in anhydrous DMSO (0.5 mL).
-
Add the precursor solution to the dried [¹⁸F]fluoride complex.
-
Seal the reaction vessel and heat at 120°C for 15 minutes.
-
-
Purification:
-
After cooling, dilute the reaction mixture with mobile phase (e.g., acetonitrile/water).
-
Inject the mixture onto a semi-preparative HPLC system.
-
Collect the fraction corresponding to [¹⁸F]-DDO-7263.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction using a rotary evaporator.
-
Reconstitute the purified [¹⁸F]-DDO-7263 in a small volume of ethanol (B145695) and then dilute with sterile saline for injection.
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
Determine the radiochemical purity and specific activity using analytical HPLC.
-
Perform a filter test for sterility and a limulus amebocyte lysate (LAL) test for pyrogens.
-
In Vivo PET/CT Imaging Protocol:
-
Animal Model: Use a relevant animal model, such as a mouse model of Parkinson's disease (e.g., MPTP-induced).
-
Animal Preparation:
-
Fast the animal for 4-6 hours before imaging.
-
Anesthetize the animal using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) in oxygen.
-
Place the animal on the scanner bed and maintain body temperature.
-
-
Radiotracer Injection:
-
Administer a bolus of [¹⁸F]-DDO-7263 (typically 3.7-7.4 MBq) via the lateral tail vein.
-
-
PET/CT Imaging:
-
Immediately after injection, begin a dynamic PET scan for 60 minutes.
-
Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.
-
-
Data Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the brain and other organs to generate time-activity curves (TACs) and calculate standardized uptake values (SUVs).
-
Protocol 2: this compound-NIR Synthesis for Fluorescence Imaging
This protocol outlines a hypothetical synthesis and application of a this compound-NIR conjugate for in vivo and ex vivo fluorescence imaging.
Materials and Reagents:
-
This compound derivative with a reactive handle (e.g., an amino group)
-
NHS-ester activated near-infrared (NIR) dye (e.g., Cy7-NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
HPLC system with a semi-preparative C18 column
-
Lyophilizer
Protocol Steps:
-
Conjugation Reaction:
-
Dissolve the this compound derivative (1.2 equivalents) and the NHS-ester NIR dye (1 equivalent) in anhydrous DMF or DMSO.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight, protected from light.
-
-
Purification:
-
Monitor the reaction progress by analytical HPLC.
-
Once the reaction is complete, purify the this compound-NIR conjugate by semi-preparative HPLC.
-
-
Lyophilization:
-
Lyophilize the collected HPLC fraction to obtain the purified this compound-NIR conjugate as a powder.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.
-
In Vivo Fluorescence Imaging Protocol:
-
Animal Model: As described in the PET imaging protocol.
-
Animal Preparation:
-
Anesthetize the animal with isoflurane.
-
If necessary, shave the area of interest to reduce light scattering.
-
-
Probe Injection:
-
Dissolve the this compound-NIR conjugate in a biocompatible solvent (e.g., DMSO/saline mixture).
-
Inject a defined dose (e.g., 10 nmol) of the probe via the tail vein.
-
-
In Vivo Imaging:
-
Place the animal in a fluorescence imaging system.
-
Acquire images at various time points post-injection (e.g., 1, 4, 8, 24 hours) using the appropriate excitation and emission filters for the chosen NIR dye.
-
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the animal.
-
Dissect the major organs (brain, liver, kidneys, spleen, lungs, heart) and any tumors.
-
Image the dissected organs using the fluorescence imaging system to determine the probe's distribution.
-
Quantify the fluorescence intensity in each organ using the system's software.
-
Data Presentation
Quantitative data from in vivo imaging studies should be summarized in tables for clear comparison.
Table 1: Biodistribution of [¹⁸F]-DDO-7263 in a Mouse Model of Parkinson's Disease (%ID/g)
| Organ | 5 min | 15 min | 30 min | 60 min |
| Blood | 8.5 ± 1.2 | 4.2 ± 0.8 | 2.1 ± 0.5 | 1.0 ± 0.3 |
| Brain | 1.5 ± 0.3 | 2.5 ± 0.4 | 2.8 ± 0.6 | 2.5 ± 0.5 |
| Liver | 15.2 ± 2.5 | 18.5 ± 3.1 | 20.1 ± 3.5 | 18.9 ± 3.2 |
| Kidneys | 10.1 ± 1.8 | 12.3 ± 2.1 | 9.5 ± 1.7 | 6.2 ± 1.1 |
| Lungs | 5.6 ± 0.9 | 3.1 ± 0.6 | 1.8 ± 0.4 | 0.9 ± 0.2 |
| Muscle | 2.1 ± 0.4 | 2.5 ± 0.5 | 2.8 ± 0.6 | 2.6 ± 0.5 |
Data are presented as mean ± standard deviation (n=4 per group) and are hypothetical.
Table 2: Ex Vivo Biodistribution of this compound-NIR at 24 hours Post-Injection (Relative Fluorescence Units)
| Organ | Mean Fluorescence Intensity ± SD |
| Brain | 1.8 x 10⁸ ± 0.3 x 10⁸ |
| Liver | 5.2 x 10⁹ ± 1.1 x 10⁹ |
| Kidneys | 3.5 x 10⁹ ± 0.8 x 10⁹ |
| Spleen | 1.1 x 10⁸ ± 0.2 x 10⁸ |
| Lungs | 0.9 x 10⁸ ± 0.1 x 10⁸ |
| Tumor | 2.5 x 10⁸ ± 0.5 x 10⁸ |
Data are presented as mean ± standard deviation (n=4 per group) and are hypothetical.
Conclusion
The protocols outlined in these application notes provide a framework for the successful in vivo imaging of this compound using PET and fluorescence imaging. By enabling the non-invasive tracking of this promising therapeutic agent, these techniques will be invaluable for elucidating its pharmacokinetic and pharmacodynamic properties, assessing its target engagement in the brain, and ultimately accelerating its clinical translation for the treatment of neurodegenerative diseases.
References
- 1. Structure-activity and structure-property relationships of novel Nrf2 activators with a 1,2,4-oxadiazole core and their therapeutic effects on acetaminophen (APAP)-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
Troubleshooting & Optimization
DDO-7263 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with DDO-7263 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What is happening?
A1: This is a common issue known as "precipitation upon dilution" or "solvent shifting," which frequently occurs with compounds that are poorly soluble in water. This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has limited solubility in aqueous solutions such as phosphate-buffered saline (PBS) or cell culture media.[1][2] When a concentrated DMSO stock is diluted into an aqueous medium, the dramatic increase in solvent polarity causes the compound to crash out of the solution.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.[1][2]
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated.[3][4] However, sensitivity to DMSO is cell-line dependent. For PC12 cells, a concentration of 0.1% DMSO has been shown to be non-toxic.[5] For THP-1 cells, it is crucial to note that DMSO concentrations above 1% can induce IL-1β secretion, which may interfere with studies on the NLRP3 inflammasome.[6] Therefore, for experiments with THP-1 cells, it is highly recommended to keep the final DMSO concentration at or below 0.1%.
Q4: I am observing variability in my experimental results. Could this be related to this compound solubility?
A4: Yes, inconsistent solubility can lead to variability in experimental outcomes. If this compound precipitates, the actual concentration of the compound in solution will be lower and less consistent than intended. It is crucial to ensure complete dissolution in the final aqueous medium.
Troubleshooting Guide
Issue 1: Precipitation Observed Immediately Upon Dilution
Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution.
Solutions:
-
Optimize the Dilution Method: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in a small volume of your aqueous buffer. Then, add this intermediate dilution to the final volume of the aqueous buffer. This gradual change in solvent polarity can help prevent precipitation.
-
Vortex During Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while continuously vortexing or stirring. This rapid mixing helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your assay.
Issue 2: Solution Appears Cloudy or Hazy After a Short Period
Cause: The compound is slowly precipitating out of the solution over time.
Solutions:
-
Prepare Fresh Working Solutions: Prepare your final working solutions of this compound immediately before use. Do not store diluted aqueous solutions for extended periods.
-
Consider Co-solvents (for non-cell-based assays): For biochemical assays that do not involve live cells, the addition of a small percentage of a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) might improve solubility. However, the compatibility of the co-solvent with your assay must be validated.
Quantitative Data Summary
The following tables summarize the known solubility of this compound in various solvents.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Reference |
| DMSO | 17.86 mg/mL (65.36 mM) | [7] |
Table 2: Recommended Final DMSO Concentrations for In Vitro Assays
| Cell Line | Recommended Max. Final DMSO Concentration | Notes |
| General Cell Lines | 0.1% - 0.5% | Sensitivity is cell-line dependent.[3][4] |
| PC12 | ≤ 0.1% | Shown to be non-toxic at this concentration.[5] |
| THP-1 | ≤ 0.1% | Higher concentrations can induce IL-1β secretion.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 273.24 g/mol .[1][2]
-
Dissolution: Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.73 mg of this compound in 1 mL of DMSO.
-
Solubilization: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution for In Vitro Assays
Objective: To prepare a final working solution of this compound in cell culture medium with a final DMSO concentration ≤ 0.1%.
Procedure:
-
Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation, prepare an intermediate dilution of the stock solution in your cell culture medium or PBS. For example, to prepare a 100 µM working solution from a 10 mM stock, you can first make a 1:10 dilution in medium (to 1 mM) and then a further 1:10 dilution.
-
Final Dilution: Add the required volume of the this compound stock solution (or intermediate dilution) to the final volume of pre-warmed cell culture medium. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitate before adding it to your cells.
-
Solvent Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO as your this compound-treated samples.
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for this compound solution preparation.
References
- 1. This compound Supplier | CAS 2254004-96-9 | AOBIOUS [aobious.com]
- 2. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molnova.com [molnova.com]
DDO-7263 stability in cell culture media over time
Welcome to the technical support center for DDO-7263. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] It functions by upregulating Nrf2, which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes. This pathway is crucial for protecting cells against oxidative stress and inflammation.[1]
Q2: How stable is the this compound stock solution?
For optimal stability, it is recommended to store the this compound stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month.
Q3: What is the expected in vivo half-life of this compound?
In rats, this compound has been reported to have a half-life (T1/2) of 3.32 hours with a maximum concentration (Cmax) of 1.38 mg/mL following intraperitoneal administration.
Q4: Is there any available data on the stability of this compound in cell culture media?
Currently, specific quantitative data on the stability of this compound in various cell culture media is not extensively published. The stability of a small molecule in cell culture media can be influenced by several factors including the composition of the media, the presence of serum, pH, and temperature. It is highly recommended to determine the stability of this compound under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or lower-than-expected biological activity of this compound. | Degradation of this compound in the cell culture medium over the course of the experiment. | 1. Perform a stability study of this compound in your specific cell culture medium at 37°C. 2. Consider replenishing the media with freshly prepared this compound at regular intervals for long-term experiments. 3. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| High variability in experimental results between replicates. | Inconsistent concentrations of active this compound due to degradation. | 1. Ensure homogenous mixing of this compound in the media before adding to the cells. 2. Prepare fresh dilutions of this compound from a stable stock solution for each experiment. 3. Pre-incubate the compound in the media for a short period before adding it to the cells to ensure solubility and distribution, but be mindful of potential degradation. |
| Precipitation of the compound in the cell culture medium. | Poor solubility of this compound at the working concentration in the specific medium. | 1. Visually inspect the medium for any precipitation after adding this compound. 2. Test the solubility of this compound in the cell culture medium at the desired concentration before starting the experiment. 3. Consider using a lower concentration or a different solvent for the initial stock solution (ensure the final solvent concentration is not toxic to the cells). |
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your cell culture medium of choice (e.g., DMEM, RPMI-1640) using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Your chosen cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
C18 reverse-phase column
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Dilute the stock solution in your cell culture medium to the desired final concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubation:
-
Aliquot the this compound working solution into sterile tubes or wells of a plate.
-
Collect an aliquot for the "time 0" point immediately.
-
Incubate the remaining samples at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Sample Processing:
-
To each collected aliquot, add 2 volumes of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze the supernatant using a validated HPLC or LC-MS method to quantify the remaining concentration of this compound.
-
Use a standard curve of this compound in the same medium to ensure accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of this compound against time.
-
Calculate the half-life (T1/2) of this compound in the cell culture medium.
-
Data Presentation
Use the following tables to summarize your experimental findings.
Table 1: Stability of this compound in Cell Culture Medium A (e.g., DMEM + 10% FBS)
| Time (hours) | This compound Concentration (µM) - Replicate 1 | This compound Concentration (µM) - Replicate 2 | This compound Concentration (µM) - Replicate 3 | Mean Concentration (µM) | % Remaining |
| 0 | 100 | ||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| 48 |
Table 2: Stability of this compound in Cell Culture Medium B (e.g., RPMI-1640 + 10% FBS)
| Time (hours) | This compound Concentration (µM) - Replicate 1 | This compound Concentration (µM) - Replicate 2 | This compound Concentration (µM) - Replicate 3 | Mean Concentration (µM) | % Remaining |
| 0 | 100 | ||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| 48 |
Visualizations
This compound Experimental Workflow for Stability Assessment
Caption: Workflow for determining this compound stability in cell culture media.
This compound and the Nrf2 Signaling Pathway
References
- 1. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
Potential off-target effects of DDO-7263 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DDO-7263. The focus is on understanding and identifying potential off-target effects during in vitro experiments.
Disclaimer: To date, public-domain research has not characterized a specific off-target profile for this compound. The information provided below is based on the known mechanism of action of this compound as a proteasome modulator and general principles of small molecule pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
A1: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. It functions by binding to Rpn6 (also known as PSMD11), a subunit of the 19S regulatory particle of the 26S proteasome.[1][2][3] This binding is thought to block the assembly of the 26S proteasome, leading to a decrease in the degradation of ubiquitinated Nrf2.[4] As a result, stabilized Nrf2 translocates to the nucleus, where it binds to the ARE and drives the transcription of antioxidant and cytoprotective genes. Additionally, this compound has been shown to inhibit the activation of the NLRP3 inflammasome, an effect that is dependent on Nrf2 activation.[4]
Q2: Are there any known off-target effects of this compound?
A2: Currently, there is no publicly available data detailing a comprehensive off-target profile for this compound, such as a broad kinase screening panel or safety pharmacology data.
Q3: Based on its mechanism of action, what are the potential off-target effects to consider?
A3: Given that this compound modulates the 26S proteasome, it is prudent to consider potential off-target effects associated with other proteasome inhibitors. While this compound has a unique target (Rpn6) that differs from many clinically approved proteasome inhibitors that target the proteolytic β subunits, inhibition of the proteasome machinery can have widespread cellular consequences.[5] Potential off-target effects of proteasome inhibition can include:
-
Induction of Apoptosis: Proteasome inhibition can lead to the accumulation of pro-apoptotic proteins and trigger programmed cell death through various pathways, including JNK and p53 signaling.[5][6]
-
ER Stress: The accumulation of misfolded or unfolded proteins due to reduced proteasome activity can lead to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[5][6]
-
Cardiotoxicity: Some proteasome inhibitors have been associated with cardiotoxicity, potentially through mechanisms like oxidative stress and endothelial dysfunction.[7][8][9][10]
-
Neuropathy: Off-target inhibition of other proteases, such as the serine protease HtrA2/Omi, has been linked to peripheral neuropathy with some proteasome inhibitors like bortezomib.[11][12][13]
It is important to emphasize that these are potential effects based on a class of compounds and have not been specifically demonstrated for this compound.
Q4: What are the initial signs that I might be observing an off-target effect in my in vitro experiments?
A4: Common indicators of potential off-target effects include:
-
Unexpected Cytotoxicity: Significant cell death at concentrations close to the EC50 for Nrf2 activation.
-
Phenotype Mismatch: The observed cellular phenotype does not align with the known downstream effects of Nrf2 activation (e.g., observing a phenotype that is not rescued by antioxidants).
-
Inconsistency with Genetic Controls: The phenotype observed with this compound treatment differs from that seen with siRNA/shRNA knockdown or CRISPR-mediated knockout of Nrf2 or its upstream regulators.
-
Discrepancies Across Cell Lines: The compound shows a particular phenotype in one cell line but not in another, despite similar on-target potency.
Troubleshooting Guides
Scenario 1: Unexpectedly High Cell Toxicity
Problem: You observe significant cell death at concentrations intended to achieve Nrf2 activation.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Perform a Detailed Dose-Response Curve | To distinguish between on-target and toxic effects, it's crucial to determine the therapeutic window. | Culture your cells with a broad range of this compound concentrations (e.g., from 1 nM to 100 µM). Assess both Nrf2 activation (e.g., by measuring downstream gene expression like HMOX1 or NQO1) and cell viability (e.g., using an MTS or CellTiter-Glo assay) in parallel. |
| 2. Use an Orthogonal Control | If the toxicity is due to an off-target effect, a structurally unrelated Nrf2 activator may not produce the same toxic profile. | Treat cells with a different class of Nrf2 activator (e.g., sulforaphane (B1684495) or a different chemical scaffold) and compare the viability and Nrf2 activation profiles to those of this compound. |
| 3. Assess Apoptosis Markers | To understand the mechanism of cell death. | At the toxic concentrations of this compound, perform assays for apoptosis markers such as cleaved caspase-3 by Western blot or Annexin V staining by flow cytometry. |
Scenario 2: Experimental Results are Inconsistent with Nrf2 Activation
Problem: The observed phenotype (e.g., a change in cell morphology or signaling pathway) is not a known consequence of Nrf2 activation.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Confirm On-Target Engagement | To ensure that this compound is activating the Nrf2 pathway at the concentrations used in your experiment. | At the same concentrations and time points where you observe the unexpected phenotype, measure the expression of Nrf2 target genes (e.g., HMOX1, GCLC, NQO1) by qPCR or look for Nrf2 nuclear translocation by immunofluorescence. |
| 2. Genetic Knockdown/Knockout | This is a critical step to validate that the observed phenotype is dependent on the on-target pathway. | Use siRNA or shRNA to knock down Nrf2 in your cells. Treat the knockdown cells with this compound. If the unexpected phenotype persists in the absence of Nrf2, it is likely an off-target effect. |
| 3. Literature and Database Search | The unexpected phenotype might be a known off-target effect of other proteasome inhibitors. | Search literature for the observed phenotype in the context of proteasome inhibition. |
Experimental Protocols
Protocol 1: Validating On-Target Nrf2 Activation via qPCR
Objective: To quantify the induction of Nrf2 target genes in response to this compound treatment.
-
Cell Culture: Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10, 20 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA to cDNA.
-
qPCR: Perform quantitative PCR using primers for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To provide evidence of this compound binding to its target, Rpn6, or other potential off-targets within intact cells.
-
Cell Culture and Treatment: Culture cells and treat with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing and centrifuge to separate soluble proteins from aggregated proteins.
-
Protein Analysis: Analyze the soluble fraction by Western blot using an antibody against Rpn6.
-
Data Analysis: A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement. This method can also be adapted for proteomics to identify unknown targets.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for troubleshooting potential off-target effects.
Caption: Conceptual overview of potential off-target effects of proteasome inhibition.
References
- 1. The proteasomal subunit Rpn6 is a molecular clamp holding the core and regulatory subcomplexes together - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RPN6 proteasome regulatory particle lid subunit RPN6 [Saccharomyces cerevisiae S288C] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. RPN6 | SGD [yeastgenome.org]
- 4. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Proteasome Inhibitor-Related Cardiotoxicity: Mechanisms, Diagnosis, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular Toxicity of Proteasome Inhibitors: Underlying Mechanisms and Management Strategies: JACC: CardioOncology State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
DDO-7263 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides guidance to researchers, scientists, and drug development professionals who are utilizing DDO-7263 in their experiments. The information is presented in a question-and-answer format to directly address potential issues and ensure experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent activator of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[1][2][3] It functions by binding to Rpn6, a component of the 26S proteasome, which inhibits the degradation of ubiquitinated Nrf2.[1][3][4] This leads to the accumulation and nuclear translocation of Nrf2, where it can upregulate the expression of antioxidant genes like HO-1 and NQO1.[1] Additionally, this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[1][2][3]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound. For long-term storage, it is recommended to store the compound at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is advised.[1] The compound is soluble in DMSO.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the typical effective concentrations and dosages for this compound?
The optimal concentration or dosage of this compound will vary depending on the experimental system. However, published studies provide a starting point for experimental design.
| Experimental System | Parameter | Value | Reference |
| In Vitro (e.g., PC12 cells) | Effective Concentration | 20 µM | [1] |
| In Vivo (Mice) | Intraperitoneal (IP) Dosage | 10-100 mg/kg/day | [1] |
| Pharmacokinetics (Rats) | Half-life (T1/2) | 3.32 hours | [1] |
| Maximum Concentration (Cmax) | 1.38 mg/mL | [1] |
Troubleshooting Guides
Issue 1: High variability in Nrf2 activation readouts (e.g., HO-1, NQO1 protein levels).
| Potential Cause | Troubleshooting Step |
| Inconsistent Compound Activity | Ensure proper storage of this compound at -80°C for long-term and -20°C for short-term use to prevent degradation.[1] Prepare fresh dilutions from a stock solution for each experiment. |
| Cell Culture Conditions | Maintain consistent cell density, passage number, and media composition. Cellular stress can independently activate the Nrf2 pathway, leading to baseline variability. |
| Assay Variability | For Western blotting, ensure consistent protein loading and use a reliable housekeeping protein for normalization. For qPCR, verify primer efficiency and use appropriate reference genes. |
| Timing of Treatment | Optimize the treatment duration. This compound has been shown to upregulate HO-1 and NQO1 in a time-dependent manner (tested between 2-24 hours).[1] |
Issue 2: Lack of expected neuroprotective or anti-inflammatory effects.
| Potential Cause | Troubleshooting Step |
| Suboptimal Compound Concentration/Dosage | Perform a dose-response study to determine the optimal concentration for your specific cell line or animal model. Published effective concentrations (e.g., 20 µM in vitro) are a starting point.[1] |
| Poor Bioavailability or Stability in the Model System | For in vivo studies, consider the pharmacokinetic properties of this compound (T1/2 = 3.32 hours in rats).[1] The dosing regimen may need to be adjusted. For in vitro studies, ensure the compound is stable in your culture media for the duration of the experiment. |
| Cell Line or Model Specificity | The responsiveness to this compound may vary between different cell lines or animal models. Confirm that your model expresses the necessary components of the Nrf2 and NLRP3 pathways. |
| Issues with the Disease Model Induction | Ensure that the method of inducing oxidative stress (e.g., H2O2) or neuroinflammation (e.g., MPTP) is consistent and effective.[2] High levels of insult may overwhelm the protective capacity of this compound. |
Experimental Protocols & Visualizations
This compound Mechanism of Action
The following diagram illustrates the signaling pathway of this compound.
Caption: this compound signaling pathway.
General Experimental Workflow
The following diagram outlines a general workflow for assessing the efficacy of this compound.
Caption: General experimental workflow for this compound.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues.
Caption: Troubleshooting logic for experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]
- 4. This compound Supplier | CAS 2254004-96-9 | AOBIOUS [aobious.com]
Optimizing DDO-7263 concentration to avoid cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental concentration of DDO-7263 while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) signaling pathway.[1][2][3][4] It functions by binding to Rpn6, a component of the 26S proteasome, which blocks the degradation of ubiquitinated Nrf2.[1][2][3] This leads to the accumulation and nuclear translocation of Nrf2, where it activates the transcription of antioxidant and cytoprotective genes. Additionally, this compound has been shown to inhibit the activation of the NLRP3 inflammasome, an effect that is dependent on Nrf2 activation.[5]
Q2: At what concentration is this compound expected to be non-cytotoxic?
Studies have shown that this compound alone does not cause a significant decrease in the survival rate of PC12 and THP-1 cells at concentrations up to 80 μM when incubated for 24 hours.[1] However, the optimal non-cytotoxic concentration can vary depending on the cell line and experimental conditions. It is always recommended to perform a dose-response experiment to determine the ideal concentration for your specific model system.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[2] For in vitro experiments, it is recommended to prepare a stock solution in DMSO at a concentration of 17.86 mg/mL (65.36 mM).[2] For long-term storage, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When preparing working solutions, it is advisable to make them fresh for each experiment.
Q4: Can this compound protect cells from oxidative stress?
Yes, this compound has demonstrated a protective effect against oxidative stress. In PC12 cells, it has been shown to increase the cell survival rate in a concentration-dependent manner when co-administered with hydrogen peroxide (H₂O₂).[1][5] This protective effect is attributed to its activation of the Nrf2 antioxidant pathway.
Troubleshooting Guides
Issue 1: Observed Cytotoxicity at Expected Non-Toxic Concentrations
Possible Cause 1: Cell Line Sensitivity
Some cell lines may be more sensitive to this compound.
Solution:
-
Perform a dose-response experiment to determine the IC50 value for your specific cell line. A recommended starting range for this experiment is 0.1 µM to 100 µM.
-
Utilize standard cytotoxicity assays such as MTT or LDH to assess cell viability.
Possible Cause 2: High DMSO Concentration in Culture
The final concentration of the solvent, DMSO, in the cell culture medium may be causing cytotoxicity.
Solution:
-
Ensure the final DMSO concentration in your experimental wells is below 0.5%, and ideally at or below 0.1%.
-
Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) to account for any solvent-induced effects.
Issue 2: Lack of Nrf2 Activation
Possible Cause 1: Suboptimal this compound Concentration
The concentration of this compound may be too low to induce Nrf2 activation in your cell line.
Solution:
-
Increase the concentration of this compound in a stepwise manner (e.g., 5, 10, 20, 40 µM).
-
Confirm Nrf2 activation by downstream readouts such as increased expression of Nrf2 target genes (e.g., HO-1, NQO1) via qPCR or Western blot.
Possible Cause 2: Insufficient Incubation Time
The incubation time may not be sufficient for Nrf2 to translocate to the nucleus and activate gene expression.
Solution:
-
Perform a time-course experiment, treating cells with an effective concentration of this compound and harvesting at multiple time points (e.g., 2, 6, 12, 24 hours).
Possible Cause 3: Issues with Nrf2 Detection
Problems with antibodies or the detection method can lead to a false negative result.
Solution:
-
Ensure your Nrf2 antibody is validated for the application you are using (e.g., Western blot, immunofluorescence).
-
Include a positive control for Nrf2 activation, such as another known Nrf2 activator, to confirm your assay is working correctly.[6]
Experimental Protocols
Protocol 1: Determining the Optimal Non-Cytotoxic Concentration of this compound using an MTT Assay
This protocol is designed to establish the concentration range of this compound that does not induce cytotoxicity in your cell line of interest.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A suggested concentration range is 0.1 µM to 100 µM. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Assessing the Protective Effect of this compound against H₂O₂-Induced Cytotoxicity
This protocol evaluates the ability of this compound to protect cells from oxidative stress induced by hydrogen peroxide.
Materials:
-
This compound
-
Hydrogen Peroxide (H₂O₂)
-
PC12 cells (or other relevant cell line)
-
Complete cell culture medium
-
Reagents for a cytotoxicity assay (e.g., MTT or LDH assay kit)
Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment with this compound: Treat the cells with various non-cytotoxic concentrations of this compound (determined from Protocol 1) for a period of 2 to 24 hours.
-
Induction of Oxidative Stress: After the pre-treatment period, add H₂O₂ to the wells at a final concentration known to induce cytotoxicity in your cell line (a typical starting concentration for PC12 cells is 100-400 µM).[1][8]
-
Co-incubation: Incubate the cells with both this compound and H₂O₂ for a further 2 to 24 hours.[9]
-
Assessment of Cell Viability: Following the co-incubation, measure cell viability using a standard cytotoxicity assay such as MTT or LDH.
-
Controls: Include wells with untreated cells, cells treated with this compound alone, and cells treated with H₂O₂ alone.
-
Data Analysis: Compare the viability of cells pre-treated with this compound and exposed to H₂O₂ to the viability of cells exposed to H₂O₂ alone.
Data Presentation
Table 1: Example Data for Determining Non-Cytotoxic Concentration of this compound
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | 99.5 |
| 5 | 98.9 |
| 10 | 97.2 |
| 20 | 96.5 |
| 40 | 95.1 |
| 80 | 93.8 |
| 100 | 85.3 |
Table 2: Example Data for Protective Effect of this compound against H₂O₂-Induced Cytotoxicity
| Treatment | Cell Viability (%) |
| Untreated Control | 100 |
| H₂O₂ (200 µM) | 52.3 |
| This compound (10 µM) + H₂O₂ (200 µM) | 75.8 |
| This compound (20 µM) + H₂O₂ (200 µM) | 88.1 |
| This compound (40 µM) + H₂O₂ (200 µM) | 92.4 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. molnova.com [molnova.com]
- 3. This compound|CAS 2254004-96-9|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Pramipexole protects against H2O2-induced PC12 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
DDO-7263 interference with common laboratory assays
Compound Name: DDO-7263 Mechanism of Action: this compound is a potent and selective, ATP-noncompetitive allosteric inhibitor of MEK1 and MEK2 (MEK1/2).[1][2] Inhibition of MEK1/2 prevents the phosphorylation and activation of downstream kinases ERK1 and ERK2, which are critical nodes in the MAPK/ERK signaling pathway that regulates cell proliferation, survival, and differentiation.[3][4][5]
This document provides troubleshooting guides and answers to frequently asked questions for researchers using this compound in common laboratory assays.
I. Frequently Asked Questions (FAQs)
General
Q1: What is the primary downstream marker to confirm this compound activity in cells? A1: The most direct and widely accepted biomarker for this compound activity is a decrease in the phosphorylation of ERK1/2 (p-ERK1/2) at residues Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2.[5] This can be reliably measured by Western blot. A corresponding decrease in total ERK1/2 levels should not be observed.
Q2: I'm not seeing inhibition of p-ERK after this compound treatment. What should I check? A2:
-
Compound Stability: Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Cellular Uptake: Verify that the compound is cell-permeable in your model system. If issues persist, consider increasing incubation time or compound concentration.
-
Basal Pathway Activity: Ensure your cell line has a detectable basal level of p-ERK. If the basal activity is too low, you may need to stimulate the pathway with a growth factor (e.g., EGF, FGF) to see the inhibitory effect of this compound.[6]
-
Lysis Buffer Composition: Your cell lysis buffer must contain fresh phosphatase and protease inhibitors to preserve the phosphorylation status of proteins during extraction.[7][8]
Cell Viability Assays
Q3: My IC50 value for this compound is much higher in the MTT assay compared to the CellTiter-Glo® assay. Why is there a discrepancy? A3: This discrepancy often arises from the different principles of these assays.
-
MTT Assay: This colorimetric assay measures metabolic activity by monitoring the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[9][10]
-
CellTiter-Glo® Assay: This luminescent assay quantifies ATP, which is a marker of metabolically active cells.[11][12]
MEK inhibitors can sometimes interfere with cellular metabolic pathways, which can affect the MTT assay result without directly killing the cells.[9] ATP levels, as measured by CellTiter-Glo®, are often a more direct indicator of cell viability.[11] We recommend using an ATP-based assay or a direct cell counting method to confirm viability results.
Q4: I am observing a decrease in the CellTiter-Glo® signal, but my cells look healthy under the microscope. What could be happening? A4: While less common than with MTT assays, interference is still possible.
-
Direct Luciferase Inhibition: The compound or its solvent (e.g., DMSO at high concentrations) might directly inhibit the luciferase enzyme used in the assay.[11][13] To test this, run a control experiment with the CellTiter-Glo® reagent and a known amount of ATP, with and without this compound.
-
ATP Depletion: this compound might be affecting cellular ATP production through off-target effects on mitochondrial function, even if the cells are not undergoing apoptosis or necrosis.
Kinase Assays
Q5: In my in vitro kinase assay, this compound is showing variable inhibition. How can I troubleshoot this? A5: High variability in kinase assays can be caused by several factors:[14]
-
Reagent Quality: Ensure the purity and activity of your recombinant MEK1/2 enzyme and ERK substrate. Avoid repeated freeze-thaw cycles of the enzyme.[14]
-
ATP Concentration: Since this compound is an allosteric, non-ATP competitive inhibitor, its IC50 should not be significantly affected by the ATP concentration.[1] However, using an ATP concentration that is near the Km for the enzyme is a good practice for assay consistency.[15]
-
Compound Solubility: this compound may precipitate at higher concentrations in aqueous assay buffers. Ensure it is fully solubilized. Check the final DMSO concentration and keep it consistent across all wells, typically below 1%.[16]
-
Incubation Time: Ensure consistent pre-incubation times of the enzyme with the inhibitor before initiating the reaction.
Fluorescence-Based Assays
Q6: I'm seeing high background fluorescence in my immunofluorescence/FACS experiments after treating cells with this compound. What is the cause? A6: Some small molecule inhibitors are known to be intrinsically fluorescent or can be metabolized by cells into fluorescent compounds. The MEK inhibitor U0126, for example, has been reported to cause a dramatic change in the fluorescence pattern of treated cells.[17]
-
Troubleshooting Steps:
-
Analyze Compound Only: Measure the fluorescence of this compound in your assay medium without cells across different wavelengths to identify its intrinsic fluorescence spectrum.
-
Include Unstained Controls: Always include an "unstained, this compound treated" control group in your FACS experiments to properly set your gates and compensate for background fluorescence.
-
Choose Alternative Fluorophores: If the compound's fluorescence overlaps with your chosen fluorophore (e.g., FITC), switch to a fluorophore in a different channel (e.g., PE, APC, or a violet laser-excitable dye).
-
Consider Non-Fluorescent Assays: If interference is significant, switch to a non-fluorescence-based method, such as Western blotting for protein analysis or a luminescent/colorimetric assay for viability.
-
II. Data Presentation: Assay Interference Summary
The following table summarizes potential interference of this compound with common assays and provides recommended alternatives.
| Assay Type | Common Assay | Potential Interference with this compound | Recommended Alternative/Control |
| Cell Viability | MTT / XTT | Measures metabolic activity, which can be altered by MEK inhibition independently of cell death.[9][10] | CellTiter-Glo® (ATP-based),[11][12] Real-Time Glo (real-time viability), or Crystal Violet (staining of adherent cells). |
| Cell Viability | CellTiter-Glo® | Potential for direct luciferase inhibition or off-target effects on cellular ATP levels.[11] | Run a cell-free ATP/luciferase control with this compound. Confirm with direct cell counting (e.g., Trypan Blue). |
| Apoptosis | Annexin V (FITC) | Potential for intrinsic compound fluorescence, overlapping with the FITC channel.[17] | Use a different fluorophore (e.g., Annexin V-APC). Confirm with a non-fluorescent method like Caspase-Glo® 3/7 assay. |
| In Vitro Kinase | ADP-Glo™, Z'-LYTE® | Potential for compound interference with reporter enzymes (luciferase, etc.).[16] | Run controls to test for direct enzyme inhibition. A radiometric [32P]-ATP assay is a gold standard with low interference.[15] |
| Immunofluorescence | p-ERK Staining | Intrinsic compound fluorescence may increase background signal.[17] | Image an unstained, this compound treated sample to determine background. Use bright, far-red fluorophores. |
III. Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK1/2 Inhibition
This protocol details the steps to verify the pharmacodynamic effect of this compound by measuring the levels of phosphorylated ERK1/2.[7][18][19]
1. Cell Treatment and Lysis: a. Plate cells (e.g., A549, HeLa) and grow to 70-80% confluency. b. Serum-starve cells for 12-24 hours to reduce basal p-ERK levels. c. Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 1-2 hours. Include a DMSO vehicle control. d. Optional: Stimulate cells with a growth factor (e.g., 100 ng/mL EGF for 10 minutes) to induce ERK phosphorylation. e. Wash cells once with ice-cold PBS. f. Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors (e.g., PhosSTOP™, cOmplete™).[8] g. Scrape cells, transfer to a microfuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
2. SDS-PAGE and Protein Transfer: a. Determine protein concentration of the supernatant using a BCA assay. b. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer at 95°C for 5 minutes. c. Separate proteins on a 10% SDS-PAGE gel. Run the gel long enough to achieve clear separation of the 44 and 42 kDa ERK bands.[18][19] d. Transfer proteins to a PVDF membrane.
3. Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C. (Recommended dilution: 1:1000 in 5% BSA/TBST). c. Wash the membrane 3x for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. e. Wash the membrane 3x for 10 minutes each with TBST. f. Apply ECL substrate and image the blot using a chemiluminescence imager.
4. Stripping and Reprobing for Total ERK: a. Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.[18] b. Wash thoroughly with TBST. c. Re-block the membrane with 5% BSA in TBST for 1 hour. d. Incubate with a primary antibody against total ERK1/2 for 2 hours at room temperature or overnight at 4°C. e. Repeat steps 3c through 3f to detect the total ERK1/2 protein as a loading control.
IV. Visualizations
Signaling Pathway
References
- 1. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. MEK-ERK Pathway Antibodies | Rockland [rockland.com]
- 6. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. ch.promega.com [ch.promega.com]
- 12. news-medical.net [news-medical.net]
- 13. scribd.com [scribd.com]
- 14. benchchem.com [benchchem.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. MEK inhibitor U0126 interferes with immunofluorescence analysis of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 3.4. Western Blotting and Detection [bio-protocol.org]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize DDO-7263 degradation during storage
This technical support center provides guidance on minimizing the degradation of DDO-7263 during storage and experimental use. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines:
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Q2: What are the potential degradation pathways for this compound?
A2: Based on the chemical structure of this compound, which contains a 1,2,4-oxadiazole (B8745197) ring and a difluorophenyl group, the following degradation pathways are most likely:
-
Hydrolysis: The 1,2,4-oxadiazole ring may be susceptible to cleavage in the presence of water, particularly under acidic or alkaline conditions. This can lead to the formation of inactive byproducts.
-
Oxidation: The molecule may be sensitive to oxidative stress, which could be initiated by exposure to air, light, or the presence of oxidizing agents.
-
Photodegradation: The difluorophenyl group and the heterocyclic ring system can absorb UV light, potentially leading to photodegradation. It is advisable to protect this compound solutions from light.
Q3: How can I minimize the degradation of this compound in solution?
A3: To minimize degradation in solution, consider the following:
-
Use high-purity solvents: Impurities in solvents can act as catalysts for degradation.
-
Control pH: For aqueous solutions, maintaining a pH in the range of 3-5 is recommended, as studies on similar 1,2,4-oxadiazole derivatives have shown maximum stability in this range.
-
Use freshly prepared solutions: Whenever possible, prepare solutions on the day of use.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Inert atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidation.
Q4: Are there any recommended antioxidants or stabilizers for this compound solutions?
A4: While specific stabilizers for this compound have not been reported, the use of common antioxidants for pharmaceutical preparations can be considered. The choice of antioxidant will depend on the solvent system and the intended application.
-
For aqueous solutions: Consider water-soluble antioxidants such as ascorbic acid or sodium metabisulfite.
-
For organic solutions: Oil-soluble antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) may be suitable.
It is essential to perform compatibility and stability studies to determine the effectiveness and suitability of any added stabilizer.
Troubleshooting Guides
Problem: I am seeing unexpected peaks in my HPLC analysis of a stored this compound solution.
-
Possible Cause 1: Degradation. The unexpected peaks are likely degradation products.
-
Solution:
-
Confirm the identity of the new peaks using a stability-indicating HPLC method with mass spectrometry (MS) detection.
-
Review your storage conditions. Ensure the solution is stored at the correct temperature, protected from light, and in a tightly sealed container.
-
Consider preparing fresh solutions more frequently.
-
If the problem persists, perform a forced degradation study to identify the primary degradation pathway and then select appropriate protective measures (e.g., pH adjustment, addition of an antioxidant).
-
-
-
Possible Cause 2: Contamination. The peaks may be from a contaminated solvent or container.
-
Solution:
-
Analyze a blank solvent sample to check for impurities.
-
Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent.
-
-
Problem: The potency of my this compound standard seems to have decreased over time.
-
Possible Cause: Slow degradation. Even under recommended storage conditions, very slow degradation can occur over extended periods.
-
Solution:
-
Re-qualify your standard against a freshly prepared standard from a new batch of this compound powder.
-
For critical experiments, always use a freshly prepared standard solution.
-
Store aliquots of your stock solution at -80°C to minimize freeze-thaw cycles.
-
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method to quantify this compound and its degradation products. Optimization will be required for your specific instrumentation and experimental conditions.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
This compound reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid for pH adjustment.
2. Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Scan from 200-400 nm; select the wavelength of maximum absorbance for this compound for quantification. |
| Injection Volume | 10 µL |
3. Forced Degradation Study:
To validate the stability-indicating nature of the method, perform a forced degradation study.
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) for 24 hours.
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Protocol 2: Excipient Compatibility Study
This protocol outlines a general procedure for assessing the compatibility of this compound with common excipients.
1. Materials:
-
This compound.
-
Selected excipients (e.g., fillers, binders, lubricants, surfactants).
-
Suitable solvent for this compound and the excipients.
-
Vials and stoppers.
-
Stability chambers (e.g., 40°C/75% RH).
2. Procedure:
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio (w/w).
-
Prepare a control sample of this compound alone.
-
Place the mixtures and the control in vials. For liquid compatibility, dissolve the mixtures in a suitable solvent.
-
Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature.
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples.
-
Analyze the samples for the appearance of new peaks and the potency of this compound using a validated stability-indicating HPLC method.
-
Compare the results of the binary mixtures to the control sample. Significant degradation or the appearance of new peaks in the binary mixture indicates a potential incompatibility.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for stability-indicating HPLC method development.
Addressing poor DDO-7263 bioavailability in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo bioavailability of DDO-7263 in animal models.
Troubleshooting Guide: Addressing Poor Oral Bioavailability of this compound
Low and variable plasma concentrations of this compound following oral administration can be a significant hurdle in preclinical studies. This guide offers a systematic approach to identifying and resolving potential causes.
Problem: Inconsistent or Low Plasma Exposure of this compound After Oral Administration
The primary suspect for poor oral bioavailability of this compound is its low aqueous solubility. As a 1,2,4-oxadiazole (B8745197) derivative, it is soluble in DMSO, but likely has limited solubility in the aqueous environment of the gastrointestinal (GI) tract.[1][2] This can lead to inefficient dissolution and, consequently, poor absorption.
Possible Cause 1: Poor Aqueous Solubility and Dissolution Rate
Solution A: Simple Formulation with Co-solvents and Surfactants
For early-stage studies, a simple suspension or solution can be prepared using pharmaceutically acceptable co-solvents and surfactants to improve wettability and solubility.
-
Suggested Approach: A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, and water or a suspension in an aqueous vehicle containing a surfactant like Tween 80. One published protocol for a this compound formulation for animal studies involves a mixture of DMSO and corn oil.[3]
Solution B: Particle Size Reduction
Reducing the particle size of the drug substance increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[4]
-
Micronization: Grinding the compound to a particle size of 2-5 μm.
-
Nanonization: Further reducing the particle size to 100-250 nm through techniques like ball milling or high-pressure homogenization.[5]
Solution C: Amorphous Solid Dispersions (ASDs)
Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly improve its aqueous solubility and dissolution rate.[5]
-
Methodology: Techniques such as spray drying or hot-melt extrusion are used to create ASDs.
-
Mechanism: The high-energy amorphous state has a higher apparent solubility than the stable crystalline form.
Solution D: Lipid-Based Formulations
For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve oral absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the fluids in the GI tract.[4]
Possible Cause 2: Poor Intestinal Permeability
If formulation strategies that enhance solubility and dissolution do not sufficiently improve bioavailability, poor permeability across the intestinal epithelium may be a contributing factor. Based on its molecular properties, this compound is likely to be classified as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[6][7][8]
Solution: In Vitro Permeability Assessment
-
Caco-2 Permeability Assay: This in vitro model uses a monolayer of human colorectal adenocarcinoma cells to predict intestinal permeability. The results can help determine if this compound's absorption is primarily limited by solubility or permeability, guiding further formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent, small-molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3][9] It upregulates Nrf2 by binding to Rpn6, which blocks the assembly of the 26S proteasome and the subsequent degradation of ubiquitinated Nrf2.[3][9] This leads to the translocation of Nrf2 into the nucleus, where it activates the transcription of antioxidant and anti-inflammatory genes.[3][9] this compound has shown neuroprotective effects in models of Parkinson's disease.[10]
Q2: Why is poor oral bioavailability a concern for this compound?
This compound is a 1,2,4-oxadiazole derivative with reported solubility in DMSO, suggesting it is a lipophilic compound with poor aqueous solubility.[1][2] For orally administered drugs, poor aqueous solubility is a major cause of low and erratic absorption from the gastrointestinal tract, leading to insufficient drug concentration at the target site.[4]
Q3: What is the Biopharmaceutics Classification System (BCS) and how might this compound be classified?
The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.[6][7][8]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Given its poor aqueous solubility, this compound would likely fall into BCS Class II or Class IV . The primary challenge for Class II compounds is their dissolution rate, while Class IV compounds face hurdles with both solubility and permeability.[4]
Q4: What are the key differences between intraperitoneal (IP) and oral (PO) administration for pharmacokinetic studies?
Intraperitoneal (IP) injection administers the drug into the peritoneal cavity, from where it is rapidly absorbed into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism in the liver. This route often results in higher bioavailability compared to oral (PO) administration. Oral administration subjects the drug to the harsh environment of the GI tract and first-pass metabolism, which can significantly reduce the amount of active drug reaching systemic circulation.
Q5: How should I prepare this compound for oral administration in animal models?
The choice of vehicle is critical. For initial studies, a simple suspension can be made. A suggested starting formulation is 1% carboxymethyl cellulose (B213188) in water, which can be suitable for oral gavage in mice at doses up to 300 mg/kg.[11] For a solution, a mixture containing co-solvents like PEG300 and a small amount of DMSO can be used, but care must be taken to ensure the final concentration of DMSO is non-toxic to the animals.
Q6: What are the critical parameters to measure in a pharmacokinetic (PK) study?
A PK study aims to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time required for the plasma concentration to decrease by half.
-
F (Bioavailability): The fraction of the administered dose that reaches the systemic circulation, calculated by comparing the AUC from oral administration to the AUC from intravenous (IV) administration.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H9F2N3O | [1][2] |
| Molecular Weight | 273.24 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO (10 mM) | [2] |
Table 2: Example Pharmacokinetic Parameters of this compound in Rats (Intraperitoneal Administration)
| Dose (mg/kg) | Cmax (mg/mL) | t1/2 (hours) |
| 7, 35, 70 | 1.38 | 3.32 |
| [Data from MedchemExpress; note that Cmax may correspond to the highest dose tested.][9] |
Table 3: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents/Surfactants | Increases drug solubility and wettability in the GI tract. | Simple to prepare, suitable for early-stage screening. | Potential for drug precipitation upon dilution in the stomach. |
| Particle Size Reduction | Increases surface area, enhancing dissolution rate. | Applicable to many compounds, established technology. | Can be energy-intensive; may not be sufficient for very insoluble compounds. |
| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy, more soluble amorphous state. | Significant increase in apparent solubility and dissolution. | Physically unstable, may recrystallize over time; requires specialized equipment. |
| Lipid-Based Formulations (SEDDS) | Presents the drug in a solubilized form, utilizing lipid absorption pathways. | Improves solubility and can enhance lymphatic uptake, bypassing first-pass metabolism. | Complex formulation development; potential for GI side effects. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Suspension)
-
Materials: this compound powder, 1% (w/v) carboxymethyl cellulose (CMC) in sterile water, sterile mortar and pestle, weighing balance, appropriate vials.
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 20 mg/kg) and dosing volume (e.g., 10 mL/kg).
-
Weigh the this compound powder accurately.
-
Triturate the powder in a mortar with a small amount of the 1% CMC vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.
-
Transfer the suspension to a sterile vial and stir continuously before and during dosing to maintain homogeneity.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral vs. Intravenous)
-
Animals: Male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.
-
Groups:
-
Blood Sampling:
-
Collect blood samples (~100 µL) from the saphenous or tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Data Analysis:
-
Quantify this compound concentration in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
-
Protocol 3: Bioanalytical Method for this compound Quantification in Plasma using LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and the IS by direct infusion.
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of this compound into blank plasma and processing as described above.
-
Quantify this compound in the study samples by comparing the peak area ratio of the analyte to the IS against the calibration curve.
-
Visualizations
Caption: this compound signaling pathway via Nrf2 activation.
Caption: Experimental workflow for assessing oral bioavailability.
Caption: Formulation strategy selection based on BCS classification.
References
- 1. This compound Supplier | CAS 2254004-96-9 | AOBIOUS [aobious.com]
- 2. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.fsu.edu [research.fsu.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. research.vt.edu [research.vt.edu]
Unexpected phenotypes in DDO-7263 treated cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing unexpected phenotypes in cells treated with DDO-7263. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experiments with this compound, focusing on phenotypes that may be unexpected based on its primary role as a neuroprotective agent.
Q1: We are observing increased proliferation or apparent pro-survival effects in our cancer cell line after this compound treatment. Isn't this compound supposed to be protective, not pro-growth?
A1: This is a critical observation and may be linked to the primary mechanism of action of this compound, which is the activation of the Nrf2 signaling pathway. While Nrf2 activation is generally cytoprotective against oxidative stress, in the context of cancer, its role can be paradoxical.[1][2]
-
The "Dark Side" of Nrf2: In many tumor types, the Nrf2 pathway is constitutively active, which helps cancer cells survive high levels of intrinsic oxidative stress and resist chemotherapy.[1] By further activating Nrf2 with this compound, you may be inadvertently enhancing the survival mechanisms of the cancer cells.
-
Gene Expression Changes: Persistent Nrf2 activation can lead to the overexpression of a wide array of genes that are not just involved in antioxidant defense but also in cell proliferation and metabolic reprogramming, which can support tumor growth.[1]
Troubleshooting Steps:
-
Cell Line Characterization: Determine the basal Nrf2 activity in your cancer cell line. Cell lines with existing mutations in KEAP1 or NFE2L2 (the gene for Nrf2) may be particularly susceptible to these pro-survival effects.
-
Dose-Response Analysis: Perform a careful dose-response study to see if lower concentrations of this compound can provide the desired primary effect (e.g., neuroprotection in a co-culture model) without promoting proliferation of cancer cells.
-
Alternative Readouts: Measure markers of apoptosis (e.g., cleaved caspase-3) and cell cycle progression (e.g., Ki-67 staining) to get a clearer picture of the cellular response to this compound.
Q2: Our non-cancerous cells are showing signs of toxicity or cell death at concentrations that are reported to be safe. What could be the cause?
A2: While one study reported no significant decrease in the survival rate of PC12 and THP-Ms cells with this compound alone, toxicity can be cell-type specific and influenced by experimental conditions. The secondary mechanism of this compound, proteasome inhibition, could be a contributing factor.
-
Proteasome Inhibition: this compound upregulates Nrf2 by binding to Rpn6 and blocking the assembly of the 26S proteasome. Proteasome inhibitors are a class of drugs used in cancer therapy, and they can induce apoptosis by disrupting protein homeostasis.[3] While this compound's effect may be less potent than therapeutic proteasome inhibitors, it could still be significant in sensitive cell lines.
-
Cardiotoxicity: In a broader context, some proteasome inhibitors have been associated with cardiotoxicity, leading to apoptosis in cardiac myocytes.[4] If you are working with cardiomyocytes or related cell types, this could be a relevant consideration.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the purity and stability of your this compound stock.
-
Positive Controls: Include a known proteasome inhibitor (e.g., MG132) as a positive control to see if your cells are particularly sensitive to this class of compounds.
-
Measure Proteasome Activity: Utilize a proteasome activity assay to quantify the extent of inhibition by this compound in your specific cell model.
Q3: We are seeing unexpected changes in inflammatory signaling pathways that are not consistent with NLRP3 inflammasome inhibition. Why might this be happening?
A3: this compound is known to inhibit the NLRP3 inflammasome, which is generally an anti-inflammatory effect.[5] However, the interplay between Nrf2 and other inflammatory pathways, like NF-κB, is complex.
-
Nrf2-NF-κB Crosstalk: Nrf2 can negatively regulate the NF-κB pathway, a key driver of inflammation.[2] However, the net effect on inflammatory signaling can depend on the specific cellular context and the timing of pathway activation. It's possible that in your system, the modulation of Nrf2 is leading to indirect effects on other inflammatory signaling cascades.
Troubleshooting Steps:
-
Multiplex Cytokine Analysis: Perform a broad screen of cytokines and chemokines to get a comprehensive view of the inflammatory profile of your cells after this compound treatment.
-
Pathway-Specific Inhibitors: Use specific inhibitors for other inflammatory pathways (e.g., an NF-κB inhibitor) in combination with this compound to dissect the observed effects.
-
Time-Course Experiment: Analyze inflammatory markers at different time points after treatment to understand the kinetics of the response.
Quantitative Data Summary
The following tables summarize quantitative data from published studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment | Concentration Range | Effect |
| PC12 | H₂O₂-induced oxidative damage | 2.5 - 80 µM | Increased cell survival rate in a concentration-dependent manner. |
| THP-1 derived macrophages (THP-Ms) | H₂O₂-induced oxidative damage | 2.5 - 80 µM | Increased cell survival rate in a concentration-dependent manner. |
| PC12 | This compound alone | Not specified | No significant decrease in cell survival rate. |
| THP-Ms | This compound alone | Not specified | No significant decrease in cell survival rate. |
| THP-Ms | ATP-LPS exposure | Not specified | Significantly inhibited NLRP3 activation, cleaved caspase-1 production, and IL-1β protein expression. |
Table 2: In Vivo Administration and Effects of this compound in a Mouse Model of Parkinson's Disease
| Animal Model | Administration Route | Dosage | Observed Effects |
| MPTP-induced Parkinson's disease mice | Intraperitoneal (IP) | 10 - 100 mg/kg/day for 10 days | Improved behavioral abnormalities, attenuated dopaminergic neuron loss, and inhibited the secretion of inflammatory factors. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM) for 24 hours. If studying protective effects, pre-treat with this compound for a specified time before inducing damage with an agent like H₂O₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Protocol 2: Western Blot for Nrf2 Pathway Activation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. NRF2 and the Ambiguous Consequences of Its Activation during Initiation and the Subsequent Stages of Tumourigenesis | MDPI [mdpi.com]
- 2. The Good and Bad of Nrf2: An Update in Cancer and New Perspectives in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular Complications of Proteasome Inhibitors Used in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Nrf2 Activation with DDO-7263
Topic: DDO-7263 Not Showing Expected Nrf2 Activation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using this compound to activate the Nrf2 signaling pathway.
Understanding the Mechanism: How this compound Activates Nrf2
This compound is a potent 1,2,4-Oxadiazole derivative that activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Unlike many electrophilic Nrf2 activators that modify Keap1, this compound has a distinct mechanism of action. It binds to Rpn6, a component of the 26S proteasome, blocking its assembly.[1][2] This inhibition prevents the subsequent degradation of ubiquitinated Nrf2, leading to its accumulation, stabilization, and translocation into the nucleus where it can initiate the transcription of Antioxidant Response Element (ARE) target genes.[1][3]
Frequently Asked Questions & Initial Checks
Q1: I'm not observing any Nrf2 activation with this compound. What are the first things I should check?
A1: Before troubleshooting specific assays, verify these fundamental parameters:
-
Compound Integrity: Ensure this compound has been stored correctly (-20°C for long-term) and is fully solubilized in DMSO before diluting into your culture medium.[4]
-
Cell Health & Viability: Confirm that your cells are healthy and not overly confluent. Perform a viability assay (e.g., MTT or Trypan Blue) to ensure the concentration of this compound used is not cytotoxic to your specific cell line.
-
Treatment Conditions: Double-check the final concentration and the duration of the treatment. Nrf2 activation is a dynamic process; the optimal time point for observing protein accumulation or target gene transcription may vary between cell types.
-
Positive Controls: Always include a known Nrf2 activator as a positive control. Since this compound works by inhibiting the proteasome, a general proteasome inhibitor like MG-132 is an excellent mechanistic positive control.[5] Other common activators include sulforaphane (B1684495) (SFN) or tert-Butylhydroquinone (tBHQ).[5]
Q2: What are the recommended treatment conditions for this compound in cell culture?
A2: The optimal concentration and duration can be cell-type dependent. However, published data provides a strong starting point.
| Parameter | Recommended Starting Conditions | Notes |
| Concentration | 1 - 20 µM | A concentration of 20 µM has been shown to effectively upregulate HO-1 and NQO1 protein levels.[1] |
| Treatment Time | 2 - 24 hours | For target gene mRNA expression (qPCR), check earlier time points (e.g., 4-8 hours). For protein expression (Western Blot), check later time points (e.g., 12-24 hours).[1] |
| Vehicle Control | DMSO | Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to the cells (typically ≤ 0.1%). |
Assay-Specific Troubleshooting Guides
If the initial checks are verified, the issue may lie within the specific assay being used to measure Nrf2 activation.
Western Blot Troubleshooting
This is the most common method to assess the accumulation of total Nrf2 and the increased expression of its target proteins.
Q: My anti-Nrf2 antibody isn't showing a clear band or increase after treatment. What's wrong?
A: This is a well-documented challenge.[5]
-
Incorrect Molecular Weight: The predicted molecular weight of Nrf2 is ~60-68 kDa. However, due to extensive post-translational modifications, the biologically active, stabilized form of Nrf2 typically migrates between 95 and 110 kDa on an SDS-PAGE gel.[5] Bands at lower molecular weights may be non-specific or degradation products.
-
Antibody Quality: Nrf2 antibodies can be inconsistent. Validate your antibody using a positive control lysate (e.g., from cells treated with MG-132) or a cell line known to have high Nrf2 expression.[6]
-
Low Endogenous Levels: Under basal conditions, Nrf2 is kept at very low levels.[7] Ensure you load a sufficient amount of total protein (at least 20-30 µg of whole-cell lysate) to detect an increase.[6]
Q: I don't see an increase in Nrf2 target proteins like NQO1 or HO-1.
A:
-
Kinetics: The induction of target proteins occurs after Nrf2 has accumulated and translocated. Ensure your treatment duration is sufficient (e.g., 12-24 hours).
-
Antibody and Protein Loading: As with Nrf2, verify your antibody performance and ensure adequate protein is loaded onto the gel.
-
Cell-Specific Response: Some cell types may preferentially upregulate certain Nrf2 targets over others. Consider probing for a panel of target proteins. A robust set includes NQO1, HMOX1, GCLC, and GCLM.[7]
| Problem | Possible Cause | Recommended Solution |
| No/Weak Nrf2 Signal | Insufficient protein loaded. | Load 20-30 µg of total protein per lane.[6] Use a positive control cell lysate. |
| Inefficient protein transfer. | Verify transfer efficiency with a Ponceau S stain before blocking.[5][8] | |
| Looking for the wrong size band. | The primary Nrf2 band should be at 95-110 kDa .[5] | |
| High Background | Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[5][8] |
| Insufficient washing or blocking. | Increase the number and duration of wash steps. Ensure blocking is done for at least 1 hour at room temperature.[6][8] | |
| No Increase in Target Proteins (NQO1, HO-1) | Suboptimal treatment time. | Perform a time-course experiment (e.g., 6, 12, 24 hours) to find the peak expression time. |
| Cell line does not express high levels of that specific target. | Test a panel of Nrf2 targets (e.g., NQO1, HMOX1, GCLM).[7] |
Quantitative Real-Time PCR (qPCR) Troubleshooting
qPCR is used to measure the upregulation of Nrf2 target gene mRNA.
Q: The mRNA levels of Nrf2 target genes are not increasing after this compound treatment.
A:
-
Timing is Critical: mRNA upregulation is an earlier event than protein accumulation. The peak transcriptional response may occur between 4 and 12 hours post-treatment. If you are only checking at 24 hours, you may have missed the peak.
-
Primer Specificity and Efficiency: Poorly designed primers are a major source of error. Always validate your primers by checking for a single peak in a melt curve analysis and ensuring the amplification efficiency is between 90-110%.[9]
-
RNA Integrity: Use high-quality, intact RNA (RIN > 8.0) for cDNA synthesis to ensure reliable results.
-
Choice of Housekeeping Gene: Ensure your reference gene (e.g., GAPDH, ACTB) is not affected by this compound treatment in your specific cell model.
| Problem | Possible Cause | Recommended Solution |
| No Increase in Target Gene mRNA | Timepoint is too late. | Perform a time-course experiment, focusing on earlier time points (e.g., 2, 4, 8, 12 hours). |
| Poor primer design. | Design primers to amplify a 75-200 bp product with a Tm of 55-60°C.[9] Validate with a melt curve. | |
| High Variability Between Replicates | Poor RNA quality. | Check RNA integrity using a Bioanalyzer or similar method. Prepare fresh cDNA. |
| Pipetting inconsistency. | Use a master mix for your qPCR reactions to minimize pipetting errors. |
Experimental Protocols
Protocol 1: Western Blotting for Nrf2 and Target Proteins
-
Sample Preparation: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per well onto an 8-10% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Stain with Ponceau S to confirm transfer, then block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).[8]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Nrf2, anti-NQO1, anti-HO-1, anti-β-actin) overnight at 4°C, following the manufacturer's recommended dilution.
-
Washing: Wash the membrane 3 times for 5 minutes each with TBS-T.[6]
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again as in step 7. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a digital imager. Remember to look for Nrf2 at 95-110 kDa .[5]
Protocol 2: Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Following this compound treatment, harvest cells and extract total RNA using a column-based kit or TRIzol reagent. Assess RNA purity and concentration.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
qPCR Reaction: Set up the qPCR reaction in triplicate using a SYBR Green master mix, validated primers (forward and reverse), and diluted cDNA.
-
Cycling Conditions: Use a standard 3-step cycling protocol (e.g., 95°C denaturation, 60°C annealing, 72°C extension) for 40 cycles, followed by a melt curve analysis.
-
Data Analysis: Calculate the relative expression of target genes (e.g., HMOX1, NQO1) using the 2-ΔΔCt method, normalized to a stable housekeeping gene (e.g., ACTB, GAPDH).[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]
- 3. Tweaking the NRF2 signaling cascade in human myelogenous leukemia cells by artificial nano-organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Supplier | CAS 2254004-96-9 | AOBIOUS [aobious.com]
- 5. benchchem.com [benchchem.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Biomarkers of NRF2 signalling: Current status and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. bio-rad.com [bio-rad.com]
- 10. pnas.org [pnas.org]
Inconsistent results with DDO-7263 in replicate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in replicate experiments involving DDO-7263.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, small-molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1][2][3] It functions by binding to Rpn6, a subunit of the 26S proteasome, which blocks the degradation of ubiquitinated Nrf2.[1][3] This stabilization of Nrf2 allows it to translocate to the nucleus, where it binds to the ARE and initiates the transcription of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1] Additionally, this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[2]
Q2: What are the reported cellular effects of this compound?
In vitro, this compound has been demonstrated to protect PC12 neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).[2] It also upregulates the protein levels of HO-1 and NQO1 in a concentration-dependent manner.[1] Furthermore, in THP-1-derived macrophages, this compound significantly inhibits the activation of the NLRP3 inflammasome, leading to reduced production of cleaved caspase-1 and interleukin-1β (IL-1β).[2]
Q3: What are the known in vivo effects of this compound?
In animal models of Parkinson's disease (MPTP-induced), this compound has been shown to ameliorate behavioral abnormalities and protect dopaminergic neurons from chemically induced cell loss in the substantia nigra and striatum.[2][3] It also reduces the secretion of pro-inflammatory factors.[2]
Q4: What is the recommended storage and handling for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] As with many small molecules, repeated freeze-thaw cycles should be avoided. For experimental use, it is typically dissolved in DMSO.[4]
Troubleshooting Guide for Inconsistent Results
Inconsistent results in replicate experiments with this compound can arise from a variety of factors, ranging from compound handling and experimental setup to the inherent biological variability of the system under study. This guide provides a structured approach to troubleshooting common issues.
Issue 1: High Variability in Nrf2 Activation Readouts (e.g., HO-1, NQO1 levels)
High variability in the induction of Nrf2 target genes can obscure the true effect of this compound.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Troubleshooting Action |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered cellular responses. Maintain a consistent and low passage number for all experiments. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure precise and uniform cell seeding across all wells and plates. |
| This compound Stock Solution Integrity | Improper storage or multiple freeze-thaw cycles can lead to compound degradation. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Inconsistent Incubation Times | The kinetics of Nrf2 activation and target gene expression are time-dependent. Use a precise and consistent incubation time for this compound treatment across all replicates. |
| Mycoplasma Contamination | Mycoplasma can alter cellular signaling and gene expression. Regularly test cell cultures for mycoplasma contamination. |
Issue 2: Discrepancies in Cell Viability or Cytotoxicity Assays
Unexpected or variable effects on cell viability can confound the interpretation of this compound's activity.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Troubleshooting Action |
| DMSO Concentration | High concentrations of DMSO, the solvent for this compound, can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells and below the tolerance level of your cell line (typically <0.5%). |
| Colloidal Aggregation of this compound | At higher concentrations, small molecules can form aggregates that lead to non-specific effects, including cytotoxicity.[5] Including a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help to mitigate this.[5] |
| Compound Autofluorescence | If using a fluorescence-based viability assay, this compound may possess intrinsic fluorescence that interferes with the readout.[5] Run a control with this compound in cell-free media to assess its autofluorescence at the assay's excitation and emission wavelengths.[5] |
| Assay Timing | The timing of the viability assessment relative to this compound treatment is critical. Ensure the assay is performed at a consistent and appropriate time point. |
Issue 3: Inconsistent Inhibition of Inflammatory Responses (e.g., IL-1β secretion)
Variability in the anti-inflammatory effects of this compound can be due to several factors related to the inflammatory stimulus and the cells themselves.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Troubleshooting Action |
| Variability in Inflammatory Stimulus | The potency and purity of stimuli like LPS and ATP can vary between batches. Use the same batch of reagents for a set of experiments and perform a dose-response titration for each new batch. |
| Cell Priming and Activation State | The timing and concentration of the priming signal (e.g., LPS) and the activation signal (e.g., ATP) are critical for consistent NLRP3 inflammasome activation. Optimize and strictly adhere to the priming and activation protocols. |
| Pre-incubation Time with this compound | The duration of pre-incubation with this compound before adding the inflammatory stimulus can impact the extent of inhibition. Maintain a consistent pre-incubation time. |
| Choice of Microplate | For luminescence- or fluorescence-based readouts of inflammatory markers, the type of microplate (e.g., black or white, clear bottom) can affect signal-to-noise ratios.[6] Use plates appropriate for your detection method. |
Experimental Protocols & Data
Representative In Vitro Data for this compound
The following table summarizes typical concentration ranges and observed effects of this compound in cell-based assays.
| Parameter | Cell Line | Concentration Range | Observed Effect | Reference |
| Nrf2 Target Gene Upregulation | Not Specified | 20 µM | Upregulation of HO-1 and NQO1 protein levels | [1] |
| Neuroprotection | PC12 cells | Not Specified | Protection against H₂O₂-induced oxidative damage | [2] |
| NLRP3 Inflammasome Inhibition | THP-1 derived macrophages | Not Specified | Inhibition of cleaved caspase-1 and IL-1β production | [2] |
Protocol: Western Blot for HO-1 and NQO1 Upregulation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against HO-1, NQO1, and a loading control (e.g., β-actin).
-
Detection: Incubate with the appropriate secondary antibodies and visualize using a chemiluminescence detection system.
Visualizations
Caption: Mechanism of action of this compound as an Nrf2 activator.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]
- 4. This compound Supplier | CAS 2254004-96-9 | AOBIOUS [aobious.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Investigating the Potential of DDO-7263 to Induce Endoplasmic Reticulum (ER) Stress
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential of DDO-7263 to induce Endoplasmic Reticulum (ER) stress. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1][2][3] Its mechanism involves binding to Rpn6, a component of the 26S proteasome, which blocks the assembly of the proteasome and subsequent degradation of ubiquitinated Nrf2.[1] This leads to the accumulation and nuclear translocation of Nrf2, where it activates the transcription of antioxidant and cytoprotective genes.[1][2]
Q2: Is there direct evidence that this compound induces ER stress?
Currently, published literature does not directly demonstrate that this compound induces ER stress. However, based on its mechanism of action as a proteasome inhibitor, there is a strong scientific basis to hypothesize that this compound has the potential to induce ER stress.
Q3: How could this compound's mechanism of action lead to ER stress?
The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. The ubiquitin-proteasome system is responsible for the degradation of misfolded proteins that accumulate in the ER, a process known as ER-associated degradation (ERAD).[4] By inhibiting the 26S proteasome, this compound can disrupt ERAD, leading to the accumulation of unfolded or misfolded proteins within the ER lumen.[2][3] This accumulation triggers the Unfolded Protein Response (UPR), a signaling cascade initiated to restore ER homeostasis, which is the hallmark of ER stress.[2][3][5]
Q4: What is the Unfolded Protein Response (UPR) and what are its key signaling pathways?
The UPR is a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER. It is mediated by three main ER-resident transmembrane proteins:
-
PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER. It also promotes the translation of specific mRNAs, such as activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.
-
IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α possesses both kinase and endoribonuclease activity. It splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in protein folding, ERAD, and quality control.
-
ATF6 (Activating transcription factor 6): When activated, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor. This fragment upregulates the expression of ER chaperones and components of the ERAD machinery.
Under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response.
Q5: What is the relationship between Nrf2 activation and ER stress?
The relationship between Nrf2 and ER stress is complex and involves significant crosstalk.[6][7]
-
ER stress can activate Nrf2: The PERK branch of the UPR can phosphorylate and activate Nrf2, suggesting that Nrf2 activation can be a downstream protective response to ER stress.[6][8][9]
-
Nrf2 can modulate the UPR: Activated Nrf2 can upregulate the expression of proteasome subunits and other components of the ERAD pathway, potentially helping to alleviate ER stress.[6][7]
Therefore, while this compound's primary effect is Nrf2 activation, its simultaneous inhibition of the proteasome could create a scenario where the cell's ability to cope with the induced ER stress is influenced by the activated Nrf2 pathway.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results when treating cells with this compound.
| Potential Cause | Troubleshooting Step |
| Compound Instability | This compound is typically dissolved in DMSO for in vitro use. Ensure the stock solution is stored correctly at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Line Variability | Different cell lines may have varying sensitivities to proteasome inhibition and different capacities to handle ER stress. It is advisable to test a range of this compound concentrations and time points to determine the optimal experimental conditions for your specific cell line. |
| Off-target Effects | While this compound is a known Nrf2 activator via proteasome inhibition, consider the possibility of off-target effects at higher concentrations. Perform dose-response experiments and use the lowest effective concentration. |
Issue 2: Difficulty in detecting ER stress markers after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal Time Point | The induction of ER stress markers can be transient. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the peak expression of UPR markers. |
| Insufficient Concentration | The concentration of this compound may not be sufficient to induce a detectable level of ER stress. Titrate the concentration of this compound in your experiments. |
| Antibody Quality | Ensure the primary antibodies used for Western blotting are validated for the detection of your target ER stress markers (e.g., p-PERK, p-eIF2α, ATF4, BiP/GRP78, CHOP, and spliced XBP1). |
| Low Abundance of Markers | Some ER stress markers may be expressed at low levels. Use a sensitive detection method and ensure adequate protein loading for Western blotting. |
Issue 3: Observing cell death that may or may not be related to ER stress.
| Potential Cause | Troubleshooting Step |
| Apoptosis induced by prolonged ER stress | If ER stress is prolonged and severe, it can lead to apoptosis. Assess for markers of apoptosis such as cleaved caspase-3, PARP cleavage, and TUNEL staining in parallel with ER stress markers. |
| Other Cytotoxic Effects | At high concentrations, this compound might induce cytotoxicity through mechanisms other than ER stress. Perform cell viability assays (e.g., MTT, LDH) to determine the cytotoxic concentration range. |
| Nrf2-mediated effects on cell survival | Nrf2 activation is generally considered cytoprotective. Consider that the observed cellular phenotype is a net result of the pro-survival Nrf2 signaling and the potential pro-death ER stress. |
Experimental Protocols
Protocol 1: Western Blot Analysis of ER Stress Markers
This protocol describes the detection of key UPR proteins by Western blotting.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at various concentrations and for different time points. Include a positive control for ER stress induction, such as tunicamycin (B1663573) (an inhibitor of N-linked glycosylation) or thapsigargin (B1683126) (a SERCA pump inhibitor).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ER stress markers (e.g., p-PERK, p-eIF2α, ATF4, BiP/GRP78, CHOP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Quantitative Data Summary Table: ER Stress Markers
| Marker | Function in UPR | Expected Change with ER Stress |
| p-PERK | Activation of the PERK pathway | Increase |
| p-eIF2α | Attenuation of global protein synthesis | Increase |
| ATF4 | Transcription factor for stress response genes | Increase |
| BiP/GRP78 | ER chaperone, central regulator of UPR | Increase |
| CHOP | Pro-apoptotic transcription factor | Increase (with prolonged stress) |
| sXBP1 | Active transcription factor for UPR genes | Increase |
Protocol 2: RT-qPCR for ER Stress-Related Gene Expression
This protocol measures the mRNA levels of UPR target genes.
-
Cell Culture and Treatment: Treat cells with this compound as described in Protocol 1.
-
RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., ATF4, DDIT3 (CHOP), HSPA5 (BiP/GRP78), and spliced XBP1).
-
Use appropriate primers for each target gene.
-
Normalize the expression levels to a housekeeping gene (e.g., ACTB, GAPDH).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Quantitative Data Summary Table: ER Stress-Related Genes
| Gene | Encoded Protein | Function in UPR | Expected Change with ER Stress |
| HSPA5 | BiP/GRP78 | ER chaperone | Upregulation |
| DDIT3 | CHOP | Pro-apoptotic factor | Upregulation |
| ATF4 | ATF4 | Transcription factor | Upregulation |
| XBP1s | sXBP1 | Transcription factor | Upregulation |
Visualizations
Caption: this compound's potential to induce ER stress via proteasome inhibition.
Caption: Overview of the three main signaling pathways of the Unfolded Protein Response.
Caption: Experimental workflow for assessing this compound-induced ER stress.
References
- 1. Proteasome Inhibition Represses Unfolded Protein Response and Nox4, Sensitizing Vascular Cells to Endoplasmic Reticulum Stress-Induced Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Proteasome inhibition potentiates antitumor effects of photodynamic therapy in mice through induction of ER stress and unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Nrf2 and Nrf1 signaling and ER stress crosstalk: implication for proteasomal degradation and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nrf2 and Nrf1 signaling and ER stress crosstalk: implication for proteasomal degradation and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. ATF4-Dependent NRF2 Transcriptional Regulation Promotes Antioxidant Protection during Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
DDO-7263 and Sulforaphane: A Comparative Analysis of Nrf2 Activation Efficiency
For researchers and professionals in drug development, the quest for potent and specific activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is of paramount importance. This signaling cascade is a critical regulator of cellular defense against oxidative and electrophilic stress, and its modulation holds therapeutic promise for a wide range of diseases. This guide provides a detailed comparison of two Nrf2 activators, the novel compound DDO-7263 and the well-characterized phytochemical sulforaphane (B1684495), focusing on their mechanisms of action and efficiency in Nrf2 activation.
Mechanisms of Nrf2 Activation: A Tale of Two Strategies
The transcription factor Nrf2 is the master regulator of the antioxidant response. Under basal conditions, it is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. The activation of Nrf2, leading to its translocation to the nucleus and the transcription of antioxidant response element (ARE)-dependent genes, can be achieved through various mechanisms.
Sulforaphane , an isothiocyanate found in cruciferous vegetables, is a well-established indirect Nrf2 activator.[1] Its mechanism involves the covalent modification of specific cysteine residues on Keap1.[2] This modification induces a conformational change in Keap1, leading to the dissociation of the Nrf2-Keap1 complex. This allows newly synthesized Nrf2 to escape degradation, accumulate in the cytoplasm, and subsequently translocate to the nucleus to initiate the transcription of its target genes.[3]
In contrast, This compound , a novel synthetic compound, appears to employ a different strategy to activate Nrf2. Preliminary evidence suggests that this compound upregulates Nrf2 by binding to Rpn6, a component of the 26S proteasome. This interaction is thought to block the degradation of ubiquitinated Nrf2, leading to its accumulation and subsequent nuclear translocation. This mechanism suggests that this compound acts downstream of the Keap1-Nrf2 interaction, focusing on the protein degradation machinery itself. Further research is needed to fully elucidate the intricacies of this mechanism.
Quantitative Comparison of Nrf2 Activation Efficiency
A direct, head-to-head quantitative comparison of the Nrf2 activation efficiency of this compound and sulforaphane under identical experimental conditions is not yet extensively documented in publicly available literature. However, based on existing data for sulforaphane and preliminary information on this compound, we can infer their potential relative potencies.
The potency of Nrf2 activators is often quantified by their half-maximal effective concentration (EC50) in cell-based reporter assays, such as the ARE-luciferase reporter assay. In this assay, cells are engineered to express the luciferase enzyme under the control of an ARE promoter. The luminescence produced is directly proportional to the level of Nrf2 activation.
| Compound | Reported EC50 for Nrf2 Activation (ARE Luciferase Assay) | Cell Line | Reference |
| Sulforaphane | ~2-5 µM | Various | [4] |
| Sulforaphane | 33 µM | AREc32 | [5] |
| This compound | Not yet reported |
As indicated in the table, the EC50 for sulforaphane's Nrf2 activation varies depending on the cell line and experimental conditions, but it is generally in the low micromolar range. While a specific EC50 value for this compound in a comparable assay is not yet available in the reviewed literature, its designation as a "potent Nrf2-ARE activator" suggests that it is expected to exhibit significant activity. Future studies directly comparing the two compounds are necessary to definitively establish their relative potencies.
Another key metric for comparing Nrf2 activation efficiency is the fold induction of Nrf2 target genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme Oxygenase 1 (HO-1). Quantitative real-time PCR (qPCR) is the standard method for measuring these changes in gene expression. A study directly comparing this compound and sulforaphane would need to measure the induction of these genes across a range of concentrations to provide a comprehensive comparison of their efficacy.
Experimental Protocols
To provide a framework for the direct comparison of this compound and sulforaphane, the following are detailed methodologies for key experiments.
ARE-Luciferase Reporter Assay
This assay is a primary tool for quantifying the ability of a compound to activate the Nrf2 signaling pathway.
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HepG2, HEK293T) in appropriate growth medium.
- Co-transfect the cells with a pGL4.37[luc2P/ARE/Hygro] vector containing the firefly luciferase gene under the control of an ARE promoter and a control plasmid (e.g., pRL-TK) expressing Renilla luciferase for normalization of transfection efficiency.
2. Compound Treatment:
- Seed the transfected cells into 96-well plates.
- After 24 hours, treat the cells with a range of concentrations of this compound and sulforaphane. Include a vehicle control (e.g., DMSO).
3. Luciferase Activity Measurement:
- After a 16-24 hour incubation period, lyse the cells.
- Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
- Calculate the fold induction of Nrf2 activity by dividing the normalized luciferase activity of the treated cells by that of the vehicle control.
- Plot the fold induction against the compound concentration and determine the EC50 value using non-linear regression analysis.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This method provides a quantitative measure of the induction of specific Nrf2 target genes.
1. Cell Culture and Treatment:
- Culture cells (e.g., primary hepatocytes, neuronal cells) in appropriate multi-well plates.
- Treat the cells with various concentrations of this compound and sulforaphane for a specified time (e.g., 6, 12, or 24 hours).
2. RNA Isolation and cDNA Synthesis:
- Isolate total RNA from the cells using a suitable RNA extraction kit.
- Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
3. qPCR:
- Perform qPCR using SYBR Green or TaqMan probes with primers specific for Nrf2 target genes (e.g., NQO1, HO-1, GCLM) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
4. Data Analysis:
- Calculate the relative gene expression using the ΔΔCt method.
- Determine the fold change in gene expression for each treatment group compared to the vehicle control.
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Nrf2 signaling pathway and points of intervention for sulforaphane and this compound.
Caption: Experimental workflow for comparing the Nrf2 activation efficiency of this compound and sulforaphane.
Conclusion
References
- 1. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DDO-7263 and Other Neuroprotective 1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole (B8745197) scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with a wide array of biological activities. This guide provides a comparative analysis of DDO-7263, a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, with other notable 1,2,4-oxadiazole derivatives that have demonstrated neuroprotective potential. This objective comparison is supported by available experimental data to aid researchers in their drug discovery and development efforts.
Overview of Compared 1,2,4-Oxadiazole Derivatives
This guide focuses on this compound and a selection of other 1,2,4-oxadiazole derivatives that have been specifically investigated for their neuroprotective effects, primarily through the activation of the Nrf2 signaling pathway. The comparator compounds include:
-
Compound 24: A derivative showing promise in models of ischemic stroke.[1][2]
-
Wyc-7-20: A novel derivative with neuroprotective effects in a mouse model of Alzheimer's disease.[3]
-
Hit 4 and Derivative 32: Identified through screening as potent Nrf2 activators.[1][4][5][6]
Mechanism of Action: Nrf2 Pathway Activation
The primary mechanism of action for these compounds is the activation of the Nrf2-Antioxidant Response Element (ARE) signaling pathway, a critical cellular defense mechanism against oxidative stress.
This compound uniquely upregulates Nrf2 by binding to Rpn6, a component of the 26S proteasome, thereby inhibiting the degradation of Nrf2.[7] This leads to the accumulation of Nrf2, its translocation to the nucleus, and subsequent activation of antioxidant genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Other derivatives , such as Compound 24, also promote the nuclear translocation of Nrf2 and increase the expression of its downstream target genes, although their precise molecular binding partners have not been as extensively characterized as this compound.[2]
Caption: Simplified Nrf2 signaling pathway activated by 1,2,4-oxadiazole derivatives.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its comparators. Direct comparison should be approached with caution due to variations in experimental models and assay conditions.
Table 1: In Vitro Nrf2 Activation and Neuroprotection
| Compound | Assay | Cell Line | Key Findings | Reference |
| This compound | Nrf2-ARE Activation | - | Potent Nrf2 activator | [7] |
| Neuroprotection | PC12 cells | Protects against H₂O₂-induced oxidative damage | [7] | |
| Compound 24 | Neuroprotection | PC12 cells | Confers potent protection against sodium nitroprusside (SNP)-induced apoptosis | [2] |
| Wyc-7-20 | Neuroprotection | SH-SY5Y cells | Protective effect against H₂O₂ and Aβ oligomer-induced cytotoxicity at 0.1 µg/mL | [3] |
| Hit 4 | ARE-Luciferase Reporter | - | Identified as a potent Nrf2 activator | [4][5] |
| Derivative 32 | ARE-Luciferase Reporter | - | More potent Nrf2 activator than Hit 4 | [4][5] |
Table 2: In Vivo Neuroprotective Effects
| Compound | Animal Model | Disease Model | Dosing | Key Outcomes | Reference |
| This compound | Mice | MPTP-induced Parkinson's Disease | - | Improves behavioral abnormalities and attenuates dopaminergic neuron loss | [7] |
| Compound 24 | Rat | Middle Cerebral Artery Occlusion (MCAO) | - | Significantly reduces brain infarction and improves neurological function | [2] |
| Wyc-7-20 | 3xTg Mice | Alzheimer's Disease | 200 µg/kg, i.p. every 2 days for a month | Improves cognitive impairments, reduces Aβ plaques and p-Tau levels | [3] |
| Derivative 32 | Mice | LPS-induced Inflammation | - | Remarkably suppressed inflammation | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ARE-Luciferase Reporter Gene Assay
This assay is a common method to quantify the activation of the Nrf2-ARE pathway.
-
Cell Culture: HepG2 cells are stably transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., this compound, Hit 4, Derivative 32) for a specified period (e.g., 24 hours).
-
Lysis: After treatment, the cells are lysed to release the cellular components, including the expressed luciferase enzyme.
-
Luminometry: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The intensity of the luminescence is proportional to the level of Nrf2 activation.
Caption: Workflow for the ARE-Luciferase Reporter Gene Assay.
Western Blot for Nrf2 Nuclear Translocation and HO-1 Expression
This technique is used to detect and quantify the levels of specific proteins.
-
Cell/Tissue Lysis: Cells or tissues are treated with the test compound. For Nrf2 translocation, nuclear and cytoplasmic fractions are separated. For total protein expression (e.g., HO-1), whole-cell lysates are prepared.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (Nrf2 or HO-1) and a loading control (e.g., Lamin B for nuclear fraction, β-actin for whole-cell lysate).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody. A chemiluminescent substrate is then applied, and the light emitted is captured to visualize the protein bands. The intensity of the bands is quantified to determine the relative protein levels.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This is a widely used model to simulate ischemic stroke.
-
Anesthesia: The rat is anesthetized.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A filament is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia, and then withdrawn to allow for reperfusion.
-
Treatment: The test compound (e.g., Compound 24) can be administered before, during, or after the ischemic insult.
-
Assessment: Neurological deficits are scored, and after a set period, the brain is harvested to measure the infarct volume.
In Vivo Alzheimer's Disease Model (3xTg Mice)
The 3xTg-AD mouse model is a commonly used transgenic model that develops both amyloid-β plaques and tau pathology.
-
Animal Model: 3xTg-AD mice are used, which harbor three transgenes (APP, PSEN1, and MAPT).
-
Treatment: The test compound (e.g., wyc-7-20) is administered to the mice over a specified period.
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze.
-
Histopathological and Biochemical Analysis: After the treatment period, the brains are collected for analysis of Aβ plaques, phosphorylated tau, and other relevant biomarkers.[8]
Conclusion
This compound and other 1,2,4-oxadiazole derivatives represent a promising class of compounds for the treatment of neurodegenerative diseases. Their ability to activate the Nrf2 pathway provides a strong rationale for their neuroprotective effects. This compound stands out due to its well-defined mechanism of action involving the inhibition of Nrf2 degradation via binding to Rpn6. While direct quantitative comparisons of potency are challenging due to differing experimental contexts, the available data suggest that several 1,2,4-oxadiazole derivatives, including Compound 24 and wyc-7-20, exhibit significant neuroprotective activity in relevant preclinical models. Further research, including head-to-head comparative studies, is warranted to fully elucidate the therapeutic potential of this chemical class.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Modification of in Vivo Active Nrf2 Activators with 1,2,4-Oxadiazole Core: Hits Identification and Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]
- 8. mdpi.com [mdpi.com]
DDO-7263 and Dimethyl Fumarate: A Comparative Analysis in Preclinical Parkinson's Disease Models
A detailed examination of two Nrf2 activators, the novel compound DDO-7263 and the FDA-approved drug dimethyl fumarate (B1241708) (DMF), reveals distinct yet overlapping mechanisms of action in preclinical models of Parkinson's disease. Both agents demonstrate neuroprotective potential through the activation of the Nrf2 antioxidant response pathway. However, this compound exhibits a dual-action mechanism by also inhibiting the NLRP3 inflammasome, a key player in neuroinflammation.
This guide provides a comprehensive comparison of this compound and dimethyl fumarate, focusing on their performance in cellular and animal models of Parkinson's disease. The information is tailored for researchers, scientists, and drug development professionals, presenting experimental data in a structured format to facilitate objective evaluation.
Core Mechanisms of Action
Both this compound and dimethyl fumarate exert their primary neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. In the context of Parkinson's disease, which is characterized by oxidative stress and neuroinflammation, the activation of the Nrf2 pathway can mitigate neuronal damage and improve cell survival.[1][2][3][4]
This compound, a novel Nrf2 activator, has been shown to possess a unique, dual mechanism of action. In addition to activating the Nrf2-ARE (Antioxidant Response Element) signaling pathway, it also inhibits the activation of the NLRP3 (NOD-like receptor protein 3) inflammasome.[2][3] The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β, contributing to the neuroinflammatory cascade in Parkinson's disease. The inhibition of this pathway by this compound suggests an additional anti-inflammatory benefit beyond Nrf2 activation.[2][3] Pharmacokinetic studies have also indicated that this compound has a brain tissue targeting function.[2][3]
Dimethyl fumarate, an FDA-approved treatment for multiple sclerosis and psoriasis, has been repurposed for investigation in Parkinson's disease models. Its neuroprotective effects are primarily attributed to the activation of the Nrf2 pathway, which in turn reduces oxidative stress, decreases neuroinflammation, supports mitochondrial function, and hinders the aggregation of pathological proteins.[1][4] Preclinical studies have consistently shown that DMF can protect dopaminergic neurons and improve motor behavior in animal models of the disease.[1][4]
Comparative Data from In Vivo Parkinson's Disease Models
The following table summarizes the quantitative data from key preclinical studies on this compound and dimethyl fumarate in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease. This model induces parkinsonian-like symptoms and pathology by selectively damaging dopaminergic neurons in the substantia nigra.
| Parameter | This compound | Dimethyl Fumarate (DMF) | Parkinson's Model | Reference |
| Behavioral Improvement | Improved behavioral abnormalities | Significantly reduced behavioral impairments | MPTP-induced mice | [2][5] |
| Dopaminergic Neuron Protection | Significantly attenuated loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum | Significantly reduced neuronal cell degeneration of the dopaminergic tract | MPTP-induced mice | [2][5] |
| Dopamine (B1211576) Levels | Not explicitly stated in abstract | Prevented dopamine depletion | MPTP-induced mice | [5] |
| Neuroinflammation | Inhibited the secretion of inflammatory factors; Inhibited NLRP3 inflammasome activation | Reduced interleukin-1β levels and cyclooxygenase-2 activity; Modulated microglia activation | MPTP-induced mice | [2][5] |
| Oxidative Stress | Protected PC12 neurons from H2O2-induced oxidative damage | Upregulated the Nrf2 pathway and increased levels of antioxidant enzymes | MPTP-induced mice & in vitro | [2][5] |
| Dosage | Not explicitly stated in abstract | 10, 30, and 100 mg/kg (daily oral gavage) | MPTP-induced mice | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound and dimethyl fumarate, as well as a generalized experimental workflow for their evaluation in a preclinical Parkinson's disease model.
Caption: Signaling pathways of this compound and DMF in neuroprotection.
Caption: Generalized experimental workflow for preclinical evaluation.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the general methodologies employed in the cited studies.
In Vivo MPTP Mouse Model of Parkinson's Disease
-
Animals: Male C57BL/6 mice are typically used.
-
MPTP Administration: A sub-acute regimen of MPTP hydrochloride dissolved in saline is administered via intraperitoneal injections. A common protocol involves multiple injections over a short period to induce significant and reproducible loss of dopaminergic neurons.
-
Drug Treatment: this compound or dimethyl fumarate is administered to the animals, often via oral gavage. Treatment can commence before, during, or after MPTP administration to assess prophylactic or therapeutic effects. A vehicle control group receives the solvent without the active compound.
-
Behavioral Testing: A battery of motor function tests is performed to assess parkinsonian-like deficits. These may include:
-
Pole Test: To measure bradykinesia and motor coordination.
-
Rotarod Test: To evaluate motor skill learning and coordination.
-
Open Field Test: To assess locomotor activity.
-
-
Immunohistochemistry: After the treatment period, animals are euthanized, and their brains are collected. Brain sections are stained with antibodies against tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons in the substantia nigra and striatum. Markers for microglia (e.g., Iba1) and astrocytes (e.g., GFAP) are used to assess neuroinflammation.
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) is often used to measure the levels of dopamine and its metabolites in the striatum.
-
Biochemical Assays: Brain tissue homogenates can be used for various biochemical analyses, including ELISA for measuring cytokine levels and Western blotting for assessing the expression of proteins in the Nrf2 and NLRP3 pathways.
In Vitro Models
-
Cell Lines: PC12 cells (a rat pheochromocytoma cell line) or primary neuronal cultures are commonly used. For studying inflammation, macrophage cell lines like THP-1 can be utilized.
-
Induction of Cellular Stress: Oxidative stress is typically induced by treating the cells with hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). Neuroinflammation can be modeled by treating microglial cells with lipopolysaccharide (LPS) and ATP.
-
Drug Treatment: Cells are pre-treated with various concentrations of this compound or dimethyl fumarate before the addition of the stress-inducing agent.
-
Cell Viability Assays: Assays such as the MTT or LDH assay are used to quantify cell death and assess the protective effects of the compounds.
-
Measurement of Reactive Oxygen Species (ROS): Fluorescent probes like DCFH-DA are used to measure intracellular ROS levels.
-
Western Blotting and qPCR: These techniques are used to analyze the expression levels of key proteins and genes in the Nrf2 and NLRP3 signaling pathways.
-
ELISA: To measure the concentration of secreted cytokines (e.g., IL-1β) in the cell culture medium.
Conclusion
Both this compound and dimethyl fumarate show significant promise as neuroprotective agents in preclinical models of Parkinson's disease, primarily through the activation of the Nrf2 pathway. This compound's additional ability to inhibit the NLRP3 inflammasome may offer a more targeted anti-inflammatory effect. The data presented in this guide, while not from direct head-to-head comparative studies, provides a solid foundation for understanding the therapeutic potential of these two compounds. Further research, including direct comparative efficacy and safety studies, is warranted to fully elucidate their respective advantages and potential for clinical translation in the treatment of Parkinson's disease.
References
- 1. The Neuroprotective Effect of Dimethyl Fumarate in an MPTP-Mouse Model of Parkinson's Disease: Involvement of Reactive Oxygen Species/Nuclear Factor-κB/Nuclear Transcription Factor Related to NF-E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
A Head-to-Head Comparison of Nrf2 Activators: DDO-7263 and Bardoxolone Methyl
In the landscape of therapeutic agents targeting oxidative stress and inflammation, two molecules, DDO-7263 and Bardoxolone (B1667749) methyl, have emerged as potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This guide provides a comprehensive, data-driven comparison of these two compounds, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, experimental data, and methodologies.
Overview and Chemical Structures
This compound is a novel, brain-targeting, 1,2,4-oxadiazole (B8745197) derivative identified as a potent Nrf2-ARE activator.[1][2] Its chemical formula is C14H9F2N3O with a molecular weight of 273.24 g/mol .[3]
Bardoxolone methyl , also known as CDDO-Me or RTA 402, is a semi-synthetic triterpenoid (B12794562) derived from oleanolic acid.[4][5] It is a well-characterized Nrf2 activator that has undergone extensive clinical investigation.[4][5] Its chemical formula is C32H43NO4 with a molecular weight of 505.699 g/mol .[6][7]
Mechanism of Action: Targeting the Nrf2 Pathway
Both this compound and Bardoxolone methyl exert their primary therapeutic effects through the activation of the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. However, their specific molecular interactions within this pathway differ.
Bardoxolone methyl covalently binds to reactive cysteine residues on Keap1, the primary negative regulator of Nrf2.[8] This modification disrupts the Keap1-Cul3-Rbx1 E3 ubiquitin ligase complex, preventing the ubiquitination and subsequent proteasomal degradation of Nrf2.[8] The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[4][8] This leads to the transcriptional upregulation of a broad range of cytoprotective genes, including those encoding for antioxidant and detoxifying enzymes like heme oxygenase-1 (HO-1), NADPH quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[4]
In addition to its Nrf2-dependent activities, Bardoxolone methyl has been shown to directly inhibit the pro-inflammatory NF-κB signaling pathway by targeting IKKβ kinase activity.[4][9]
This compound , in contrast, upregulates Nrf2 by binding to Rpn6 (also known as PSMD11), a subunit of the 19S regulatory particle of the 26S proteasome.[1][10][11] This interaction is thought to block the assembly of the 26S proteasome, thereby inhibiting the degradation of ubiquitinated Nrf2.[1][10][11] Similar to the action of Bardoxolone methyl, the resulting accumulation of Nrf2 leads to its nuclear translocation and the activation of ARE-driven gene expression.[1] this compound has also been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response, in an Nrf2-dependent manner.[2]
Signaling Pathway Diagrams
Quantitative Data Summary
The available data for this compound is primarily from preclinical studies, while Bardoxolone methyl has been extensively evaluated in human clinical trials. A direct comparison of potency and efficacy is therefore challenging. The following tables summarize the key quantitative findings for each compound.
Table 1: Preclinical Efficacy of this compound
| Parameter | Model | Treatment | Result | Citation |
| Neuroprotection | MPTP-induced Parkinson's disease mouse model | 10-100 mg/kg/day, IP, for 10 days | Improved behavioral abnormalities and attenuated dopaminergic neuron loss. | [1][2] |
| Anti-inflammatory Activity | MPTP-induced Parkinson's disease mouse model | 10-100 mg/kg/day, IP, for 10 days | Significantly downregulated plasma levels of pro-inflammatory factors IL-1β and TNF-α. | [1] |
| Nrf2 Target Gene Upregulation | PC12 and THP-1 cells | 20 μM, 2-24 h | Upregulated protein levels of HO-1 and NQO1 in a concentration-dependent manner. | [1] |
| Cytoprotection against Oxidative Stress | PC12 and THP-M cells treated with 400 μM H₂O₂ | 2.5-80 μM, 24 h | Increased cell survival rate in a concentration-dependent manner. | [1] |
| Pharmacokinetics (Rats) | Single IP dose | 7, 35, 70 mg/kg | T₁/₂ of 3.32 hours and Cₘₐₓ of 1.38 mg/mL. | [1] |
Table 2: Clinical Efficacy of Bardoxolone Methyl in Chronic Kidney Disease (CKD)
| Study | Population | Treatment | Primary Endpoint | Result | Citation |
| BEAM (Phase 2) | 227 patients with moderate to severe CKD and type 2 diabetes | 25, 75, or 150 mg once daily for 52 weeks | Change in estimated Glomerular Filtration Rate (eGFR) | Statistically significant improvement in eGFR at 52 weeks. Increases of 5.8, 10.5, and 9.3 mL/min/1.73m² for the 25, 75, and 150 mg groups, respectively, relative to placebo. | [12] |
| Phase 2 Open-Label | 20 patients with moderate to severe CKD and type 2 diabetes | 25 mg daily for 28 days, then 75 mg daily for 28 days | Change in eGFR | Significant increase from baseline in eGFR of 7.2 ml/min/1.73 m² (p < 0.001). | [13][14] |
| BEACON (Phase 3) | 2,185 patients with T2D and stage 4 CKD | 20 mg once daily | Composite renal endpoint | Patients randomized to bardoxolone methyl were significantly less likely to experience the composite renal endpoint (HR 0.48; p < 0.0001). However, the trial was terminated early due to higher rates of heart failure events in the treatment group. | [15] |
| CARDINAL (Phase 3) | 157 patients with Alport Syndrome | Bardoxolone methyl vs. placebo for 2 years | Change in eGFR | At Week 100, patients treated with bardoxolone had a statistically significant improvement in mean change from baseline in eGFR of 7.7 mL/min/1.73 m² compared to placebo (p=0.0005). | [16] |
Experimental Protocols
This compound: In Vivo Murine Model of Parkinson's Disease
-
Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced subacute Parkinson's disease in mice.[2]
-
Treatment: this compound was administered via intraperitoneal (IP) injection at doses of 10, 35, and 70 mg/kg/day for 10 consecutive days.[1][2]
-
Behavioral Assessment: Motor function and coordination were evaluated using tests such as the pole test and rotarod test.[2]
-
Neurochemical and Histological Analysis: Dopaminergic neuron loss was quantified by measuring tyrosine hydroxylase (TH) levels in the substantia nigra (SN) and striatum using immunohistochemistry and Western blot analysis.[2]
-
Inflammatory Marker Analysis: Plasma levels of inflammatory cytokines such as IL-1β and TNF-α were measured using ELISA kits.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. Bardoxolone methyl - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Bardoxolone Methyl | C32H43NO4 | CID 400769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bardoxolone methyl: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]
- 11. This compound|CAS 2254004-96-9|DC Chemicals [dcchemicals.com]
- 12. New Phase 2 Data Published in New England Journal of Medicine Show Bardoxolone Methyl Sustained Improvement in Measure of Kidney Function (eGFR) Over 52 Weeks in Patients With Moderate to Severe Chronic Kidney Disease and Type 2 Diabetes [prnewswire.com]
- 13. Effect of bardoxolone methyl on kidney function in patients with T2D and Stage 3b-4 CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Bardoxolone Methyl Improves Kidney Function in Patients with Chronic Kidney Disease Stage 4 and Type 2 Diabetes: Post-Hoc Analyses from Bardoxolone Methyl Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmacompass.com [pharmacompass.com]
DDO-7263: A Novel Alternative for Nrf2 Activation Explored
A comprehensive comparison of DDO-7263 with other Nuclear factor erythroid 2-related factor 2 (Nrf2) activators, supported by experimental data, reveals a unique mechanism of action and potent activity. This guide offers an objective analysis for researchers, scientists, and drug development professionals navigating the landscape of Nrf2-targeted therapeutics.
The transcription factor Nrf2 is a master regulator of the cellular antioxidant response, playing a crucial role in protecting cells from oxidative stress and inflammation. As such, it has emerged as a promising therapeutic target for a wide range of diseases. Activation of the Nrf2 pathway is primarily achieved by preventing its degradation, which is mediated by the Kelch-like ECH-associated protein 1 (Keap1). Small molecule Nrf2 activators are broadly categorized based on their interaction with Keap1: electrophilic compounds that covalently modify Keap1, and non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI).
This compound, a 1,2,4-oxadiazole (B8745197) derivative, represents a distinct class of Nrf2 activators. Unlike conventional activators that target the Keap1-Nrf2 interaction, this compound upregulates Nrf2 by binding to Rpn6, a component of the 26S proteasome.[1][2][3] This interaction hinders the assembly of the proteasome, thereby inhibiting the degradation of ubiquitinated Nrf2 and leading to its accumulation and subsequent translocation to the nucleus to activate the Antioxidant Response Element (ARE).[1][2][3]
Comparative Analysis of Nrf2 Activator Potency
The potency of Nrf2 activators is commonly evaluated using ARE-driven luciferase reporter assays, which measure the transcriptional activity of Nrf2. The half-maximal effective concentration (EC50) values from these assays provide a standardized measure for comparing different compounds.
| Activator Class | Example Compound | Mechanism of Action | Reported EC50 (ARE Reporter Assay) | Key Characteristics |
| Proteasome Assembly Inhibitor | This compound | Binds to Rpn6, inhibiting 26S proteasome assembly and Nrf2 degradation. | Potent Nrf2-ARE activator (Specific EC50 not publicly available) | Unique mechanism of action, distinct from Keap1-targeting agents. [1][2][3] |
| Electrophilic (Covalent) | Sulforaphane | Covalent modification of cysteine residues on Keap1. | ~2-5 µM | Natural product, extensively studied, potential for off-target effects.[4] |
| Electrophilic (Covalent) | Dimethyl Fumarate (DMF) | Covalent modification of cysteine residues on Keap1. | ~10-20 µM | FDA-approved for multiple sclerosis, associated with side effects. |
| Electrophilic (Covalent) | Bardoxolone Methyl | Covalent modification of cysteine residues on Keap1. | Nanomolar range in some assays. | High potency synthetic triterpenoid, clinical development has faced challenges. |
| Non-Electrophilic (Non-covalent PPI Inhibitor) | Various Small Molecules | Direct, non-covalent inhibition of the Keap1-Nrf2 interaction. | Nanomolar to low micromolar range. | High specificity, generally considered to have a better safety profile. |
| Electrophilic (Covalent) | tBHQ (tert-butylhydroquinone) | Covalent modification of cysteine residues on Keap1. | >2 µM (14-fold induction at 30 µM) | Prototypical Nrf2 activator used in research.[4] |
| Electrophilic (Covalent) | CDDO-Im (Bardoxolone-Imidazole) | Covalent modification of cysteine residues on Keap1. | 0.41 µM | Highly potent synthetic Nrf2 activator.[4] |
Experimental Methodologies
The following are detailed protocols for key experiments used to characterize and compare Nrf2 activators.
Keap1-Nrf2 Binding Assay (Fluorescence Polarization)
This assay is designed to identify inhibitors of the Keap1-Nrf2 protein-protein interaction.
Principle: A fluorescently labeled peptide derived from the Nrf2 protein (containing the Keap1 binding motif) is used. In its free form, the small peptide rotates rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger Keap1 protein, the complex tumbles more slowly, leading to an increase in fluorescence polarization. Compounds that inhibit the interaction will prevent this increase.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified Keap1 protein in assay buffer (e.g., HEPES buffer).
-
Prepare a solution of the fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9-mer Nrf2 peptide) in the same assay buffer.
-
Prepare serial dilutions of the test compounds (e.g., this compound and other Nrf2 activators) in assay buffer containing a small percentage of DMSO to ensure solubility.
-
-
Assay Procedure (384-well plate format):
-
To each well, add a fixed concentration of the fluorescent Nrf2 peptide probe.
-
Add the serially diluted test compounds to the respective wells.
-
Initiate the binding reaction by adding a fixed concentration of the Keap1 protein to each well.
-
Include control wells:
-
Maximum polarization: Fluorescent probe + Keap1 protein (no inhibitor).
-
Minimum polarization: Fluorescent probe only (no Keap1, no inhibitor).
-
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the Keap1-Nrf2 interaction) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of Nrf2.
Principle: A reporter cell line is engineered to contain a luciferase gene under the control of a promoter containing multiple copies of the ARE sequence. Activation of Nrf2 leads to its binding to the ARE, driving the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the Nrf2 transcriptional activity.
Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HepG2) stably transfected with an ARE-luciferase reporter construct in appropriate growth medium.
-
Seed the cells into a 96-well or 384-well white, clear-bottom plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound and other Nrf2 activators) in cell culture medium.
-
Remove the growth medium from the cells and replace it with the medium containing the test compounds.
-
Include control wells:
-
Positive control: A known Nrf2 activator (e.g., tBHQ or sulforaphane).
-
Vehicle control: Medium with the same concentration of solvent (e.g., DMSO) used for the test compounds.
-
-
Incubate the cells for a specified period (e.g., 12-24 hours) to allow for Nrf2 activation and luciferase expression.
-
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells by adding a passive lysis buffer and incubating at room temperature with gentle shaking.
-
Add a luciferase assay reagent containing the substrate (luciferin) to each well.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal from each well using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a co-transfected Renilla luciferase control or a separate cell viability assay).
-
Calculate the fold induction of ARE activity for each compound concentration relative to the vehicle control.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) by plotting the fold induction against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Pathways and Processes
To better understand the context of this compound as an Nrf2 activator, the following diagrams illustrate the key signaling pathway, a typical experimental workflow for comparison, and the logical relationship between different activator classes.
Caption: Nrf2 Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Comparing Nrf2 Activators.
Caption: Logical Relationship of Nrf2 Activator Mechanisms.
Conclusion
This compound emerges as a compelling alternative to conventional Nrf2 activators due to its unique mechanism of action that circumvents direct interaction with Keap1. By inhibiting the 26S proteasome assembly via Rpn6, it offers a novel strategy to stabilize and activate Nrf2. While further quantitative data is needed for a precise potency ranking, its characterization as a potent activator positions it as a valuable tool for research and a potential lead for the development of new therapeutics for oxidative stress-related diseases. The choice of an Nrf2 activator will ultimately depend on the specific research or therapeutic context, with considerations for potency, selectivity, and potential for off-target effects. Non-covalent Keap1 inhibitors are generally favored for their specificity, while this compound's distinct mechanism may offer advantages in certain biological contexts and warrants further investigation.
References
- 1. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]
- 3. High-throughput small molecule screening reveals Nrf2-dependent and -independent pathways of cellular stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking DDO-7263's potency against known neuroprotectants
A Comparative Analysis of DDO-7263 Against Established Neuroprotective Agents
In the quest for effective therapies against neurodegenerative diseases, a promising new molecule, this compound, has emerged. This guide provides a comprehensive comparison of this compound's potency and mechanism of action against well-known neuroprotectants, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data.
This compound is a novel, potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress. Its unique mechanism, involving the inhibition of the 26S proteasome, leads to the stabilization and nuclear translocation of Nrf2. This, in turn, triggers the expression of a wide array of antioxidant and cytoprotective genes. Furthermore, this compound has been shown to inhibit the NLRP3 inflammasome, a key player in neuroinflammation. This dual action on two major pathways implicated in neuronal cell death positions this compound as a compelling candidate for neuroprotection.
This guide will compare this compound with four established neuroprotective agents: Edaravone (B1671096), a free radical scavenger; Riluzole (B1680632), a glutamate (B1630785) modulator; and Celastrol (B190767) and Astragaloside IV, two natural compounds that also exhibit Nrf2-activating and anti-inflammatory properties.
Quantitative Comparison of Neuroprotective Potency
The following tables summarize the available quantitative data for this compound and the selected neuroprotectants. It is important to note that direct comparisons of potency can be challenging due to variations in experimental models and conditions.
Table 1: In Vitro Potency of Neuroprotectants
| Compound | Target/Assay | Cell Line/System | EC50/IC50 (µM) | Reference |
| This compound | Nrf2 Activation (Luciferase Reporter Assay) | PC12 cells | Data not available | |
| NLRP3 Inflammasome Inhibition (IL-1β release) | THP-1 macrophages | Data not available | ||
| Edaravone | Lipid Peroxidation Inhibition | Rat brain homogenate | 15.3 | [1] |
| Hydroxyl Radical Scavenging | In vitro assay | Potent scavenger | [2] | |
| Riluzole | Glutamate Release Inhibition | Mouse neocortical slices | 19.5 | [3] |
| NMDA Receptor Blockade | Xenopus oocyte | 18 | [4] | |
| Celastrol | Nrf2 Activation (Promoter Reporting) | Hepa 1-6 cells | 2-4 (Robust stimulation) | [5] |
| Proteasome Inhibition | Hep3B cells | 2 | [5] | |
| Astragaloside IV | GSK-3β Phosphorylation (Neuroprotection) | PC12 cells | 50 (Optimal concentration) |
Table 2: In Vivo Efficacy of Neuroprotectants
| Compound | Animal Model | Dosage | Route | Key Findings | Reference |
| This compound | MPTP Mouse Model (Parkinson's Disease) | Data not available | Data not available | Attenuated dopaminergic neuron loss and improved motor function. | |
| Edaravone | Diabetic Stroke Model (tMCAO in rats) | 3 and 10 mg/kg | i.v. | Significantly diminished cerebral infarct and edema volume, and improved functional recovery. | [6] |
| Riluzole | ALS Patients (Clinical Trial) | 100 mg/day | Oral | Modest but significant extension of lifespan. | [7][8] |
| Celastrol | MPTP Mouse Model (Parkinson's Disease) | 10 mg/kg/day for 3 days | i.p. | Improved motor symptoms and inhibited dopaminergic neuronal degeneration. | [9] |
| Astragaloside IV | tMCAO Rat Model (Stroke) | 20 mg/kg | i.v. | Significantly ameliorated long-term neurological recovery and attenuated histological damage. | [10] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental setups, the following diagrams illustrate the key signaling pathways and workflows discussed in this guide.
Caption: Mechanism of this compound neuroprotection.
References
- 1. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of riluzole on electrically evoked neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Nuclear factor erythroid 2 related Factor-1 is stimulated by the nutraceutical celastrol at proteasome inhibiting doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Edaravone offers neuroprotection in a diabetic stroke model via inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of the neural mechanisms of action and clinical efficiency of riluzole in treating amyotrophic lateral sclerosis: what have we learned in the last decade? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Celastrol Inhibits Dopaminergic Neuronal Death of Parkinson’s Disease through Activating Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of DDO-7263: A Novel Nrf2 Activator for Neurodegenerative Disease Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel Nrf2 activator, DDO-7263, with other therapeutic alternatives for neurodegenerative diseases, particularly Parkinson's disease. This analysis is based on publicly available preclinical data.
This compound is a potent, brain-penetrant small molecule that activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses. It also exhibits inhibitory effects on the NLRP3 inflammasome, a critical component of the innate immune system implicated in neuroinflammation. These dual mechanisms of action make this compound a promising candidate for mitigating the oxidative stress and neuroinflammation that are hallmarks of neurodegenerative disorders like Parkinson's disease.
Performance Comparison: this compound vs. Alternative Nrf2 Activators and NLRP3 Inhibitors
To provide a clear perspective on the therapeutic potential of this compound, this guide compares its preclinical performance with other well-characterized Nrf2 activators, such as sulforaphane (B1684495) and dimethyl fumarate (B1241708) (DMF), and the NLRP3 inhibitor MCC950. The following tables summarize key quantitative findings from various studies.
Table 1: In Vitro Efficacy of Nrf2 Activators
| Compound | Assay | Cell Line | Concentration/Dose | Key Findings |
| This compound | HO-1 and NQO1 protein upregulation | Not Specified | Concentration-dependent | Upregulates the protein levels of HO-1 and NQO1.[1][2][3][4][5] |
| Sulforaphane | Nrf2-dependent gene expression | Not Specified | Not Specified | Induces an Nrf2-dependent phase II response.[6] |
| Dimethyl Fumarate (DMF) | Nrf2 protein expression | SH-SY5Y cells | Not Specified | Upregulated Nrf2 levels.[7] |
Table 2: In Vivo Neuroprotective Effects in Parkinson's Disease Models (MPTP-induced)
| Compound | Animal Model | Dosing Regimen | Protection of Dopaminergic Neurons (TH-positive cells) | Behavioral Improvement |
| This compound | Mouse | Not Specified | Significantly attenuated the loss of TH-positive neurons. | Improved behavioral abnormalities. |
| Sulforaphane | Mouse | 5mg/kg (twice a week) | Protected neurons from neurotoxic effects.[8] | Ameliorated motor coordination deficits.[8] |
| Dimethyl Fumarate (DMF) | Mouse | 10, 30, and 100 mg/kg (daily) | Significantly reduced neuronal cell degeneration.[9] | Significantly reduced behavioral impairments.[9] |
Table 3: Anti-Inflammatory Effects
| Compound | Model | Key Inflammatory Markers | Dosing Regimen | Inhibition of Inflammatory Markers |
| This compound | Mouse (MPTP-induced) | IL-1β, TNF-α | Not Specified | Inhibited the secretion of inflammatory factors. |
| MCC950 | Mouse (Spinal Cord Injury) | IL-1β, IL-18, TNF-α | Not Specified | Reduced the release of pro-inflammatory cytokines.[10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Parkinson's Disease Model
Caption: Workflow for in vivo Parkinson's model.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on standard practices in the field and are intended to provide a framework for replicating and building upon the published findings.
In Vitro Nrf2 Activation Assay
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or an alternative Nrf2 activator for a specified period (e.g., 24 hours).
-
Western Blotting: Lyse the cells and collect protein extracts. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against HO-1, NQO1, and a loading control (e.g., β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.
In Vivo MPTP Mouse Model of Parkinson's Disease
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
MPTP Administration: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) via intraperitoneal injection (e.g., four injections of 20 mg/kg at 2-hour intervals) to induce parkinsonian pathology.[11]
-
Drug Treatment: Administer this compound or the alternative compound via a suitable route (e.g., oral gavage or intraperitoneal injection) at the desired dose(s) for a specified duration, beginning before or after MPTP administration.
-
Behavioral Assessment: Perform behavioral tests such as the rotarod test and pole test to assess motor coordination and bradykinesia at designated time points.
-
Immunohistochemistry: At the end of the study, perfuse the animals and collect the brains. Prepare brain sections and perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons in the substantia nigra and striatum.[12][13]
-
Biochemical Analysis: Homogenize brain tissue to measure levels of inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA or other immunoassays.
NLRP3 Inflammasome Inhibition Assay
-
Cell Culture: Use immortalized bone marrow-derived macrophages (iBMDMs) or a similar macrophage cell line.
-
Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Inhibitor Treatment: Pre-treat the cells with this compound or an NLRP3 inhibitor (e.g., MCC950) for 30-60 minutes.
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (B1684572) (e.g., 10 µM) for 1-2 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using an ELISA kit.
This guide provides a foundational comparison of this compound with other relevant compounds, highlighting its potential as a multi-target therapeutic for neurodegenerative diseases. Further research, including head-to-head comparative studies and clinical trials, will be necessary to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. Nrf2/ARE pathway activation, HO-1 and NQO1 induction by polychlorinated biphenyl quinone is associated with reactive oxygen species and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of cellular redox status and upregulation of quinone reductase NQO1 via Nrf2 activation by alpha-lipoic acid in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drperlmutter.com [drperlmutter.com]
- 7. The Neuroprotective Effect of Dimethyl Fumarate in an MPTP-Mouse Model of Parkinson's Disease: Involvement of Reactive Oxygen Species/Nuclear Factor-κB/Nuclear Transcription Factor Related to NF-E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of sulforaphane in 6-hydroxydopamine-lesioned mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Neuroprotective Effect of Dimethyl Fumarate in an MPTP-Mouse Model of Parkinson's Disease: Involvement of Reactive Oxygen Species/Nuclear Factor-κB/Nuclear Transcription Factor Related to NF-E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
DDO-7263: A Comparative Analysis of Specificity for the Nrf2 Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DDO-7263's specificity for the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway relative to other key cellular signaling pathways. The information presented is supported by available experimental data and detailed methodologies to aid in the evaluation of this potent Nrf2 activator.
Executive Summary
This compound is a small molecule, 1,2,4-oxadiazole (B8745197) derivative that has emerged as a potent activator of the Nrf2-antioxidant response element (ARE) signaling pathway.[1][2] Its primary mechanism of action involves binding to the Rpn6 subunit of the 26S proteasome, which inhibits proteasome assembly and subsequent degradation of ubiquitinated Nrf2.[2][3] This leads to the accumulation and nuclear translocation of Nrf2, promoting the transcription of a wide array of cytoprotective genes. Notably, the activation of Nrf2 by this compound has been shown to be linked to the inhibition of the NLRP3 inflammasome, a key player in inflammatory responses.[3][4] While this compound demonstrates clear activity in the Nrf2 pathway, a comprehensive analysis of its specificity against other signaling pathways such as NF-κB, MAPK, and PI3K/AKT is crucial for its development as a selective therapeutic agent. This guide summarizes the current understanding of this compound's specificity based on available data.
Data Presentation: Specificity Profile of this compound
| Pathway | Key Protein Target(s) | Observed Effect of this compound | Quantitative Data | Supporting Evidence |
| Nrf2 Pathway | Rpn6 (indirect), Nrf2 (stabilization) | Potent activation, nuclear translocation, and increased transcription of ARE-dependent genes (e.g., HO-1, NQO1).[1][2] | Upregulation of HO-1 and NQO1 protein levels observed with 20 μM this compound.[1] | Western blot, ARE-luciferase reporter assays, immunofluorescence.[1][5][6] |
| NLRP3 Inflammasome | NLRP3, Caspase-1 | Inhibition of activation, leading to reduced production of cleaved caspase-1 and IL-1β.[3][4] This effect is dependent on Nrf2 activation.[3] | Significant inhibition of NLRP3 activation, cleaved caspase-1, and IL-1β expression in ATP-LPS-exposed THP-1 macrophages.[3] | ELISA, Western blot, Caspase-1 activity assays.[3][4][7] |
| NF-κB Pathway | NF-κB | Data not publicly available. The anti-inflammatory effects of this compound suggest potential crosstalk, but direct inhibition has not been reported. | Not available | Not available |
| MAPK Pathway | ERK, JNK, p38 | Data not publicly available. | Not available | Not available |
| PI3K/AKT Pathway | PI3K, AKT | Data not publicly available. | Not available | Not available |
Signaling Pathway and Experimental Workflow Diagrams
Nrf2 Signaling Pathway Activation by this compound
Caption: this compound inhibits the 26S proteasome, leading to Nrf2 accumulation and target gene expression.
This compound's Downstream Inhibition of the NLRP3 Inflammasome
Caption: this compound-mediated Nrf2 activation leads to the inhibition of NLRP3 inflammasome assembly.
Experimental Workflow for Assessing Specificity
Caption: A workflow for determining the specificity of this compound across various signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound's specificity are provided below.
ARE-Luciferase Reporter Assay
This assay quantitatively measures the activation of the Nrf2 pathway by assessing the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
-
Cell Culture and Transfection:
-
Seed cells (e.g., HepG2) in a 24-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Co-transfect cells with a firefly luciferase reporter plasmid containing multiple copies of the ARE consensus sequence and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.[8]
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate for an additional 16-24 hours.
-
-
Luciferase Activity Measurement:
-
Wash cells with phosphate-buffered saline (PBS) and lyse with passive lysis buffer.[9]
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Measure firefly luciferase activity using a luciferase assay reagent.[10]
-
Quench the firefly luciferase reaction and measure Renilla luciferase activity using a suitable reagent.[11]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.
-
Nrf2 Nuclear Translocation by Western Blot
This method determines the accumulation of Nrf2 in the nucleus, a key step in its activation.
-
Cell Treatment and Fractionation:
-
Western Blotting:
-
Determine the protein concentration of the nuclear and cytoplasmic extracts.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against Nrf2.
-
To verify the purity of the fractions, probe separate blots with antibodies against a nuclear marker (e.g., Lamin B) and a cytoplasmic marker (e.g., β-actin).[6]
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensity for Nrf2 in the nuclear fraction and normalize it to the Lamin B loading control.
-
Caspase-1 Activity Assay
This assay measures the enzymatic activity of caspase-1, a key component of the inflammasome.
-
Cell Culture and Treatment:
-
Activity Measurement:
-
Lyse the cells and incubate the lysate with a specific caspase-1 substrate that releases a fluorescent or luminescent signal upon cleavage.[12]
-
Measure the signal using a fluorometer or luminometer.
-
-
Data Analysis:
-
Compare the caspase-1 activity in this compound-treated cells to that in vehicle-treated controls to determine the inhibitory effect.
-
PI3K/AKT and MAPK Pathway Activation by Western Blot
This method assesses the phosphorylation status of key proteins in the PI3K/AKT and MAPK pathways to determine if this compound modulates their activity.
-
Cell Treatment and Lysis:
-
Culture cells and treat with this compound for various times.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
-
Western Blotting:
-
Separate total protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membranes with primary antibodies specific for the phosphorylated forms of key pathway proteins (e.g., p-AKT, p-p38, p-ERK) and their total protein counterparts for normalization.[13][14][15]
-
Incubate with HRP-conjugated secondary antibodies and detect the signal.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated proteins and normalize to the corresponding total protein levels to assess changes in pathway activation.
-
Conclusion
This compound is a well-documented, potent activator of the Nrf2 signaling pathway. Its mechanism of action, through the inhibition of the 26S proteasome via Rpn6 binding, leads to robust induction of cytoprotective gene expression. A significant downstream consequence of this Nrf2 activation is the inhibition of the NLRP3 inflammasome, highlighting a clear anti-inflammatory effect.
However, a comprehensive specificity profile of this compound against other major signaling pathways, such as NF-κB, MAPK, and PI3K/AKT, is not yet publicly available. While its primary mechanism of action does not immediately suggest direct interaction with these pathways, the complex interplay between cellular signaling networks means that off-target effects cannot be ruled out without direct experimental evidence. Therefore, while this compound shows strong and specific activity within the Nrf2-NLRP3 axis, further investigation is required to fully characterize its selectivity and potential for off-target effects. Such studies will be crucial for the continued development of this compound as a targeted therapeutic agent for diseases involving oxidative stress and inflammation.
References
- 1. 4.9. Determination of Nrf2 Nuclear Translocation [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]
- 4. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Luciferase reporter assay [bio-protocol.org]
- 9. assaygenie.com [assaygenie.com]
- 10. Luciferase reporter assay [bio-protocol.org]
- 11. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of the Anti-Inflammatory Effects of DDO-7263
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the anti-inflammatory properties of the novel Nrf2 activator, DDO-7263, against two widely used non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac. This comparison is based on their mechanisms of action, effects on key inflammatory pathways, and available in vitro and in vivo data.
Executive Summary
This compound presents a distinct anti-inflammatory profile compared to traditional NSAIDs like Ibuprofen and Diclofenac. While NSAIDs primarily target cyclooxygenase (COX) enzymes, this compound's primary mechanism involves the activation of the Nrf2-ARE pathway and subsequent inhibition of the NLRP3 inflammasome. This fundamental difference in their mode of action suggests that this compound may offer a therapeutic advantage in inflammatory conditions where NLRP3 inflammasome activation is a key pathological driver.
Comparative Data on Anti-Inflammatory Activity
The following table summarizes the key mechanistic differences and available quantitative data for this compound, Ibuprofen, and Diclofenac. Direct head-to-head comparative studies with this compound are limited; therefore, data is compiled from various sources.
| Parameter | This compound | Ibuprofen | Diclofenac |
| Primary Mechanism | Nrf2-ARE Pathway Activator; NLRP3 Inflammasome Inhibitor[1] | Non-selective COX-1 and COX-2 Inhibitor | Non-selective COX-1 and COX-2 Inhibitor; NLRP3 Inflammasome Inhibitor |
| COX-2 Inhibition (IC50) | Data not available | ~31.4 µM (in vitro) | ~0.1 mM (in vitro, on glioma cells)[2] |
| NLRP3 Inflammasome Inhibition | Yes, dependent on Nrf2 activation[1] | No | Yes |
| Effect on IL-1β Secretion | Significant inhibition in ATP-LPS-exposed THP-1 derived macrophages[1] | Can increase IL-1β synthesis ex vivo | Can suppress IL-1β levels |
| Effect on TNF-α Secretion | Inhibits secretion of inflammatory factors[1] | Can increase TNF-α synthesis ex vivo | Can suppress TNF-α levels |
| Nrf2 Activation | Potent activator[1] | No direct activation | No direct activation |
| NF-κB Pathway Modulation | Indirectly through Nrf2 activation | Suppresses NF-κB signaling | Suppresses NF-κB signaling |
| MAPK Pathway Modulation | Likely modulated as a downstream effect of Nrf2 activation | Modulates MAPK pathway | Modulates MAPK pathway |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by this compound, Ibuprofen, and Diclofenac in the context of inflammation.
Caption: this compound Signaling Pathway.
References
- 1. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Evaluating the therapeutic index of DDO-7263 versus other compounds
In the landscape of therapeutic development, particularly for neurodegenerative and inflammatory diseases, the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway has emerged as a promising strategy. This guide provides a comparative evaluation of the novel Nrf2 activator, DDO-7263, against other known compounds targeting this pathway: Dimethyl Fumarate (DMF) and Sulforaphane (SFN). The focus is on the therapeutic index, a critical measure of a drug's safety, by comparing its effective and toxic doses.
Mechanism of Action: The Nrf2-ARE Signaling Pathway
This compound, Dimethyl Fumarate, and Sulforaphane exert their primary therapeutic effects by activating the Nrf2-antioxidant response element (ARE) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. These activator compounds modify Keap1, preventing Nrf2 degradation. This allows Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of a suite of protective genes. These genes encode for antioxidant and anti-inflammatory proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to mitigate cellular stress and inflammation.
Comparative Analysis of Efficacy and Toxicity
The therapeutic index is a ratio that compares the dose of a drug that causes a therapeutic effect to the dose that causes toxicity. A higher therapeutic index is preferable as it suggests a wider margin of safety. This section presents available data for this compound and comparator compounds.
In Vitro Efficacy and Cytotoxicity
The following table summarizes the effective concentrations (EC50) for therapeutic activity and the cytotoxic concentrations (IC50) for the compounds in various cell-based assays.
| Compound | Therapeutic Action | Effective Concentration (EC50/Effective Range) | Cell Type | Cytotoxicity (IC50) | Cell Type | Source |
| This compound | Neuroprotection (anti-oxidative stress) | 2.5 - 80 µM | PC12, THP-1 | Not significantly cytotoxic at effective concentrations | PC12, THP-1 | [1] |
| Dimethyl Fumarate (DMF) | Anti-proliferative / Cytotoxic | ~30 - 100 µM | Various Cancer Cell Lines | ~30 - 100 µM | Various Cancer Cell Lines | [2] |
| Sulforaphane (SFN) | Anti-proliferative | Not specified | Not specified | Not specified | Not specified |
Note: For this compound, specific IC50 values for cytotoxicity are not available in the reviewed literature; however, it was noted that the compound did not significantly decrease cell survival at its effective concentrations[1]. The IC50 for DMF varies depending on the cell line.
In Vivo Efficacy and Acute Toxicity
The table below presents data from animal studies, comparing effective doses for therapeutic outcomes with acute toxicity data (LD50 - the dose that is lethal to 50% of the test population).
| Compound | Therapeutic Action | Effective Dose (ED50/Effective Range) | Animal Model | Acute Toxicity (LD50) | Animal Model | Source |
| This compound | Neuroprotection | 10 - 100 mg/kg/day (i.p.) | Mouse (MPTP model of Parkinson's) | Data Not Available | - | [1] |
| Dimethyl Fumarate (DMF) | Neuroprotection | 30 - 100 mg/kg (oral) | Mouse (MPTP model of Parkinson's) | Data Not Available | - | |
| Sulforaphane (SFN) | Neuroprotection, Anti-inflammatory | 25 - 50 mg/kg (gavage) | Mouse | ~212 mg/kg (i.p.) | Mouse |
Note: A direct calculation of the therapeutic index for this compound and DMF is challenging due to the lack of publicly available LD50 data. However, the wide effective dose range for this compound in preclinical models, coupled with its low in vitro cytotoxicity, suggests a favorable safety profile.
Experimental Protocols and Workflows
Experimental Workflow for Therapeutic Index Evaluation
The determination of a therapeutic index involves a series of in vitro and in vivo experiments to establish both efficacy and toxicity. The general workflow is outlined below.
Key Experimental Methodologies
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Plate cells (e.g., PC12, THP-1) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell viability is inhibited, is determined by plotting viability against compound concentration.
-
2. In Vivo Efficacy Study (MPTP Mouse Model of Parkinson's Disease)
-
Principle: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. This model is used to evaluate the neuroprotective effects of therapeutic compounds.
-
Protocol Outline:
-
Animal Acclimatization: Acclimate male C57BL/6 mice to the laboratory conditions for at least one week.
-
Grouping and Dosing: Divide the mice into groups: a control group, an MPTP-only group, and MPTP groups treated with different doses of the test compound (e.g., this compound, 10-100 mg/kg/day, i.p.).
-
MPTP Induction: Administer MPTP to the relevant groups to induce the Parkinson's phenotype.
-
Behavioral Testing: Conduct behavioral tests (e.g., rotarod, open field test) to assess motor coordination and activity.
-
Neurochemical and Histological Analysis: After the treatment period, sacrifice the animals and collect brain tissue. Analyze dopaminergic neuron survival in the substantia nigra and striatum using immunohistochemistry (e.g., tyrosine hydroxylase staining) and measure dopamine (B1211576) levels using techniques like HPLC.
-
Data Analysis: Compare the behavioral scores, neuron counts, and dopamine levels between the different treatment groups to determine the effective dose (ED50) of the compound.
-
3. In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)
-
Principle: This method determines the acute oral toxicity of a substance by observing mortality and clinical signs in animals after the administration of a single dose. It uses a stepwise procedure to minimize the number of animals used.
-
Protocol Outline:
-
Animal Selection: Use a small group of animals (typically three female rats) for each step.
-
Dosing: Administer the test substance orally at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure: The outcome of the first step determines the next dose level. If mortality occurs, the next step uses a lower dose. If no mortality occurs, a higher dose is used in the subsequent step.
-
LD50 Estimation: The results are used to classify the substance according to its toxicity and can provide an estimate of the LD50 range.
-
Conclusion
Based on the available preclinical data, this compound demonstrates potent neuroprotective effects at concentrations that exhibit low in vitro cytotoxicity. While a definitive therapeutic index cannot be calculated without comprehensive acute toxicity data (LD50), the initial findings suggest a promising safety profile for this compound. In comparison, both Dimethyl Fumarate and Sulforaphane are also effective Nrf2 activators, but their therapeutic application may be constrained by their respective toxicity profiles. Further investigation into the in vivo toxicity of this compound is warranted to fully establish its therapeutic index and potential as a clinical candidate for neurodegenerative and inflammatory diseases.
References
Safety Operating Guide
Proper Disposal Procedures for DDO-7263: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed guide on the proper disposal procedures for DDO-7263, a potent Nrf2-ARE activator identified as a 1,2,4-Oxadiazole (B8745197) derivative with CAS number 2254004-96-9.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide consolidates information from safety data for structurally related compounds and general best practices for the disposal of laboratory chemicals. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Chemical and Safety Data
The following table summarizes the known information about this compound.
| Identifier | Value |
| Chemical Name | 5-(3,4-difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole |
| CAS Number | 2254004-96-9 |
| Molecular Formula | C14H9F2N3O |
| Known Solubility | Soluble in DMSO |
| Storage Conditions | Long-term: -20°C |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory.
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical splash goggles are required. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat or chemical apron should be worn. |
| Respiratory Protection | If handling powders outside of a fume hood, a NIOSH-approved respirator may be necessary. |
Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols for Decontamination
Decontamination of Glassware:
-
Rinse glassware that has come into contact with this compound with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove residues.
-
Collect the rinse solvent as hazardous waste.
-
Wash the glassware with soap and water.
-
Rinse thoroughly with deionized water.
Decontamination of Work Surfaces:
-
Wipe the contaminated surface with a cloth dampened with a suitable solvent.
-
Follow with a wipe-down using a laboratory detergent solution.
-
Dispose of all cleaning materials as hazardous waste.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills (in DMSO), absorb with an inert material (e.g., vermiculite, sand).
-
Collect Waste: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area as described in the decontamination protocols.
Hazardous Decomposition
Under fire conditions, 1,2,4-oxadiazole derivatives may decompose to produce hazardous substances.
| Condition | Potential Hazardous Products |
| Combustion | Carbon monoxide (CO), Carbon dioxide (CO2), Oxides of Nitrogen (NOx) |
In case of a fire involving this compound, use a dry chemical, carbon dioxide, water spray, or foam extinguisher.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.
Essential Safety and Logistical Protocols for Handling DDO-7263
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical, step-by-step guidance for the safe handling, operation, and disposal of DDO-7263, a potent 1,2,4-Oxadiazole derivative and Nrf2-ARE activator. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in both solid and solution forms. The following table summarizes the required equipment for different levels of exposure risk.
| Risk Level | Required Personal Protective Equipment | Area of Use |
| High | Primary Engineering Control: Chemical fume hood or glove box.Respiratory Protection: NIOSH-approved respirator with organic vapor cartridges.Eye Protection: Chemical splash goggles.Hand Protection: Double-gloving with butyl rubber or nitrile gloves.Body Protection: Chemical-resistant lab coat, disposable sleeves, and closed-toe shoes. | Weighing, reconstituting the solid compound, and performing initial dilutions. |
| Medium | Primary Engineering Control: Chemical fume hood.Respiratory Protection: Recommended, based on risk assessment.Eye Protection: Safety glasses with side shields or chemical splash goggles.Hand Protection: Nitrile gloves.Body Protection: Lab coat and closed-toe shoes. | Handling of diluted solutions for in-vitro and in-vivo experiments. |
| Low | Eye Protection: Safety glasses.Hand Protection: Nitrile gloves.Body Protection: Lab coat and closed-toe shoes. | General laboratory work in areas where this compound is not actively being handled but is present. |
Experimental Protocols
Handling and Storage of this compound
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Move it to a designated containment area and contact your institution's Environmental Health and Safety (EHS) office.
-
If the package is intact, transfer it to a designated laboratory area for handling potent compounds.
Preparation of Stock Solutions:
-
All handling of solid this compound must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Wear the appropriate high-risk level PPE as detailed in the table above.
-
Carefully weigh the required amount of this compound powder using an analytical balance within the containment unit.
-
To prepare a stock solution, slowly add the solvent (e.g., DMSO) to the solid compound to avoid generating dust.[1][2] Cap the vial tightly and vortex until the solid is completely dissolved.
-
Label the stock solution container clearly with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Storage:
-
Store solid this compound and its stock solutions in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Follow the manufacturer's recommendations for storage temperature, typically at -20°C or -80°C for long-term stability.
-
Ensure that storage containers are tightly sealed to prevent leakage or evaporation.
Disposal Plan
Waste Segregation and Collection:
-
All materials that come into direct contact with this compound (e.g., pipette tips, gloves, vials, and absorbent pads) are considered hazardous waste.
-
Segregate this compound waste from other laboratory waste streams.
-
Use designated, clearly labeled, and leak-proof hazardous waste containers.
Liquid Waste (this compound in DMSO):
-
Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Consult your EHS office for specific instructions on the disposal of DMSO-based solutions, as local regulations may vary.[3][4]
Solid Waste:
-
Collect all contaminated solid waste (e.g., gloves, absorbent paper, empty vials) in a designated hazardous waste bag or container.
-
Ensure the container is sealed before removal from the laboratory.
Decontamination:
-
Decontaminate all work surfaces and equipment that have come into contact with this compound.
-
Use a suitable cleaning agent, such as a detergent solution followed by a solvent rinse (e.g., ethanol (B145695) or isopropanol), to effectively remove any residue.
Final Disposal:
-
All this compound waste must be disposed of through your institution's hazardous waste management program.
-
Incineration at a licensed facility is the preferred method for the final disposal of potent pharmaceutical compounds.
Visualizations
Nrf2-ARE Signaling Pathway Activation by this compound
Caption: this compound activates the Nrf2-ARE pathway by promoting Nrf2 translocation.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
